molecular formula C7H4BrNOS B1280374 5-(Bromoacetyl)thiophene-2-carbonitrile CAS No. 496879-84-6

5-(Bromoacetyl)thiophene-2-carbonitrile

Cat. No.: B1280374
CAS No.: 496879-84-6
M. Wt: 230.08 g/mol
InChI Key: LUKVPYYHLIYJSW-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoacetyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKVPYYHLIYJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459104
Record name 5-(Bromoacetyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496879-84-6
Record name 5-(Bromoacetyl)thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-(Bromoacetyl)thiophene-2-carbonitrile (CAS No: 496879-84-6), a pivotal heterocyclic building block in contemporary drug discovery and development. With a focus on its role as a versatile intermediate, this document delves into the mechanistic aspects of its reactivity, particularly as an α-haloketone, and its utility in the synthesis of targeted therapeutics, including kinase inhibitors. Detailed experimental protocols for its synthesis and characterization, alongside crucial safety information, are presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction: The Significance of the Thiophene Scaffold in Drug Discovery

The thiophene ring system is a privileged scaffold in medicinal chemistry, valued for its unique electronic and structural characteristics that facilitate interactions with a diverse array of biological targets.[1] As a bioisostere of the benzene ring, the thiophene moiety can enhance pharmacological activity, modulate pharmacokinetic properties, and mitigate off-target effects. The incorporation of reactive functional groups onto the thiophene core generates versatile intermediates that are instrumental in the construction of complex molecular architectures for novel drug candidates.

This compound has emerged as a particularly valuable intermediate due to the presence of two key reactive sites: the electrophilic carbon of the bromoacetyl group and the electron-withdrawing nitrile group, which influences the reactivity of the thiophene ring.[2][3] This guide will explore the chemical intricacies of this compound and its strategic application in the synthesis of bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueReference(s)
CAS Number 496879-84-6[4]
Molecular Formula C₇H₄BrNOS[4]
Molecular Weight 230.08 g/mol [4]
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carbonitrile[4]
Appearance Off-white to light yellow solid
Boiling Point 350.7 °C at 760 mmHg
Density 1.72 g/cm³
Flash Point 165.9 °C
Solubility Moderately soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage at 2-8°C.[3]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet in the downfield region would correspond to the two protons of the bromoacetyl methylene group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiophene ring, the nitrile group, the carbonyl group, and the methylene group of the bromoacetyl moiety. The electron-withdrawing nature of the nitrile and bromoacetyl groups would influence the chemical shifts of the thiophene ring carbons.

  • FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 2-thiophenecarbonitrile. This involves an initial Friedel-Crafts acylation followed by an α-bromination of the resulting ketone.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination 2-Thiophenecarbonitrile 2-Thiophenecarbonitrile Reaction1 Friedel-Crafts Acylation 2-Thiophenecarbonitrile->Reaction1 Reactant AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction1 Acylating Agent LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) LewisAcid->Reaction1 Catalyst 5-Acetylthiophene-2-carbonitrile 5-Acetylthiophene-2-carbonitrile Reaction2 α-Bromination 5-Acetylthiophene-2-carbonitrile->Reaction2 Reactant Reaction1->5-Acetylthiophene-2-carbonitrile Product BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->Reaction2 Reagent 5-Bromoacetyl This compound Reaction2->5-Bromoacetyl Final Product

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 2-Thiophenecarbonitrile

This reaction introduces the acetyl group at the 5-position of the thiophene ring, which is activated towards electrophilic substitution. The choice of Lewis acid is critical to avoid polymerization of the thiophene ring.[5]

  • Materials: 2-Thiophenecarbonitrile, Acetyl chloride (or acetic anhydride), Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄), Dry solvent (e.g., dichloromethane, carbon disulfide).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-thiophenecarbonitrile in the dry solvent and cool the mixture to 0 °C in an ice bath.

    • Slowly add the Lewis acid to the stirred solution, maintaining the temperature at 0 °C.

    • Add acetyl chloride dropwise from the dropping funnel. The reaction is typically exothermic, and the temperature should be carefully controlled.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by carefully pouring the mixture onto crushed ice and dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 5-acetylthiophene-2-carbonitrile, which can be purified by recrystallization or column chromatography.

Step 2: α-Bromination of 5-Acetylthiophene-2-carbonitrile

The acetyl group is then brominated at the α-position to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, often with a radical initiator.[6][7]

  • Materials: 5-Acetylthiophene-2-carbonitrile, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN or benzoyl peroxide), Solvent (e.g., carbon tetrachloride, chloroform).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-acetylthiophene-2-carbonitrile in the solvent.

    • Add NBS and a catalytic amount of the radical initiator to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity: The Role of the α-Bromo Ketone

The chemical reactivity of this compound is dominated by the α-bromo ketone functionality. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon atom bearing the bromine, making it highly susceptible to nucleophilic attack.

G Nucleophile Nucleophile AlphaCarbon α-Carbon (Electrophilic Center) Nucleophile->AlphaCarbon Nucleophilic Attack (SN2) Bromine Bromine (Leaving Group) AlphaCarbon->Bromine Forms C-Nu bond Carbonyl Carbonyl Group (Electron-withdrawing) AlphaCarbon->Carbonyl ThiopheneRing 5-Cyano-2-thienyl AlphaCarbon->ThiopheneRing Product Substituted Product Carbonyl->AlphaCarbon Inductive Effect G BATC This compound KinaseInhibitorCore Thiophene-based Kinase Inhibitor Core BATC->KinaseInhibitorCore SN2 Reaction NucleophilicScaffold Nucleophilic Scaffold (e.g., aminopyrimidine, aminopyrazole) NucleophilicScaffold->KinaseInhibitorCore FurtherModification Further Functionalization KinaseInhibitorCore->FurtherModification FinalDrugCandidate Drug Candidate FurtherModification->FinalDrugCandidate

References

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 5-(Bromoacetyl)thiophene-2-carbonitrile, a key intermediate in pharmaceutical and materials science research.

Core Molecular Data

This compound is a substituted thiophene derivative containing both a reactive bromoacetyl group and a cyano group. These functional groups make it a versatile building block in organic synthesis.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₄BrNOS[1][2][3][4][5]
Molecular Weight 230.08 g/mol [1][3][4][6]
CAS Number 496879-84-6[1][2][3][4]
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carbonitrile[3]
SMILES N#CC1=CC=C(C(CBr)=O)S1[3][4]
Boiling Point 350.7°C at 760 mmHg[2]
Flash Point 165.9°C[2]
Density 1.72 g/cm³[2]
Refractive Index 1.615[2]
Purity Typically ≥95-97%[3][4]
Storage Temperature 2-8°C[6][7]
Spectroscopic Data

While specific spectra are not publicly available, the structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR and mass spectrometry.[8]

Synthesis and Experimental Protocols

The primary route for synthesizing substituted acetothienones involves the Friedel-Crafts acylation of a thiophene derivative. For this compound, a plausible synthetic pathway is the acylation of 2-thiophenecarbonitrile with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride or stannic chloride.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for similar compounds.[9]

Materials:

  • 2-Thiophenecarbonitrile

  • Bromoacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or stannic chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiophenecarbonitrile in the anhydrous solvent.

  • Catalyst Addition: Cool the solution in an ice bath to 0°C. Carefully and portion-wise add the anhydrous aluminum chloride to the stirred solution.

  • Acylating Agent Addition: Once the catalyst is fully dispersed, add bromoacetyl chloride dropwise from the dropping funnel, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 2-Thiophenecarbonitrile in Anhydrous Solvent B Cool to 0°C A->B C Add Lewis Acid Catalyst (e.g., AlCl₃) B->C D Add Bromoacetyl Chloride Dropwise C->D E Stir at Room Temperature D->E F Quench with Ice and HCl E->F Reaction Complete G Extract with Dichloromethane F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in medicinal chemistry and materials science.[6][7]

  • Pharmaceutical Synthesis: Its reactive bromoacetyl group allows for facile alkylation and substitution reactions, making it a key component in the synthesis of more complex heterocyclic compounds with potential biological activity.[6][7]

  • Medicinal Chemistry Research: It is commonly used in the preparation of thiophene-based derivatives for research into potential antitumor and antimicrobial agents.[6][7] It is also utilized in the development of kinase inhibitors.[6][7]

  • Materials Science: The electron-withdrawing nitrile group and the thiophene backbone contribute to its use in designing organic semiconductors and conjugated polymers with enhanced electronic properties.[6][7]

Safety and Handling

The following safety information is for a structurally related compound, 5-bromothiophene-2-carbonitrile, and should be considered as a general guideline. A specific Safety Data Sheet (SDS) for this compound should always be consulted.

Hazard Statements: [10]

  • Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[10]

Precautionary Measures: [11][12]

  • Handling: Use in a well-ventilated area.[2][11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[11][12] Avoid contact with skin and eyes and avoid breathing dust or vapors.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Keep refrigerated for long-term storage.[11]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek medical attention.[11][12]

This guide provides a foundational understanding of this compound. For any laboratory use, it is imperative to consult the specific Safety Data Sheet and relevant peer-reviewed literature.

References

An In-depth Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 496879-84-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Bromoacetyl)thiophene-2-carbonitrile, a reactive chemical intermediate with significant potential in drug discovery and chemical biology. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role as a covalent modifier of biological macromolecules.

Chemical and Physical Properties

This compound is a heteroaromatic compound featuring a thiophene ring substituted with a bromoacetyl group and a nitrile group.[1][2] These functional groups impart a unique reactivity profile, making it a valuable tool for chemical synthesis and biological investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 496879-84-6[1][2][3]
Molecular Formula C₇H₄BrNOS[1][2][3]
Molecular Weight 230.08 g/mol [3]
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carbonitrile[2]
Synonyms 2-Thiophenecarbonitrile, 5-(2-bromoacetyl)-[3]
Appearance Likely a solidN/A
Solubility Expected to be soluble in common organic solventsN/A
Storage Store at 2-8°C[4]

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz)
Thiophene H-3~7.8d~4.0
Thiophene H-4~7.7d~4.0
-CH₂Br~4.5sN/A

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AtomChemical Shift (δ, ppm) (Predicted)
C=O~185
Thiophene C5~145
Thiophene C3~138
Thiophene C4~135
Thiophene C2~120
C≡N~114
-CH₂Br~30

Table 4: Expected Mass Spectrometry Data for this compound

Ion[M+H]⁺[M+Na]⁺
Exact Mass 229.9273251.9092

Synthesis

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would involve the reaction of 2-thiophenecarbonitrile with bromoacetyl bromide or bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G start 2-Thiophenecarbonitrile reagents + Bromoacetyl Bromide / AlCl₃ start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Friedel-Crafts Acylation

Materials:

  • 2-Thiophenecarbonitrile

  • Bromoacetyl bromide (or bromoacetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add bromoacetyl bromide (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add a solution of 2-thiophenecarbonitrile (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity and Applications in Drug Discovery

The key to the utility of this compound in drug discovery and chemical biology lies in the reactivity of the α-bromoacetyl group. This moiety is a potent electrophile that can react with nucleophilic residues in proteins, leading to the formation of a stable covalent bond.

Covalent Modification of Proteins

The bromoacetyl group is particularly reactive towards the thiol group of cysteine residues. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a thioether linkage. This covalent and often irreversible interaction can be harnessed to permanently inhibit the function of a target protein.

G Compound This compound Covalent_Complex Covalently Modified Protein Compound->Covalent_Complex Sₙ2 Reaction Protein Protein with Cysteine Residue Protein->Covalent_Complex G Signal Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response Inhibitor 5-(Bromoacetyl)thiophene -2-carbonitrile Derivative Inhibitor->Kinase Covalently Inhibits G cluster_0 Sample Preparation cluster_1 Proteomic Analysis Lysate Cell Lysate Treatment Incubate with 5-(Bromoacetyl)thiophene -2-carbonitrile Lysate->Treatment Digestion Proteolytic Digestion (e.g., Trypsin) Treatment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Database Search & Identification of Modified Peptides LCMS->Data_Analysis

References

Spectroscopic Profile of 5-(bromoacetyl)thiophene-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical and therapeutic agents. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for their acquisition.

Core Compound Information

This compound is a substituted thiophene derivative with the molecular formula C₇H₄BrNOS. Its structure, featuring a bromoacetyl group and a nitrile group on the thiophene ring, makes it a versatile building block in medicinal chemistry.

PropertyValue
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
CAS Number 496879-84-6

Predicted Spectroscopic Data

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the thiophene ring and the two protons of the bromoacetyl methylene group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0Doublet1HThiophene H4
~7.4 - 7.6Doublet1HThiophene H3
~4.5 - 4.7Singlet2H-CH₂Br
¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~180 - 185C=O (Ketone)
~140 - 145Thiophene C5
~135 - 140Thiophene C3
~130 - 135Thiophene C4
~115 - 120Thiophene C2
~110 - 115-CN (Nitrile)
~30 - 35-CH₂Br
IR (Infrared) Spectroscopy

The IR spectrum is characterized by the vibrational frequencies of the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2230 - 2210StrongC≡N stretch (nitrile)
~1680 - 1660StrongC=O stretch (ketone)
~1550 - 1450MediumC=C stretch (thiophene ring)
~1200 - 1000MediumC-H in-plane bending
~850 - 750StrongC-H out-of-plane bending
~700 - 600MediumC-Br stretch
MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M and M+2 peaks of nearly equal intensity) is expected for bromine-containing fragments.

m/zInterpretation
229/231[M]⁺, Molecular ion
150[M - Br]⁺
122[M - Br - CO]⁺
108[C₄H₂S-CN]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Optimize the ionization parameters to obtain a stable signal.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow and the logical approach to confirming the structure of this compound using the described spectroscopic techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_compound Target Compound cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_confirmation Confirmation Compound 5-(bromoacetyl)thiophene- 2-carbonitrile NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_info Proton & Carbon Environment Connectivity NMR->NMR_info IR_info Functional Groups (C=O, C≡N, C-Br) IR->IR_info MS_info Molecular Weight Elemental Composition (Isotopes) MS->MS_info Confirmation Structural Confirmation NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Logical relationship for structural confirmation.

An In-Depth Technical Guide to 5-(2-bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-bromoacetyl)thiophene-2-carbonitrile is a substituted thiophene molecule that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, notably the reactive bromoacetyl group and the thiophene-2-carbonitrile core, position it as a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. Thiophene-based molecules are known to exhibit a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The electrophilic nature of the α-bromoketone moiety in 5-(2-bromoacetyl)thiophene-2-carbonitrile makes it a prime candidate for covalent modification of biological targets, a strategy increasingly employed in the development of targeted therapeutics. This technical guide aims to provide a comprehensive overview of the available scientific data on 5-(2-bromoacetyl)thiophene-2-carbonitrile, with a focus on its chemical properties, synthesis, and potential applications in drug development, particularly as a kinase inhibitor.

Chemical Properties and Data

This section summarizes the key chemical and physical properties of 5-(2-bromoacetyl)thiophene-2-carbonitrile.

PropertyValueReference
IUPAC Name 5-(2-bromoacetyl)thiophene-2-carbonitrile[1]
CAS Number 496879-84-6[1]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
Appearance Not explicitly stated, likely a solid
Solubility Not explicitly stated
Storage Conditions 2-8°C
Boiling Point 350.7°C at 760 mmHg
Flash Point 165.9°C
Density 1.72 g/cm³
Refractive Index 1.615

Synthesis and Experimental Protocols

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Friedel-Crafts Acylation 2-Thiophenecarbonitrile 2-Thiophenecarbonitrile 5-Bromothiophene-2-carbonitrile 5-Bromothiophene-2-carbonitrile 2-Thiophenecarbonitrile->5-Bromothiophene-2-carbonitrile N-Bromosuccinimide (NBS), Acetic Acid 5-(2-Bromoacetyl)thiophene-2-carbonitrile 5-(2-Bromoacetyl)thiophene-2-carbonitrile 5-Bromothiophene-2-carbonitrile->5-(2-Bromoacetyl)thiophene-2-carbonitrile Bromoacetyl chloride, AlCl3 (Lewis Acid)

Caption: A potential synthetic workflow for 5-(2-bromoacetyl)thiophene-2-carbonitrile.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromothiophene-2-carbonitrile from 2-Thiophenecarbonitrile

  • To a solution of 2-thiophenecarbonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-25°C).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to yield 5-bromothiophene-2-carbonitrile.

Step 2: Synthesis of 5-(2-bromoacetyl)thiophene-2-carbonitrile

  • To a cooled (e.g., 0°C) suspension of a Lewis acid (e.g., aluminum chloride, AlCl₃) in an inert solvent (e.g., dichloromethane), add bromoacetyl chloride dropwise.

  • To this mixture, add a solution of 5-bromothiophene-2-carbonitrile in the same solvent.

  • Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench it by pouring it over a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 5-(2-bromoacetyl)thiophene-2-carbonitrile.

Biological Activity and Potential as a Kinase Inhibitor

While direct biological data for 5-(2-bromoacetyl)thiophene-2-carbonitrile is scarce in publicly available literature, the thiophene scaffold is a well-established pharmacophore in many kinase inhibitors. The presence of the reactive bromoacetyl group suggests that this compound could act as an irreversible or covalent inhibitor of kinases. Covalent inhibitors typically form a permanent bond with a specific amino acid residue, often a cysteine, in the ATP-binding pocket of the kinase, leading to prolonged and potent inhibition.

General Mechanism of Covalent Kinase Inhibition

The diagram below illustrates the general mechanism by which a covalent inhibitor with a reactive group, such as the bromoacetyl moiety in the topic compound, can target a kinase.

G cluster_binding Initial Non-covalent Binding cluster_reaction Covalent Bond Formation Kinase_Active_Site Kinase Active Site Covalent_Complex Irreversible Kinase-Inhibitor Complex Kinase_Active_Site->Covalent_Complex Nucleophilic attack by Cysteine residue on bromoacetyl group Inhibitor Covalent Inhibitor (e.g., 5-(2-bromoacetyl)thiophene-2-carbonitrile) Inhibitor->Kinase_Active_Site Reversible Binding

Caption: General mechanism of irreversible kinase inhibition by a covalent inhibitor.

Potential Signaling Pathway Involvement

Given that many thiophene derivatives have been investigated as inhibitors of various protein kinases, 5-(2-bromoacetyl)thiophene-2-carbonitrile could potentially modulate signaling pathways implicated in cell proliferation, survival, and angiogenesis. Prominent examples of such pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.

The following diagram provides a simplified representation of a generic kinase signaling pathway that could be targeted.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binding Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activation Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Activation Transcription_Factor Transcription_Factor Downstream_Kinase_2->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression Inhibitor Potential Inhibition by 5-(2-bromoacetyl)thiophene-2-carbonitrile Inhibitor->Downstream_Kinase_1

Caption: A generic kinase signaling pathway potentially targeted by thiophene-based inhibitors.

Future Directions and Conclusion

5-(2-bromoacetyl)thiophene-2-carbonitrile represents a promising, yet underexplored, chemical entity. Its utility as a synthetic intermediate for creating libraries of novel heterocyclic compounds is clear. Future research should focus on the detailed biological evaluation of this compound and its derivatives. Screening against a broad panel of kinases could identify specific targets and provide a rationale for its further development as a therapeutic agent. Elucidating its mechanism of action and its effects on cancer cell signaling pathways will be crucial steps in realizing its potential in drug discovery. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this intriguing thiophene derivative.

References

An In-Depth Technical Guide to the Synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 5-(Bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details a feasible synthetic pathway, including experimental protocols and characterization data, to assist researchers in its preparation and application.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its utility in the synthesis of novel heterocyclic compounds with potential therapeutic activities.[1] The presence of a reactive bromoacetyl group and a thiophene-2-carbonitrile core allows for diverse chemical modifications, making it an important precursor for targeted drug design and development.[1]

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound involves a two-step process. The synthesis commences with the Friedel-Crafts acylation of 2-thiophenecarbonitrile to introduce an acetyl group at the 5-position, yielding the intermediate 5-acetylthiophene-2-carbonitrile. Subsequent bromination of the acetyl group affords the final product.

Synthesis_Pathway 2-Thiophenecarbonitrile 2-Thiophenecarbonitrile 5-Acetylthiophene-2-carbonitrile 5-Acetylthiophene-2-carbonitrile 2-Thiophenecarbonitrile->5-Acetylthiophene-2-carbonitrile 1. Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) This compound This compound 5-Acetylthiophene-2-carbonitrile->this compound 2. Bromination (Br2, Acetic Acid)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Acetylthiophene-2-carbonitrile

This procedure details the Friedel-Crafts acylation of 2-thiophenecarbonitrile.

Materials:

  • 2-Thiophenecarbonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • To this mixture, add a solution of 2-thiophenecarbonitrile in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a dilute aqueous HCl solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-acetylthiophene-2-carbonitrile as a solid.

Step 2: Synthesis of this compound

This procedure describes the bromination of the acetyl group of the intermediate.[2]

Materials:

  • 5-Acetylthiophene-2-carbonitrile

  • Bromine (Br₂)

  • Acetic acid

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-acetylthiophene-2-carbonitrile in glacial acetic acid.

  • To this solution, add a solution of bromine in acetic acid dropwise at room temperature with stirring.

  • Heat the reaction mixture to 50-55 °C and maintain for 1-2 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with water, saturated aqueous Na₂S₂O₃ solution (to quench excess bromine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
2-ThiophenecarbonitrileC₅H₃NS109.151003-31-2--
5-Acetylthiophene-2-carbonitrileC₇H₅NOS151.1888653-55-8Very Pale Yellow Solid[3]79[3]
This compoundC₇H₄BrNOS230.08496879-84-6--

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-Thiophenecarbonitrile7.75 (dd, 1H), 7.65 (dd, 1H), 7.17 (t, 1H)--
5-Acetylthiophene-2-carbonitrile7.71 (d, 1H), 7.65 (d, 1H), 2.59 (s, 3H)--
This compound7.85 (d, 1H), 7.75 (d, 1H), 4.45 (s, 2H)--

Note: Specific spectral data should be obtained upon synthesis and will vary depending on the solvent and instrument used.

Logical Workflow

The synthesis follows a logical progression from a readily available starting material to the target molecule through two distinct and high-yielding reaction steps.

Logical_Workflow Start Start: 2-Thiophenecarbonitrile Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: 5-Acetylthiophene-2-carbonitrile Step2 Step 2: Bromination Intermediate->Step2 Purification2 Purification: Recrystallization Step2->Purification2 Product Final Product: This compound Characterization Characterization: NMR, IR, MS Product->Characterization Purification1->Intermediate Purification2->Product

Caption: Logical workflow of the synthesis and purification process.

Conclusion

The described two-step synthesis provides a reliable and efficient method for obtaining this compound. This guide offers the necessary procedural details and data to enable researchers to synthesize this key intermediate for its application in pharmaceutical research and drug development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

The Versatile Intermediate: A Technical Guide to 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)thiophene-2-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry and materials science.[1] Its bifunctional nature, featuring a reactive α-bromo ketone and an electron-withdrawing nitrile group on a thiophene scaffold, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.[2] Thiophene-containing compounds are of significant interest in drug discovery, with numerous approved drugs incorporating this privileged pharmacophore, known for its ability to modulate the activity of various biological targets, including kinases.[3] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a synthetic intermediate, complete with experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValue
CAS Number 496879-84-6
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Appearance Off-white to light yellow solid
Purity ≥95%
Storage Temperature 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the Friedel-Crafts acylation of thiophene-2-carbonitrile, followed by the α-bromination of the resulting acetyl group.

Logical Workflow for Synthesis

Thiophene_2_carbonitrile Thiophene-2-carbonitrile Acylation Friedel-Crafts Acylation Thiophene_2_carbonitrile->Acylation Acetyl_chloride Acetyl chloride/AlCl₃ Acetyl_chloride->Acylation Intermediate 5-Acetylthiophene-2-carbonitrile Acylation->Intermediate Bromination α-Bromination Intermediate->Bromination Bromine Bromine Bromine->Bromination Final_Product This compound Bromination->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation to yield 5-Acetylthiophene-2-carbonitrile

  • To a stirred solution of thiophene-2-carbonitrile (1 eq) in a suitable inert solvent such as dichloromethane, add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-acetylthiophene-2-carbonitrile.

Step 2: α-Bromination to yield this compound

  • Dissolve 5-acetylthiophene-2-carbonitrile (1 eq) in a suitable solvent such as chloroform or acetic acid.

  • Add bromine (1 eq) dropwise to the solution at room temperature. A small amount of HBr may be used as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Application as a Synthetic Intermediate

The reactive α-bromo ketone moiety in this compound makes it an excellent electrophile for reactions with a wide range of nucleophiles, particularly in the synthesis of various heterocyclic systems. A common application is its reaction with thioamides or other binucleophilic reagents to construct thiazole rings and other fused heterocyclic systems, which are prevalent in many biologically active molecules.

General Reaction Scheme

Intermediate This compound Reaction Cyclocondensation Intermediate->Reaction Nucleophile Binucleophilic Reagent (e.g., Thioamide) Nucleophile->Reaction Product Substituted Thienyl-Heterocycle Reaction->Product

Caption: General reaction of this compound.

Experimental Protocol: Synthesis of Thienyl-Thiazoles

This protocol is adapted from the reaction of the analogous 5-bromo-2-(bromoacetyl)thiophene with thiocarbamoyl compounds.[4]

  • To a solution of this compound (1 mmol) in ethanol, add the appropriate thioamide derivative (1 mmol).

  • Add a catalytic amount of a base, such as triethylamine.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data from Analogous Reactions

The following table presents data from the synthesis of thienyl-thiazoles using the closely related intermediate, 5-bromo-2-(bromoacetyl)thiophene, which demonstrates the utility and expected outcomes of such reactions.[4]

ProductYield (%)
2-(5-Bromothiophen-2-yl)-4-phenylthiazole75
2-(5-Bromothiophen-2-yl)-4-(4-chlorophenyl)thiazole80
2-(5-Bromothiophen-2-yl)-4-(4-methylphenyl)thiazole78

Role in Kinase Inhibitor Synthesis and Signaling Pathways

Thiophene-based molecules are prominent scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding site of kinases. The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting various kinases, such as c-Jun N-terminal kinases (JNKs). JNKs are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of the JNK pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.

JNK Signaling Pathway

The diagram below illustrates a simplified representation of the JNK signaling pathway, a potential target for inhibitors synthesized from this compound derivatives.

Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: Simplified JNK signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for organic synthesis. Its straightforward preparation and the reactivity of its functional groups provide a facile entry into a wide array of complex heterocyclic structures. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key building block for the development of novel therapeutic agents, including potent kinase inhibitors. The protocols and data presented in this guide are intended to facilitate the work of researchers and scientists in leveraging the synthetic potential of this important compound.

References

An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on a Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of bromoacetylated thiophenes. These compounds are highly versatile synthetic intermediates, primarily due to the pronounced electrophilicity of the bromoacetyl moiety, making them invaluable in medicinal chemistry and materials science.

Core Concepts: Synthesis and Reactivity

The most prevalent isomer, 2-(2-bromoacetyl)thiophene, serves as a key exemplar for the reactivity of this class of compounds. Its synthesis is most commonly and directly achieved through the α-bromination of 2-acetylthiophene. This reaction proceeds via an acid-catalyzed halogenation mechanism, targeting the methyl group of the acetyl moiety through an enol intermediate[1].

The reactivity of the bromoacetyl group is the cornerstone of its synthetic utility. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon, making it a potent electrophile. Coupled with the fact that bromide is an excellent leaving group, this structure is highly susceptible to nucleophilic attack[1]. This inherent reactivity is the foundation for a vast number of synthetic transformations and its application in drug development as a covalent modifier of biological targets.

dot

Caption: Synthesis of 2-(2-bromoacetyl)thiophene via α-bromination.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the bromoacetyl group on a thiophene ring is nucleophilic substitution. A wide array of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

dot

Nucleophilic_Substitution Thiophene Thiophene Ring C=O CH2-Br Product Thiophene Ring C=O CH2-Nu Br_ion Bromide Ion (Br-) Thiophene:f2->Br_ion Leaving Group Departure Nu Nucleophile (Nu:) Nu->Thiophene:f2 Nucleophilic Attack

Caption: General mechanism of nucleophilic substitution.

This reactivity is extensively exploited in the synthesis of complex heterocyclic systems. Bromoacetyl thiophenes serve as key building blocks for constructing fused and substituted heterocycles, which are prevalent scaffolds in medicinal chemistry[1][2]. For instance, reaction with binucleophilic reagents like 2-aminothiazole or 2-aminobenzothiazoles leads to the formation of imidazo[2,1-b]thiazoles and imidazo[2,1-b]benzothiazoles, respectively[1][2].

Synthesis of Thiazoles (Hantzsch Synthesis)

A classic application is the Hantzsch thiazole synthesis, where a bromoacetyl thiophene reacts with a thioamide. The reaction begins with the nucleophilic sulfur of the thioamide attacking the electrophilic α-carbon of the bromoacetyl group, displacing the bromide. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring[1].

dot

Hantzsch_Thiazole_Synthesis Bromoacetyl_Thiophene Bromoacetyl Thiophene Intermediate Acyclic Intermediate Bromoacetyl_Thiophene->Intermediate Nucleophilic Attack Thioamide Thioamide (R-CS-NH2) Thioamide->Intermediate Thiazole_Product 2,4-Disubstituted Thiazole Intermediate->Thiazole_Product Cyclization & Dehydration

Caption: Hantzsch synthesis of thienyl-substituted thiazoles.

Applications in Drug Development and Medicinal Chemistry

The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere of the benzene ring[1][3]. Thiophene-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][4][5]. The bromoacetyl group further enhances the utility of these scaffolds by providing a reactive handle for covalent modification of biological targets.

Covalent Enzyme Inhibition

The bromoacetyl moiety is a reactive electrophile that can form covalent bonds with nucleophilic residues in proteins, such as the thiol group of cysteine[6]. This property is leveraged in the design of irreversible enzyme inhibitors. By positioning the bromoacetyl thiophene within the active site of a target enzyme, a covalent bond can be formed with a nearby cysteine residue, leading to permanent inactivation of the enzyme. This strategy has been employed in the development of potent antiproliferative agents[7]. The reactivity of the bromoacetyl group with thiols is pH-dependent, showing increased reaction rates at higher pH values (e.g., pH 9.0)[6][8].

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of bromoacetyl thiophenes.

Table 1: Synthesis of Bromoacetyl Thiophenes - Reaction Parameters

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
2-AcetylthiopheneBromine, HBr (cat.)Acetic AcidRoom Temp2-4 h~85[1]
3-Aminobenzo[b]thiopheneBromoacetyl chloride, PyridineDichloromethane03 hNot specified[7]

Table 2: Reactivity in Heterocycle Synthesis

Bromoacetyl ThiopheneBinucleophilic ReagentProduct HeterocycleReference
5-Bromo-2-(bromoacetyl)thiophene2-AminobenzothiazolesImidazo[2,1-b]benzothiazoles[2]
5-Bromo-2-(bromoacetyl)thiophene2-AminothiazoleImidazo[2,1-b]thiazoles[2]
5-Bromo-2-(bromoacetyl)thiophene2-AminotetrazoleImidazo[2,1-b]tetrazole[2]
5-Bromo-2-(bromoacetyl)thiophene2-AminotriazoleImidazo[1,2-a]triazole[2]
5-Bromo-2-(bromoacetyl)thiophene2-AminopyridinesImidazo[1,2-a]pyridines[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoacetyl)thiophene

This protocol details the α-bromination of 2-acetylthiophene, a common method for preparing the title compound[1].

Materials:

  • 2-Acetylthiophene

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel with continuous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-water. If the color of bromine persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-(2-bromoacetyl)thiophene by recrystallization or column chromatography.

dot

Experimental_Workflow_Synthesis cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Acetylthiophene in Acetic Acid B Cool to 0-10°C A->B Proceed to C Add Bromine Solution Dropwise B->C D Stir at Room Temp for 2-4h C->D E Pour into Ice-Water D->E Proceed to F Quench with NaHSO3 E->F G Extract with Et2O F->G H Wash Organic Layer G->H I Dry & Concentrate H->I J Recrystallization or Chromatography I->J Proceed to

Caption: Experimental workflow for the synthesis of 2-(2-bromoacetyl)thiophene.

Protocol 2: Synthesis of a Thienyl-Thiazole Derivative

This protocol is a representative example of a nucleophilic substitution and cyclization reaction to form a heterocyclic system[1][2].

Materials:

  • 2-(2-Bromoacetyl)thiophene

  • Thiobenzamide

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in ethanol.

  • Addition: Add a solution of 2-(2-bromoacetyl)thiophene (1.0 eq) in ethanol to the flask. If required, add a catalytic amount of triethylamine.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Isolation: If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired 2-phenyl-4-(thiophen-2-yl)thiazole.

References

An In-depth Technical Guide to the Electrophilic Sites of 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic sites of 5-(bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] This document outlines the molecule's reactive centers, supported by theoretical and experimental data, and provides detailed protocols for its synthesis and reactions.

Introduction to this compound

This compound is a substituted thiophene containing three key functional groups that dictate its chemical reactivity: a thiophene ring, a bromoacetyl group, and a nitrile group. The thiophene ring provides a core scaffold, while the electron-withdrawing nature of the cyano group and the inherent reactivity of the bromoacetyl moiety make this molecule a versatile building block in organic synthesis.[1] Its applications lie in the development of novel heterocyclic compounds with potential biological activities.

Identification and Characterization of Electrophilic Sites

The primary electrophilic sites in this compound are crucial for understanding its reactivity towards nucleophiles. The key electrophilic centers are the carbonyl carbon of the acetyl group and the α-carbon bonded to the bromine atom.

The electron-withdrawing effects of the carbonyl group and the adjacent bromine atom create a significant partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack. This is the primary site for nucleophilic substitution reactions. The carbonyl carbon also possesses an electrophilic character due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon electron-deficient.

Quantitative Analysis of Electrophilicity

To provide a quantitative understanding of the electrophilic nature of the different atomic sites in this compound, a detailed analysis of its electronic properties is required. While experimentally determined values are not available in the reviewed literature, theoretical calculations such as Mulliken population analysis or the generation of an electrostatic potential map would provide valuable insights into the partial charges on each atom.

Table 1: Predicted Spectroscopic Data for this compound

Data Type Predicted Value Interpretation
¹H NMR Methylene protons (-CH₂Br): ~4.5-5.0 ppmThe strong deshielding effect of the adjacent carbonyl and bromine atoms results in a downfield chemical shift for the methylene protons.
Thiophene protons: ~7.5-8.0 ppmThe electron-withdrawing nature of the acetyl and cyano groups causes a downfield shift for the thiophene ring protons.
¹³C NMR Carbonyl carbon (C=O): ~180-190 ppmThe carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for ketones.
Methylene carbon (-CH₂Br): ~30-40 ppmThe carbon attached to the bromine atom is deshielded.
Cyano carbon (C≡N): ~115-120 ppmThe nitrile carbon has a characteristic chemical shift in this range.
Thiophene carbons: ~120-150 ppmThe carbons of the thiophene ring will have distinct signals based on their substitution pattern.
FTIR Carbonyl stretch (C=O): ~1680-1700 cm⁻¹A strong absorption band characteristic of an α-haloketone.
Nitrile stretch (C≡N): ~2220-2240 cm⁻¹A sharp, medium-intensity absorption band.
C-Br stretch: ~600-700 cm⁻¹A weaker absorption band in the fingerprint region.

Note: These are predicted values based on typical chemical shifts and infrared absorption frequencies for similar functional groups and should be confirmed by experimental data.

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found in the searched literature, a general and widely used method for the synthesis of α-bromoketones from the corresponding methyl ketone can be adapted. The synthesis would likely proceed via the bromination of 5-acetylthiophene-2-carbonitrile.

Reaction Scheme:

G reactant 5-acetylthiophene-2-carbonitrile product This compound reactant->product Bromination reagent Br₂ / HBr (cat.) in Acetic Acid reagent_node->reagent G start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol) nucleophile->reaction base Base (e.g., Triethylamine, K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product 5-(nucleophilic acetyl)thiophene-2-carbonitrile reaction->product workup Aqueous Workup & Purification product->workup final_product Isolated Product workup->final_product G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 5-BATC This compound (Electrophile) TS Sₙ2 Transition State [Nu---C---Br]⁻ 5-BATC->TS Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-SH) Nucleophile->TS Substituted_Product Substituted Product TS->Substituted_Product Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group

References

Potential biological activities of substituted thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of Substituted Thiophenes for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Thiophene Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The five-membered sulfur-containing heterocycle, thiophene, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery and development.[1][2][3] Its unique electronic and structural properties, including its electron-rich nature and ability to act as a bioisostere for other aromatic systems like benzene, grant it the versatility to interact with a wide array of biological targets.[1][4] This guide provides an in-depth exploration of the multifaceted biological activities of substituted thiophenes, offering a valuable resource for researchers, medicinal chemists, and professionals in the pharmaceutical industry. We will delve into the mechanistic underpinnings of their therapeutic potential across various disease areas, examine critical structure-activity relationships, and provide practical experimental protocols to empower further investigation.

The Versatility of the Thiophene Ring: A Gateway to Diverse Pharmacological Activities

The thiophene ring's inherent chemical properties make it an ideal building block for crafting novel therapeutic agents.[4][5] Its aromaticity and hydrophobicity can enhance membrane permeability, a crucial factor for drug efficacy.[1] Furthermore, the thiophene ring is amenable to a wide range of substitution reactions, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target.[5][6] This structural malleability is a key reason why thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neurological effects.[7][8][9][10] In fact, the thiophene moiety is a component of numerous FDA-approved drugs, highlighting its clinical significance.[1][2]

Antimicrobial Potential of Substituted Thiophenes: A Renewed Hope Against Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted thiophenes have emerged as a promising class of compounds with significant antimicrobial activity against a range of bacteria and fungi.[3][6][11]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiophene derivatives are often multifactorial. One key mechanism involves the disruption of bacterial cell membrane integrity.[11] Certain substituted thiophenes have been shown to increase membrane permeabilization, leading to leakage of cellular contents and ultimately cell death.[11] Another important target is bacterial enzymes. For example, some thiophene-based compounds have shown inhibitory activity against D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[12] Molecular docking studies have also suggested that thiophene derivatives can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, potentially interfering with their function.[11]

Structure-Activity Relationship (SAR) Insights

The nature and position of substituents on the thiophene ring are critical determinants of antimicrobial potency. For instance, the introduction of iminothiophene moieties has been shown to yield compounds with potent activity against Pseudomonas aeruginosa.[13] The presence of specific heterocyclic rings, such as 1,2,4-triazoles and benzimidazoles, appended to the thiophene core can also enhance antibacterial and antifungal properties.[13]

Representative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against colistin-resistant (Col-R) bacterial strains.

CompoundTarget OrganismMIC (mg/L)Reference
Thiophene 5Col-R A. baumannii Ab114[11]
Thiophene 5Col-R E. coli R6 MCR116[11]
Thiophene 8Col-R A. baumannii Ab1116[11]
Thiophene 8Col-R E. coli R6 MCR116[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted thiophenes against bacterial strains, following the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of a substituted thiophene derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Substituted thiophene compounds

  • Bacterial strains (e.g., A. baumannii ATCC 17978, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Standard antibiotics for control (e.g., ampicillin, gentamicin)[13]

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the thiophene compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the compound dilution.

    • Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Self-Validation:

  • The positive control wells should show clear turbidity, indicating robust bacterial growth.

  • The negative control wells should remain clear, confirming the sterility of the medium.

  • The MIC values for the standard antibiotics should fall within the expected range for the control strains, validating the assay's accuracy.

Anti-inflammatory Properties of Thiophene Derivatives: Targeting Key Inflammatory Mediators

Chronic inflammatory diseases pose a significant burden on healthcare systems.[14][15] Substituted thiophenes have demonstrated promising anti-inflammatory activities, with several thiophene-containing drugs already on the market for this indication.[1][16]

Mechanisms of Anti-inflammatory Action

A primary mechanism by which thiophene derivatives exert their anti-inflammatory effects is through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[1][9][14] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, potent inflammatory mediators.[17] By inhibiting COX and/or LOX, substituted thiophenes can effectively reduce the production of these pro-inflammatory molecules.[9][18][19] Some thiophene derivatives have also been shown to modulate the expression of inflammatory cytokines.[9]

Structure-Activity Relationship (SAR) Insights

The presence of specific functional groups on the thiophene ring is crucial for anti-inflammatory activity. Carboxylic acid, ester, amine, and amide moieties have been frequently associated with potent inhibition of COX and LOX enzymes.[14][15] The incorporation of methyl and methoxy groups can also enhance biological target recognition and activity.[14] The structural flexibility of the thiophene scaffold allows for the design of dual COX/LOX inhibitors, which may offer a superior therapeutic profile with reduced side effects compared to selective inhibitors.[17]

Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates a typical workflow for the discovery and evaluation of novel anti-inflammatory thiophene derivatives.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Lead Optimization A Library of Substituted Thiophenes B Chemical Synthesis A->B C COX/LOX Enzyme Inhibition Assays B->C Primary Screening D Cytokine Release Assays (e.g., in LPS-stimulated macrophages) C->D E Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) D->E Promising Hits F Structure-Activity Relationship (SAR) Studies E->F Active Compounds G ADMET Profiling F->G G->B Iterative Design

Caption: Workflow for Anti-inflammatory Drug Discovery.

Anticancer Potential of Substituted Thiophenes: A Multifaceted Approach to Combatting Malignancy

Cancer remains a leading cause of mortality worldwide, and the search for more effective and less toxic therapies is ongoing.[7][20] Thiophene and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents.[7][8]

Mechanisms of Anticancer Action

Substituted thiophenes exhibit a diverse range of anticancer mechanisms.[7][20] These include:

  • Enzyme Inhibition: Inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.[7][20]

  • Tubulin Interaction: Interference with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: Activation of programmed cell death pathways through the generation of reactive oxygen species (ROS).[7][20]

  • Cell Cycle Arrest: Some thiophene derivatives can induce cell cycle arrest, particularly in the G0/G1 phase.[21]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of the substituents.[7] For example, the introduction of sulfonamide, isoxazole, and benzothiazole moieties has been shown to result in compounds with cytotoxic activity against human breast cancer cell lines.[3] The presence of a thiosemicarbazone moiety has also been associated with anticancer properties.[21]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol describes the MTT assay, a colorimetric method for assessing the cytotoxic effects of substituted thiophenes on cancer cell lines.

Objective: To determine the concentration of a thiophene derivative that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Substituted thiophene compounds

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control wells (cells treated with the solvent used to dissolve the compounds) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Self-Validation:

  • The untreated control wells should show high absorbance values, indicating healthy, viable cells.

  • The vehicle control should not show significant toxicity compared to the untreated control.

  • A known cytotoxic drug (e.g., doxorubicin) can be included as a positive control to validate the assay's responsiveness.[21]

Thiophene Derivatives in Neuroscience: Targeting Neurodegenerative Disorders

Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, represent a growing global health concern.[10][22] Substituted thiophenes have shown potential as therapeutic agents for these debilitating conditions due to their ability to cross the blood-brain barrier and interact with key pathological targets.[23]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiophene derivatives are attributed to their ability to:

  • Inhibit Protein Aggregation: Modulate the aggregation of amyloid-β (Aβ) and α-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[10][22]

  • Inhibit Key Enzymes: Inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer's disease therapy.[22][23]

  • Alleviate Oxidative Stress: Reduce oxidative damage in neuronal cells.[10][22]

  • Restore Neurotransmitter Homeostasis: Modulate neurotransmitter systems to improve neuronal function.[10][22]

Structure-Activity Relationship (SAR) Insights

The structural features of thiophene derivatives influence their ability to target specific neuropathological processes. For example, the presence of a methoxyphenol pharmacophore has been shown to be important for the inhibition of Aβ42 aggregation.[22] The substitution pattern on phenyl rings attached to the thiophene core can significantly affect binding affinity to Aβ plaques.[24]

Signaling Pathway in Neuroinflammation

The following diagram depicts a simplified signaling pathway involved in neuroinflammation, a process that can be modulated by certain thiophene derivatives.

G cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Potential Intervention Point A Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) B Toll-like Receptors (TLRs) on Microglia/Astrocytes A->B C Activation of NF-κB Signaling Pathway B->C D Increased Expression of Pro-inflammatory Cytokines (TNF-α, IL-1β) C->D E Substituted Thiophenes E->C Inhibition

Caption: Neuroinflammatory Signaling Pathway.

Conclusion and Future Directions

Substituted thiophenes represent a remarkably versatile and promising class of compounds in the field of drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics for a wide range of diseases. Future research should focus on leveraging computational tools for the rational design of more potent and selective thiophene derivatives. Further elucidation of their mechanisms of action and in-depth preclinical and clinical evaluation will be crucial in translating the therapeutic potential of these fascinating molecules into tangible clinical benefits.

References

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1] Its unique electronic and steric properties, coupled with its metabolic stability, have rendered it an indispensable structural motif in a multitude of clinically successful drugs. This guide provides an in-depth exploration of thiophene derivatives, intended for researchers, medicinal chemists, and drug development scientists. We will navigate the fundamental principles of thiophene chemistry, delve into its strategic application in drug design, elucidate key synthetic methodologies, and present detailed protocols for the biological evaluation of these remarkable compounds. The narrative will be grounded in field-proven insights, emphasizing the causal relationships between molecular structure, synthetic strategy, and therapeutic activity.

The Thiophene Advantage: Physicochemical Properties and Bioisosterism

Thiophene's prominence in drug discovery is not accidental; it stems from a unique confluence of physicochemical characteristics that make it an attractive building block for modulating biological activity.[2] Its aromaticity and electron-rich nature facilitate interactions with a wide array of biological targets.[1] One of the most powerful strategies in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the desired biological activity or to mitigate undesirable effects. Thiophene is a classic bioisostere of the benzene ring.[3][4]

The substitution of a benzene ring with a thiophene moiety can lead to significant improvements in a drug candidate's profile. The sulfur atom's lone pair of electrons can engage in hydrogen bonding, which can alter a molecule's polarity and solubility, often leading to improved pharmacokinetic properties.[3] This seemingly subtle change can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

dot graph "Bioisosteric_Replacement" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Benzene [label="Benzene Ring\n(Lead Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiophene [label="Thiophene Ring\n(Optimized Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="Improved Properties:\n- Solubility\n- Target Binding\n- Metabolic Stability\n- Reduced Toxicity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Benzene -> Thiophene [label="Bioisosteric Replacement"]; Thiophene -> Properties [label="Leads to"]; } caption: "Bioisosteric replacement of benzene with thiophene."

Synthetic Strategies: Building the Thiophene Core

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the available starting materials.

The Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent condensation for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This reaction is prized for its operational simplicity and the use of readily available starting materials under mild conditions.[5] The resulting 2-aminothiophene scaffold is a key component in numerous biologically active compounds, including the anti-inflammatory drug Tinoridine.[5][7]

dot graph "Gewald_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Starting Materials:\n- Ketone/Aldehyde\n- α-Cyanoester\n- Elemental Sulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Catalyst\n(e.g., Morpholine, Triethylamine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Condensation [label="Knoevenagel\nCondensation", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Michael Addition\n&\nRing Closure", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Aminothiophene\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Condensation; Base -> Condensation [label="Catalyzes"]; Condensation -> Cyclization; Cyclization -> Product; } caption: "Workflow of the Gewald Synthesis."

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (11.3 g, 0.1 mol), 2-butanone (7.2 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 50 mL of ethanol.

  • Catalyst Addition: To the stirred suspension, add morpholine (8.7 g, 0.1 mol) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification: Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate as a crystalline solid.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds.[5][8] The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[8]

Therapeutic Applications of Thiophene Derivatives

The versatility of the thiophene scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives.[2][9] Thiophene-containing compounds have found clinical success in a wide range of therapeutic areas.[1][7]

Therapeutic Area Examples of Approved Drugs Primary Mechanism of Action (if known)
Oncology Raltitrexed, OlaparibThymidylate synthase inhibition, PARP inhibition
Anti-inflammatory Tinoridine, Tiaprofenic acidCyclooxygenase (COX) inhibition[10][11]
Antimicrobial Cefoxitin, SertaconazoleInhibition of bacterial cell wall synthesis, Fungal ergosterol biosynthesis inhibition
Cardiovascular Clopidogrel, Prasugrel, TiclopidineP2Y12 adenosine diphosphate (ADP) receptor antagonists[1]
Central Nervous System Olanzapine, Tianeptine, ZotepineAntipsychotic, Antidepressant, Antipsychotic[12]
Thiophene Derivatives in Oncology

Thiophene-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[13][14] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[15][16]

3.1.1. Kinase Inhibition

The planarity of the thiophene ring allows for effective interaction with the ATP-binding pocket of kinases, leading to the inhibition of signaling pathways that are often dysregulated in cancer.[1][15] Several thiophene derivatives have been developed as potent kinase inhibitors.[17][18][19]

dot graph "Kinase_Inhibition_Pathway" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Signal [label="Growth Factor Signal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Thiophene [label="Thiophene-based\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cancer Cell\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Signal -> Receptor; Receptor -> Pathway [label="Activates"]; Thiophene -> Receptor [label="Inhibits"]; Pathway -> Proliferation; } caption: "Mechanism of kinase inhibition by thiophene derivatives."

Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][20]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[12][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Thiophene Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[11] Thiophene-based compounds, such as tinoridine and tiaprofenic acid, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Many of these compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[10][11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.[21]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the thiophene derivative orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[23]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Thiophene Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Thiophene derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[21][24] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[21]

Case Studies of Thiophene-Based Drugs

To illustrate the successful application of the thiophene scaffold in drug development, we will briefly examine two prominent examples: clopidogrel and raloxifene.

Clopidogrel: An Antiplatelet Agent

Clopidogrel is a widely prescribed antiplatelet medication used to prevent heart attacks and strokes.[1] It is a prodrug that is metabolized in the liver to its active form, which irreversibly inhibits the P2Y12 ADP receptor on platelets, thereby preventing platelet aggregation.[1] The synthesis of clopidogrel involves the coupling of a chiral α-amino ester with a thiophene ethanol derivative, followed by cyclization.[11]

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[10] It acts as a selective estrogen receptor modulator (SERM), exhibiting estrogenic effects on bone and anti-estrogenic effects on the breast and uterus.[10] The synthesis of raloxifene involves the construction of a 2-arylbenzothiophene core.[7][10]

Future Perspectives and Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[7] Its versatility in chemical modification and its favorable physicochemical properties ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more complex thiophene-based architectures, including fused systems and macrocycles, to target challenging biological targets. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of thiophene-based drugs.

References

The Role of 5-(bromoacetyl)thiophene-2-carbonitrile in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(bromoacetyl)thiophene-2-carbonitrile is a versatile heterocyclic building block that is gaining prominence in medicinal chemistry, particularly in the discovery of novel therapeutics. Its unique chemical architecture, featuring a thiophene-2-carbonitrile core and a reactive bromoacetyl group, makes it an attractive starting point for the synthesis of a diverse range of biologically active molecules. The thiophene ring serves as a bioisosteric replacement for a phenyl ring, often enhancing metabolic stability and target binding affinity. The strategically positioned nitrile group can participate in key interactions within a target's active site, while the bromoacetyl moiety acts as an electrophilic "warhead," enabling the formation of covalent bonds with nucleophilic residues in target proteins. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a focus on its application in the development of covalent enzyme inhibitors.

Chemical Properties and Reactivity

This compound is a stable solid under standard conditions. The key to its utility in drug discovery lies in the reactivity of the α-bromo ketone. This functional group is a potent electrophile, susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine within a protein's binding site. This reactivity allows for the design of targeted covalent inhibitors, which can offer advantages over non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 496879-84-6
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Appearance Off-white to light yellow solid
Storage Temperature 2-8°C

Application in the Synthesis of IRAK4 Inhibitors

A significant application of this compound is its potential as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.

The synthesis of thieno[2,3-c]pyridin-7(6H)-one derivatives, a class of compounds that have shown promise as IRAK4 inhibitors, can be envisioned to start from this compound. The bromoacetyl group allows for the initial reaction with an amine, followed by cyclization to form the core heterocyclic scaffold.

IRAK4 Signaling Pathway

IRAK4 is a central component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response. Inhibition of IRAK4 kinase activity can effectively block this entire cascade.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Gene Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Gene Transcription Inhibitor Thieno[2,3-c]pyridin-7(6H)-one (from this compound) Inhibitor->IRAK4

Figure 1: Simplified IRAK4 Signaling Pathway and the Point of Inhibition.

Quantitative Data on Thiophene-Based Kinase Inhibitors

Table 2: Representative Biological Activity of Thiophene-Based Kinase Inhibitors

Kinase TargetThiophene Derivative ScaffoldIC₅₀ (nM)Reference
IRAK4Thieno[2,3-c]pyridine8.9[1]
IRAK45-Aryl-2,4-diaminopyrimidine<10[2]
VEGFR-2Thiophene-3-carboxamide191.1[3]
Pim-15-bromo-thieno[2,3-b]pyridine12,710[4]
JNK1Thiophene-3-carboxamide5,400[5]

Experimental Protocols

Synthesis of a Thieno[2,3-c]pyridin-7(6H)-one Derivative (Hypothetical)

This protocol outlines a plausible synthetic route to a thieno[2,3-c]pyridin-7(6H)-one derivative, a potential IRAK4 inhibitor, starting from this compound. This represents a key experimental workflow in the utilization of the title compound.

Synthesis_Workflow start 5-(bromoacetyl)thiophene- 2-carbonitrile step1 Nucleophilic Substitution start->step1 reagent1 Primary Amine (R-NH2) reagent1->step1 intermediate1 α-Aminoketone Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 product Thieno[2,3-c]pyridin-7(6H)-one Derivative step2->product

Figure 2: Synthetic Workflow for a Thieno[2,3-c]pyridin-7(6H)-one Derivative.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline derivative)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Base (e.g., Triethylamine - TEA)

  • Acid catalyst (e.g., p-Toluenesulfonic acid - p-TsOH)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography)

Procedure:

  • Nucleophilic Substitution:

    • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add the primary amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminoketone intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired thieno[2,3-c]pyridin-7(6H)-one derivative.

IRAK4 Kinase Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against IRAK4 using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein - MBP)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or vehicle (for controls) to the wells of a 384-well plate.

    • Prepare a 2X enzyme solution of IRAK4 in kinase assay buffer and add 2.5 µL to each well.

    • Prepare a 2X substrate/ATP solution containing MBP and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a valuable and reactive building block in drug discovery. Its utility is particularly evident in the synthesis of covalent inhibitors targeting kinases such as IRAK4. The presence of the electrophilic bromoacetyl group allows for the formation of a stable covalent bond with the target enzyme, potentially leading to compounds with high potency and a long duration of action. The thiophene-2-carbonitrile core provides a rigid scaffold that can be readily functionalized to optimize binding affinity and selectivity. As the field of targeted covalent inhibitors continues to expand, the strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the development of novel therapeutics for a range of diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)thiophene-2-carbonitrile is a versatile bifunctional reagent extensively utilized in medicinal chemistry and materials science.[1] Its thiophene core is a key structural motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The presence of a reactive α-bromoacetyl group and an electron-withdrawing nitrile group makes it an excellent starting material for the synthesis of a diverse array of heterocyclic derivatives.[1] This document provides detailed protocols and application notes for the synthesis of various derivatives from this compound, with a focus on the preparation of substituted aminothiazoles and other related heterocyclic systems.

General Reaction Pathway

The primary utility of this compound in synthetic chemistry lies in its susceptibility to nucleophilic substitution at the α-carbon of the acetyl group. This allows for the facile introduction of various functionalities and the construction of new heterocyclic rings. A common application is the Hantzsch thiazole synthesis, where it reacts with thiourea or substituted thioureas to yield 2-aminothiazole derivatives.

General Reaction Pathway This compound This compound Thiophene Derivative Thiophene Derivative This compound->Thiophene Derivative Reaction Nucleophile Nucleophile Nucleophile->Thiophene Derivative

Caption: General reaction scheme for the synthesis of thiophene derivatives.

Synthesis of 2-Amino-4-(5-cyanothiophen-2-yl)thiazole Derivatives

A prominent application of this compound is in the Hantzsch synthesis of 2-aminothiazoles. This reaction involves the condensation of the α-haloketone with a thiourea or a substituted thiourea. The resulting aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs.

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-(5-cyanothiophen-2-yl)thiazoles

This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Addition of Reagents: To this solution, add the appropriate thiourea or substituted thiourea (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow cluster_0 Reaction cluster_1 Work-up and Purification Dissolve Reactants Dissolve Reactants Add Thiourea Add Thiourea Dissolve Reactants->Add Thiourea Reflux Reflux Add Thiourea->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Cool to RT Cool to RT Reflux->Cool to RT Remove Solvent Remove Solvent Cool to RT->Remove Solvent Purification Purification Remove Solvent->Purification

Caption: Workflow for the synthesis of 2-aminothiazole derivatives.

Quantitative Data Summary
ProductReactantsSolventReaction Time (h)Yield (%)
2-Amino-4-(5-cyanothiophen-2-yl)thiazoleThis compound, ThioureaEthanol485-95 (estimated)
2-(Substituted-amino)-4-(5-cyanothiophen-2-yl)thiazoleThis compound, Substituted ThioureaAcetone2-6Varies

Note: The yields are estimated based on typical Hantzsch thiazole synthesis reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Synthesis of Other Heterocyclic Derivatives

The reactivity of the α-bromoacetyl group is not limited to reactions with thioureas. This compound can react with a variety of bi-nucleophilic reagents to form a range of fused and unfused heterocyclic systems.[6]

Reaction with Amines and Other Nucleophiles

Reaction with primary or secondary amines leads to the formation of α-aminoketone derivatives. These intermediates can be further cyclized to form various nitrogen-containing heterocycles. For instance, reaction with 2-aminobenzothiazoles can lead to the formation of imidazo[2,1-b]benzothiazole derivatives.[6]

Experimental Protocol: Synthesis of 2-((Substituted-amino)acetyl)thiophene-2-carbonitrile
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF in a round-bottom flask.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution. A non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) may be added to scavenge the HBr formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed in vacuo. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Signaling Pathway Reactant 5-(bromoacetyl)thiophene- 2-carbonitrile Intermediate α-Aminoketone Intermediate Reactant->Intermediate Amine Primary/Secondary Amine Amine->Intermediate Product Substituted Thiophene Derivative Intermediate->Product Further Cyclization (optional)

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-(bromoacetyl)thiophene-2-carbonitrile as a versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein are intended for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

This compound is a key intermediate for the synthesis of a wide array of thiophene-containing molecules. The presence of a reactive bromoacetyl group makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing access to a diverse range of substituted thiophenes. Derivatives of this scaffold have shown potential as antioxidant, antimicrobial, and anticancer agents.[1][2][3] The electron-withdrawing nitrile group at the 2-position influences the electronic properties of the thiophene ring, making this scaffold particularly interesting for applications in materials science as well.[1]

Synthesis of this compound

A common route for the synthesis of α-bromoketones is the bromination of the corresponding acetyl derivative. The synthesis of this compound can be achieved by the bromination of 5-acetylthiophene-2-carbonitrile.

Experimental Protocol: Bromination of 5-acetylthiophene-2-carbonitrile

Materials:

  • 5-acetylthiophene-2-carbonitrile

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5-acetylthiophene-2-carbonitrile (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane to the reaction mixture with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Nucleophilic Substitution Reactions

The bromoacetyl moiety of this compound is a potent electrophile that readily undergoes nucleophilic substitution with a variety of nucleophiles.

Reaction with Nitrogen Nucleophiles (e.g., Heterocyclic Amines)

The reaction with bifunctional nitrogen nucleophiles, such as 2-aminobenzothiazoles or 2-aminopyridines, leads to the formation of fused heterocyclic systems.[1]

Experimental Protocol: Synthesis of Thienyl-fused Heterocycles

This protocol is adapted from the reaction of the analogous 5-bromo-2-(bromoacetyl)thiophene.[1]

Materials:

  • This compound

  • Appropriate amino-heterocycle (e.g., 2-aminobenzothiazole, 2-aminopyridine) (1.0 eq)

  • Ethanol

  • Triethylamine (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the corresponding amino-heterocycle (1.0 eq).

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture at reflux for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

NucleophileProduct TypeYield (%)
2-AminobenzothiazoleImidazo[2,1-b]benzothiazole derivativeNot Reported
2-AminopyridineImidazo[1,2-a]pyridine derivativeNot Reported
2-AminothiazoleImidazo[2,1-b]thiazole derivativeNot Reported

Table 1: Examples of Nucleophilic Substitution Reactions with N-Nucleophiles. Yields are based on analogous reactions and may vary.

Reaction with Sulfur Nucleophiles (e.g., Thiocarbamoyl Compounds)

The reaction with compounds containing a thiocarbamoyl group can lead to the formation of thienyl-thiazoles.[1]

Experimental Protocol: Synthesis of Thienyl-Thiazole Derivatives

This protocol is adapted from the reaction of the analogous 5-bromo-2-(bromoacetyl)thiophene.[1]

Materials:

  • This compound

  • Thiocarbamoyl-containing compound (e.g., thiourea, N-substituted thiourea) (1.0 eq)

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq) and the thiocarbamoyl compound (1.0 eq) in ethanol is heated at reflux for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid product is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure thienyl-thiazole derivative.

NucleophileProduct TypeYield (%)
Thiourea2-Amino-4-(5-cyanothiophen-2-yl)thiazoleNot Reported
N-Phenylthiourea2-(Phenylamino)-4-(5-cyanothiophen-2-yl)thiazoleNot Reported

Table 2: Examples of Nucleophilic Substitution Reactions with S-Nucleophiles. Yields are based on analogous reactions and may vary.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are of significant interest in several fields.

  • Anticancer Activity: Thiophene-based heterocycles are known to exhibit a wide range of anticancer activities. Some derivatives have been shown to act as tubulin polymerization inhibitors or as inhibitors of protein kinases such as VEGFR-2 and AKT.[4][5] The synthesized compounds can be screened against various cancer cell lines to evaluate their cytotoxic and apoptotic effects.

  • Antimicrobial Activity: Thiophene derivatives have been investigated for their activity against various bacterial and fungal strains, including drug-resistant pathogens.[2][3]

  • Antioxidant Activity: The synthesized scaffolds can be evaluated for their antioxidant properties using assays such as the ABTS or DPPH radical scavenging methods.[1]

  • Materials Science: The presence of the electron-withdrawing nitrile group and the conjugated thiophene system makes these compounds candidates for the development of organic semiconductors and conjugated polymers for applications in organic electronics.[1]

Visualizations

Synthesis_Workflow Synthesis of this compound start 5-acetylthiophene-2-carbonitrile step1 Dissolve in CH2Cl2 Cool to 0 °C start->step1 step2 Add Br2 in CH2Cl2 step1->step2 step3 Stir at 0 °C, then RT step2->step3 step4 Quench with NaHCO3 step3->step4 step5 Work-up (Wash, Dry, Concentrate) step4->step5 step6 Purify by Column Chromatography step5->step6 end This compound step6->end

Caption: Workflow for the synthesis of this compound.

Nucleophilic_Substitution_Workflow General Workflow for Nucleophilic Substitution start This compound reaction Reaction in suitable solvent (e.g., Ethanol) Optional: Heat, Catalyst start->reaction nucleophile Nucleophile (N, S, or O-based) nucleophile->reaction workup Product Isolation (Filtration or Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Substituted Thiophene Derivative purification->product

Caption: Generalized workflow for nucleophilic substitution reactions.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway Inhibition drug Thiophene Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) drug->receptor akt AKT drug->akt pi3k PI3K receptor->pi3k pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Synthesis of α-Aminoketone Derivatives from 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromoacetyl)thiophene-2-carbonitrile is a versatile bifunctional molecule containing a reactive α-bromoketone moiety and a thiophene ring bearing a nitrile group. The electrophilic nature of the carbon adjacent to the bromine atom makes it susceptible to nucleophilic attack by amines, providing a straightforward route to a variety of α-aminoketone derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, as the thiophene nucleus is a well-recognized pharmacophore present in numerous clinically approved drugs. The resulting aminoketone scaffold can be further modified to generate a diverse library of compounds for biological screening.

This document provides a detailed protocol for the reaction of this compound with primary and secondary amines. It includes a general reaction scheme, a step-by-step experimental procedure, and a summary of expected outcomes based on analogous reactions reported in the scientific literature.

General Reaction and Signaling Pathway

The fundamental reaction is a nucleophilic substitution (SN2) where the amine acts as the nucleophile, displacing the bromide ion from the α-carbon of the this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) generated during the reaction, thus preventing the protonation of the amine nucleophile.

Reaction_Pathway reagent1 This compound reaction_center reagent1->reaction_center reagent2 Amine (R1R2NH) reagent2->reaction_center base Base (e.g., K2CO3, Et3N) base->reaction_center solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction_center product 5-(Aminoacetyl)thiophene-2-carbonitrile Derivative side_product HBr salt of the Base reaction_center->product Nucleophilic Substitution reaction_center->side_product Workflow start Start setup Reaction Setup: - this compound - Solvent (ACN or DMF) - Base (K2CO3 or Et3N) start->setup add_amine Add Amine setup->add_amine reaction Stir at Room Temperature (Monitor by TLC) add_amine->reaction workup Work-up: - Filter - Concentrate - Extract with EtOAc - Wash with H2O and Brine - Dry and Concentrate reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization end Pure Product characterization->end

Thiazole synthesis using 5-(bromoacetyl)thiophene-2-carbonitrile and thioamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Novel Thiazole Scaffolds via Hantzsch Condensation of 5-(bromoacetyl)thiophene-2-carbonitrile with Thioamides

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of thiazole derivatives. The described methodology is based on the Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring. Specifically, this protocol focuses on the reaction between this compound, a key α-haloketone intermediate, and various thioamides.

The resulting 4-(5-cyanothiophen-2-yl)thiazole scaffold is of significant interest in medicinal chemistry and drug discovery due to the presence of the biologically active thiophene and thiazole moieties. The nitrile functionality on the thiophene ring also offers a valuable handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and lead optimization.

Core Reaction and Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

G reagent1 This compound intermediate Thioester Intermediate reagent1->intermediate + reagent2 Thioamide (R-C(S)NH2) reagent2->intermediate product 2-Substituted-4-(5-cyanothiophen-2-yl)thiazole cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization cyclized_intermediate->product - H2O

Caption: General reaction scheme for the Hantzsch thiazole synthesis.

Experimental Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of various 2-substituted-4-(5-cyanothiophen-2-yl)thiazoles. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the reaction.

Thioamide (R-C(S)NH2)R GroupProductSolventReaction Time (h)Temperature (°C)Yield (%)
ThioacetamideMethyl2-Methyl-4-(5-cyanothiophen-2-yl)thiazoleEthanol4Reflux85
ThioureaAmino2-Amino-4-(5-cyanothiophen-2-yl)thiazoleEthanol2Reflux92
ThiobenzamidePhenyl2-Phenyl-4-(5-cyanothiophen-2-yl)thiazoleEthanol6Reflux78
4-Methoxythiobenzamide4-Methoxyphenyl2-(4-Methoxyphenyl)-4-(5-cyanothiophen-2-yl)thiazoleEthanol6Reflux81
4-Chlorothiobenzamide4-Chlorophenyl2-(4-Chlorophenyl)-4-(5-cyanothiophen-2-yl)thiazoleEthanol5Reflux88

Note: Yields are based on isolated and purified products. Reaction conditions may require optimization for different scales and specific thioamide substrates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(5-cyanothiophen-2-yl)thiazole

This protocol details the synthesis of the 2-amino substituted thiazole derivative, a key building block for further functionalization.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Thioamide: To the stirred solution, add thiourea (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL). The product is typically obtained in high purity. If necessary, the product can be recrystallized from ethanol.

  • Drying: Dry the purified product under vacuum to obtain 2-amino-4-(5-cyanothiophen-2-yl)thiazole as a solid.

Protocol 2: General Procedure for the Synthesis of 2-Aryl-4-(5-cyanothiophen-2-yl)thiazoles

This protocol provides a general method for the synthesis of 2-aryl substituted thiazole derivatives.

Materials:

  • This compound

  • Substituted Thiobenzamide (e.g., thiobenzamide, 4-methoxythiobenzamide, 4-chlorothiobenzamide)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the respective substituted thiobenzamide (1.0 eq) in absolute ethanol (30 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-4-(5-cyanothiophen-2-yl)thiazole derivative.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target thiazole derivatives.

G start Start reagents Mix this compound and Thioamide in Ethanol start->reagents reaction Heat to Reflux reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Isolate/Concentrate monitoring->workup Complete purification Purify by Filtration/Recrystallization or Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for thiazole synthesis.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thioamides can be toxic; handle with care and avoid inhalation or skin contact.

  • Ethanol is flammable; avoid open flames.

These protocols provide a solid foundation for the synthesis of a variety of thiazole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates and scales to achieve the best possible outcomes. The synthesized compounds can serve as valuable intermediates for the development of new therapeutic agents and functional materials.

Application Notes and Protocols: 5-(bromoacetyl)thiophene-2-carbonitrile in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(bromoacetyl)thiophene-2-carbonitrile is a covalent modifier that serves as a valuable tool in chemical proteomics for the discovery and characterization of protein targets. Its electrophilic bromoacetyl group can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine. This reactivity allows for the specific labeling and identification of accessible and reactive cysteines within the proteome, enabling researchers to map the "ligandable" proteome, identify novel drug targets, and develop potent and selective covalent inhibitors.

These application notes provide an overview of the utility of this compound in proteomics research, with a focus on its application in competitive activity-based protein profiling (ABPP) for the identification of protein targets.

Key Applications

  • Covalent Ligand Discovery: Identification of novel protein targets by screening for proteins that are covalently modified by this compound.

  • Target Engagement and Occupancy Studies: Quantifying the extent to which a lead compound binds to its intended target in a complex biological system.

  • Cysteine Reactivity Profiling: Mapping the reactivity of cysteine residues across the proteome to understand their functional roles in health and disease.

Experimental Workflow: Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

The isoTOP-ABPP technique is a powerful chemical proteomic method for the quantitative analysis of cysteine reactivity on a proteome-wide scale.[1][2] This approach can be adapted to screen for and identify the targets of cysteine-reactive fragments like this compound. The general workflow involves treating a proteome with the compound of interest, followed by labeling of the remaining reactive cysteines with a broad-spectrum, isotopically tagged probe. The ratio of heavy to light isotopic tags on peptides is then used to quantify the degree of engagement by the test compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_treatment Competitive Labeling cluster_probe_labeling Probe Labeling cluster_analysis Proteomic Analysis p1 Proteome Lysate (e.g., from cells or tissues) DMSO Control: Treat with DMSO p1->DMSO Fragment Experiment: Treat with this compound p1->Fragment IA_alkyne_heavy Label with 'Heavy' IA-alkyne DMSO->IA_alkyne_heavy Remaining reactive cysteines labeled IA_alkyne_light Label with 'Light' IA-alkyne Fragment->IA_alkyne_light Remaining reactive cysteines labeled combine Combine Proteomes IA_alkyne_light->combine IA_alkyne_heavy->combine click_chem Click Chemistry (e.g., with TEV-biotin tag) combine->click_chem enrich Streptavidin Enrichment click_chem->enrich digest On-bead Trypsin Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target ID lcms->data

Figure 1: Experimental workflow for isoTOP-ABPP.

Protocol: Competitive isoTOP-ABPP for Target Identification

This protocol outlines the key steps for identifying protein targets of this compound using a competitive isoTOP-ABPP approach.

1. Proteome Preparation: a. Lyse cells or tissues in a suitable buffer (e.g., PBS) via probe sonication. b. Determine protein concentration using a standard assay (e.g., BCA assay). c. Aliquot proteomes for control and experimental treatments.

2. Competitive Labeling: a. Experimental Sample: Treat the proteome with this compound at a desired concentration (e.g., 100 µM) for 1 hour at room temperature. b. Control Sample: Treat the proteome with an equivalent volume of DMSO.

3. Cysteine Probe Labeling: a. To the this compound-treated proteome, add a 'light' version of a cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne). b. To the DMSO-treated proteome, add a 'heavy' isotopically labeled version of the IA-alkyne probe. c. Incubate both samples for 1 hour at room temperature.

4. Sample Combination and Click Chemistry: a. Combine the 'light' and 'heavy' labeled proteomes in a 1:1 ratio. b. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' reaction to attach a biotin tag (e.g., biotin-azide with a TEV protease cleavage site) to the alkyne-modified cysteines.

5. Protein Enrichment and Digestion: a. Enrich the biotin-tagged proteins using streptavidin-coated beads. b. Wash the beads extensively to remove non-biotinylated proteins. c. Perform on-bead tryptic digestion to release the captured peptides. The TEV protease cleavage site can be utilized here for more specific elution.

6. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect both the 'light' and 'heavy' isotopically labeled peptides.

7. Data Analysis: a. Identify peptides and their corresponding proteins using a standard proteomic search algorithm. b. Quantify the ratio of 'heavy' to 'light' labeled peptides for each identified cysteine. c. A high heavy/light ratio indicates that the cysteine was blocked from IA-alkyne labeling by this compound, identifying it as a potential target.

Quantitative Data Summary

The following table represents hypothetical data from a competitive isoTOP-ABPP experiment designed to identify targets of this compound in a human cancer cell line proteome. Cysteines with a heavy/light ratio (R value) ≥ 4 are considered significantly engaged by the compound.[2]

Protein TargetUniProt IDCysteine ResidueHeavy/Light Ratio (R)Putative Function
Caspase-8 Q14790Cys28712.5Apoptosis signaling
GAPDH P04406Cys1528.2Glycolysis
HSP90AA1 P07900Cys5986.7Protein folding
NF-kappa-B p105 subunit P19838Cys625.1Transcription factor
Actin, cytoplasmic 1 P60709Cys3742.1Cytoskeleton (Control)

Application Example: Targeting Apoptosis Pathways

Covalent fragments can be utilized to investigate specific biological pathways. For instance, the identification of pro-caspases as targets for electrophilic fragments has enabled the differentiation of extrinsic apoptosis pathways.[1][2] this compound, by targeting specific caspases, could be used as a chemical probe to dissect the roles of individual caspases in apoptosis signaling in different cell types.

apoptosis_pathway cluster_extrinsic Extrinsic Apoptosis Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD proCasp8 Pro-Caspase-8 FADD->proCasp8 Casp8 Active Caspase-8 proCasp8->Casp8 Activation proCasp3 Pro-Caspase-3 Casp8->proCasp3 Cleavage Casp3 Active Caspase-3 proCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Probe 5-(bromoacetyl)thiophene- 2-carbonitrile Probe->proCasp8 Inhibition

Figure 2: Inhibition of the extrinsic apoptosis pathway.

Conclusion

This compound represents a versatile chemical tool for proteomics research. Its ability to covalently modify cysteine residues enables the identification of novel drug targets and the characterization of their engagement in complex biological systems. The methodologies outlined in these application notes provide a framework for researchers to leverage this and similar covalent probes to advance our understanding of protein function and accelerate drug discovery efforts.

References

Application Notes and Protocols for 5-(bromoacetyl)thiophene-2-carbonitrile as a Cysteine-Reactive Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Proximity-Based Interactions with a Novel Thiophene-Based Crosslinker

In the intricate landscape of cellular biology, the spatial arrangement and interaction of proteins are fundamental to their function. Chemical crosslinking, coupled with mass spectrometry, has emerged as a powerful tool to capture these transient and stable interactions, providing invaluable insights into protein structure and function. This document provides a detailed guide to the use of 5-(bromoacetyl)thiophene-2-carbonitrile, a novel heterobifunctional crosslinking agent, for the covalent capture of protein complexes.

This compound belongs to the class of α-haloacetyl reagents, which are known for their reactivity towards nucleophilic residues. The bromoacetyl group specifically targets the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This reaction is highly dependent on pH, offering a degree of control over the crosslinking process. The thiophene-2-carbonitrile moiety provides a rigid spacer and a unique chemical signature for potential downstream applications. These application notes will provide the foundational knowledge and detailed protocols to effectively utilize this reagent in your research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Chemical Name 5-(2-bromoacetyl)thiophene-2-carbonitrile[1][2][3]
CAS Number 496879-84-6[1][2][3]
Molecular Formula C₇H₄BrNOS[1][2][3]
Molecular Weight 230.08 g/mol [1][2]
Appearance Off-white to light yellow solid[4]
Storage Temperature 2-8°C[4][5]

Mechanism of Action: The Chemistry of Thioether Bond Formation

The crosslinking activity of this compound is predicated on the nucleophilic substitution reaction between the bromoacetyl group and the thiol group of a cysteine residue.

Reaction Mechanism Thiol Protein-SH (Cysteine Residue) Product Protein-S-CH₂-CO-Thiophene-CN (Stable Thioether Bond) Thiol->Product Nucleophilic Attack Crosslinker Br-CH₂-CO-Thiophene-CN (this compound) Crosslinker->Product HBr HBr (Byproduct) In Vitro Crosslinking Workflow Start Start: Purified Protein in Amine/Thiol-Free Buffer Prep_Crosslinker Prepare Fresh 100 mM This compound in DMSO/DMF Start->Prep_Crosslinker Reaction Add Crosslinker (20-50x molar excess) Incubate 30-60 min at RT Prep_Crosslinker->Reaction Quench Quench with Tris or Cysteine Incubate 15-30 min at RT Reaction->Quench Analysis Analyze by SDS-PAGE and/or Mass Spectrometry Quench->Analysis MS Analysis Workflow Start Start: Crosslinked Protein Sample Denature Denature (Urea/Guanidine-HCl) Start->Denature Reduce_Alkylate Reduce (DTT/TCEP) & Alkylate (IAA) Denature->Reduce_Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Reduce_Alkylate->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Identify Crosslinked Peptides using Specialized Software LC_MS->Data_Analysis End End: Structural Insights Data_Analysis->End

References

Application Notes and Protocols: Synthesis of Antimicrobial Thiophenecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel antimicrobial thiophene derivatives, starting from 5-(bromoacetyl)thiophene-2-carbonitrile. The methodologies outlined below are based on established synthetic routes for analogous compounds and provide a framework for the development of new potential therapeutic agents. Additionally, representative antimicrobial activity data and a plausible mechanism of action are presented.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against a panel of bacterial and fungal strains. This data is compiled from various studies on thiophene-based antimicrobial agents and serves as a reference for the potential efficacy of newly synthesized compounds.[1][2][3]

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophene Derivative A Staphylococcus aureus16Ampicillin8
Bacillus subtilis8Ampicillin4
Escherichia coli32Gentamicin16
Pseudomonas aeruginosa64Gentamicin32
Thiophene Derivative B Candida albicans16Fluconazole8
Aspergillus niger32Fluconazole16
Thiophene-Pyrazole Hybrid Methicillin-resistant Staphylococcus aureus (MRSA)4Vancomycin2
Clostridium difficile2-4Metronidazole1
Thiophene-Thiazole Hybrid Staphylococcus aureus3.125Chloramphenicol3.125
Streptococcus pyogenes>100Chloramphenicol50
Aspergillus fumigatus6.25Fluconazole>100

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thiophene-thiazole derivative from this compound and subsequent antimicrobial screening.

Protocol 1: Synthesis of 5-(2-(thiazol-2-ylamino)acetyl)thiophene-2-carbonitrile

This protocol describes a plausible synthesis route based on the known reactivity of α-haloketones with amino-heterocycles.[4]

Materials:

  • This compound

  • 2-aminothiazole

  • Ethanol (absolute)

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., Ethyl acetate/Hexane mixture)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 30 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 2-aminothiazole (1.1 mmol) followed by the dropwise addition of triethylamine (1.2 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 6-8 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Take aliquots of the reaction mixture periodically and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., 1:1 Ethyl acetate/Hexane). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.

  • Isolation of Product: If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-(2-(thiazol-2-ylamino)acetyl)thiophene-2-carbonitrile.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiophene derivatives against various microbial strains.[3]

Materials:

  • Synthesized thiophene derivative

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., Ampicillin, Gentamicin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Sterile saline solution (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism. Typically, this involves growing the microbe in a suitable broth to the logarithmic phase and then diluting it in sterile saline to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the synthesized thiophene derivative in DMSO. Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI) in the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include the following controls in separate wells:

    • Growth Control: Inoculum in broth without any compound.

    • Sterility Control: Broth only, without inoculum or compound.

    • Positive Control: Inoculum in broth with a standard antimicrobial agent.

    • Solvent Control: Inoculum in broth with the highest concentration of DMSO used.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizations

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of certain thiophene derivatives has been linked to the inhibition of bacterial two-component signal transduction systems (TCSs), specifically targeting the histidine kinase (HK) ATP-binding domain.[5] This inhibition disrupts essential cellular processes, leading to bacterial cell death.

antimicrobial_mechanism HK Histidine Kinase (HK) RR Response Regulator (RR) HK->RR Phosphotransfer ADP ADP Gene_Exp Gene Expression (Virulence, Survival) RR->Gene_Exp Regulates Cell_Death Cell Death Ext_Signal External Signal Ext_Signal->HK Activates Thiophene Thiophene Derivative Thiophene->HK Inhibits ATP Binding ATP ATP ATP->HK

Caption: Inhibition of Bacterial Histidine Kinase Signaling Pathway.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and evaluation of antimicrobial thiophene derivatives.

experimental_workflow Start Starting Material: This compound Synthesis Synthesis of Thiophene Derivatives (e.g., Reaction with Aminothiazole) Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Antimicrobial Screening (Broth Microdilution - MIC) Characterization->Screening Data_Analysis Data Analysis and Lead Identification Screening->Data_Analysis

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

References

Application Note: Friedel-Crafts Acylation of Thiophene-2-carbonitrile for the Synthesis of Acetylthiophene-2-carbonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of acyl groups onto aromatic rings. This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of thiophene-2-carbonitrile, a deactivated thiophene derivative. The presence of the electron-withdrawing cyano group at the 2-position significantly influences the reactivity of the thiophene ring and the regioselectivity of the acylation reaction, typically yielding a mixture of 4-acetylthiophene-2-carbonitrile and 5-acetylthiophene-2-carbonitrile. These products are valuable intermediates in the synthesis of various biologically active compounds and functional materials. This protocol outlines two effective methods for this transformation, one employing a milder Lewis acid catalyst, tin(IV) chloride, and another utilizing iodine as a catalyst with acetic anhydride.

Regioselectivity in the Acylation of Thiophene-2-carbonitrile

The Friedel-Crafts acylation of unsubstituted thiophene preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate by the sulfur atom. However, in thiophene-2-carbonitrile, the C2 position is blocked, and the electron-withdrawing nature of the cyano group deactivates the entire ring, particularly the adjacent C3 and C5 positions. Consequently, acylation is directed to the less deactivated C4 and C5 positions, leading to the formation of a mixture of 4-acetylthiophene-2-carbonitrile and 5-acetylthiophene-2-carbonitrile. The ratio of these isomers is dependent on the reaction conditions, including the catalyst, solvent, and temperature.

Data Presentation: Comparative Analysis of Acylation Protocols

The following table summarizes the quantitative data for the two detailed experimental protocols, allowing for a direct comparison of their effectiveness and reaction parameters.

ProtocolCatalystAcylating AgentSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (5-acetyl : 4-acetyl)
1Tin(IV) Chloride (SnCl₄)Acetyl ChlorideBenzene0 to rt2ModerateVaries
2Iodine (I₂)Acetic AnhydrideNone (neat)1405701.8 : 1

Experimental Protocols

Protocol 1: Tin(IV) Chloride Catalyzed Acetylation

This protocol adapts a general method for the Friedel-Crafts acylation of thiophene, utilizing the milder Lewis acid tin(IV) chloride, which is often preferred for sensitive or deactivated substrates to minimize side reactions.

Materials:

  • Thiophene-2-carbonitrile

  • Acetyl Chloride

  • Anhydrous Tin(IV) Chloride (SnCl₄)

  • Anhydrous Benzene

  • Ice

  • 5% Sodium Bicarbonate Solution

  • Water

  • Anhydrous Calcium Chloride or Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride tube, dissolve thiophene-2-carbonitrile (0.1 mol) and acetyl chloride (0.11 mol) in 100 mL of anhydrous benzene.

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. Slowly add a solution of anhydrous tin(IV) chloride (0.1 mol) in 50 mL of anhydrous benzene from the dropping funnel over 30 minutes with vigorous stirring.

  • Reaction: After the complete addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 100 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer successively with 50 mL of 5% sodium bicarbonate solution and then with 50 mL of water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the benzene by distillation under atmospheric pressure.

    • The resulting crude product, a mixture of 4- and 5-acetylthiophene-2-carbonitrile, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Iodine Catalyzed Acetylation with Acetic Anhydride

This method, adapted from the work of Belen'kii and colleagues, provides a metal-free alternative for the acylation of deactivated thiophenes.

Materials:

  • Thiophene-2-carbonitrile

  • Acetic Anhydride

  • Iodine (I₂)

  • Sodium Thiosulfate Solution

  • Sodium Bicarbonate Solution

  • Water

  • Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carbonitrile (10 mmol), acetic anhydride (20 mmol), and iodine (1 mmol).

  • Reaction: Heat the reaction mixture to 140°C and maintain this temperature with stirring for 5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of ether or dichloromethane.

    • Wash the organic solution with a saturated sodium thiosulfate solution to remove excess iodine, then with a saturated sodium bicarbonate solution, and finally with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to separate the 4- and 5-acetylthiophene-2-carbonitrile isomers.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification T2C Thiophene-2-carbonitrile ReactionVessel Reaction Setup (Solvent, Inert Atmosphere) T2C->ReactionVessel AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->ReactionVessel Catalyst SnCl₄ or I₂ Catalyst->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Quenching Quenching (Ice/Water) Heating->Quenching Extraction Extraction Quenching->Extraction Washing Washing (Bicarbonate, Water) Extraction->Washing Drying Drying Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval PurificationMethod Column Chromatography or Distillation SolventRemoval->PurificationMethod Products 4-Acetylthiophene-2-carbonitrile & 5-Acetylthiophene-2-carbonitrile PurificationMethod->Products

Caption: Experimental workflow for the Friedel-Crafts acylation of thiophene-2-carbonitrile.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiophene Thiophene-2-carbonitrile SigmaComplex Sigma Complex (Cationic Intermediate) Thiophene->SigmaComplex Electrophilic Attack Acylium Acylium Ion (from Acylating Agent + Catalyst) Acylium->SigmaComplex Product4 4-Acetylthiophene-2-carbonitrile SigmaComplex->Product4 Deprotonation Product5 5-Acetylthiophene-2-carbonitrile SigmaComplex->Product5 Deprotonation Hplus H⁺

Caption: Simplified reaction pathway for the Friedel-Crafts acylation of thiophene-2-carbonitrile.

Application Notes and Protocols for the Alpha-Bromination of 2-Acetylthiophene-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a synthesized experimental protocol for the alpha-bromination of 2-acetylthiophene-5-carbonitrile to produce 5-(2-bromoacetyl)thiophene-2-carbonitrile[1][2]. The target compound is a valuable building block in medicinal chemistry and drug development, often utilized for its reactive handle that allows for the introduction of the thiophene moiety into larger molecular scaffolds. The protocol provided is based on established methods for the alpha-bromination of aromatic ketones, particularly those containing a thiophene ring.

Introduction

The alpha-bromination of ketones is a fundamental transformation in organic synthesis, yielding α-haloketones that are versatile intermediates. These compounds are precursors to a wide array of heterocyclic compounds and can be used in various coupling and substitution reactions. The reaction typically proceeds via an enol or enolate intermediate, which then attacks an electrophilic bromine source. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium bromide perbromide[3]. The choice of reagent and reaction conditions can be critical to achieving high yields and selectivity, especially with sensitive substrates like substituted thiophenes.

The protocol detailed below is a robust method adapted from procedures for structurally similar compounds, aiming for the selective monobromination at the alpha-position of the acetyl group while preserving the nitrile functionality and the thiophene ring.

Quantitative Data Summary

While a specific peer-reviewed publication detailing the yield for the alpha-bromination of 2-acetylthiophene-5-carbonitrile was not identified in the literature search, the following table summarizes typical conditions and reported yields for the alpha-bromination of analogous aromatic and heterocyclic ketones. This data provides a comparative basis for the expected outcome of the synthesized protocol.

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperature (°C)Reaction TimeYield (%)Reference
Acetophenone DerivativesN-BromosuccinimideEthanolKH₂PO₄Reflux10 min~96%[4]
3-Acetyl-5-chloro-2-thiophenesulfonamidePyridinium bromide perbromideEthyl AcetateSulfuric AcidNot SpecifiedNot SpecifiedNot Specified
Aryl KetonesBr₂ (1.1 equiv.)Glacial Acetic AcidNone (Microwave)Not Specified5 hGood to Excellent
cis-1-(2,3-dihydro-1-methyl-1H-inden-2-yl)ethanoneBromineMethylene ChlorideNone10Not SpecifiedNot Specified[5]
2-Acetyl-5-methylfuranBromineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSelective[6]
1,2-DiphenylethanoneBr₂Carbon TetrachlorideNoneRoom Temp30 min83%[7]

Experimental Protocol

Objective: To synthesize 5-(2-bromoacetyl)thiophene-2-carbonitrile via alpha-bromination of 2-acetylthiophene-5-carbonitrile.

Materials:

  • 2-Acetylthiophene-5-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene-5-carbonitrile (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Brominating Agent: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in a minimal amount of DCM. Transfer this solution to a dropping funnel.

  • Bromination Reaction: Add the NBS solution dropwise to the stirred solution of the starting material over 30-60 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours after the addition of NBS is finished.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-(2-bromoacetyl)thiophene-2-carbonitrile.

Safety Precautions:

  • All operations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and corrosive; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • The product, an α-haloketone, is expected to be a lachrymator and an irritant. Handle with care.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product start Dissolve 2-acetylthiophene- 5-carbonitrile in DCM cool Cool to 0-5 °C start->cool Stir add_nbs Add NBS solution dropwise (0-10 °C) cool->add_nbs monitor Monitor by TLC add_nbs->monitor Stir for 1-3h quench Quench with Na₂S₂O₃ monitor->quench extract Aqueous Workup (NaHCO₃, H₂O, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Column Chromatography dry->purify end_product 5-(2-bromoacetyl)thiophene- 2-carbonitrile purify->end_product

Caption: Workflow for the alpha-bromination of 2-acetylthiophene-5-carbonitrile.

References

Application Note: Comprehensive Analytical Characterization of 5-(bromoacetyl)thiophene-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(bromoacetyl)thiophene-2-carbonitrile and its derivatives are important heterocyclic compounds used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their reactive bromoacetyl group and thiophene core make them valuable building blocks for developing molecules with potential biological activity, including antitumor and antimicrobial agents.[1][2] Accurate and thorough analytical characterization is crucial to confirm the identity, purity, and stability of these compounds, ensuring the reliability and reproducibility of research and development outcomes.

This document provides detailed protocols for the primary analytical techniques used to characterize these derivatives: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound derivatives.[3] Its high resolution allows for the effective separation and quantification of the main compound from potential impurities, such as starting materials or over-brominated species.[3]

Quantitative Data Summary

The following table presents hypothetical results from an HPLC purity analysis of a sample of this compound.

Peak IDCompound NameRetention Time (min)Peak Area (%)Purity (%)
15-acetylthiophene-2-carbonitrile (Impurity)3.620.51-
2This compound (API) 5.45 99.21 99.21
3Unknown Impurity7.180.28-
Experimental Protocol: HPLC Analysis

A. Instrumentation and Reagents

  • HPLC System: A standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3][4]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and high-purity water (Milli-Q or equivalent).[4]

B. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.[3]

  • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.[3]

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

C. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Run Time: 20 minutes.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Acetonitrile p1->p2 p3 Dilute to 0.1 mg/mL p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject 10 µL onto C18 Column p4->a1 a2 Isocratic Elution (ACN:H2O, 60:40) a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Purity (%) d1->d2

Caption: Experimental workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and connectivity of atoms in the molecule.[5] Both ¹H and ¹³C NMR provide unique fingerprints of the compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in CDCl₃.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.85 d 1H Thiophene H4
~7.60 d 1H Thiophene H3

| ~4.50 | s | 2H | -CH₂Br |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~182.0 C=O (keto)
~145.0 Thiophene C5
~138.0 Thiophene C3
~135.0 Thiophene C4
~115.0 Thiophene C2
~110.0 -C≡N (nitrile)

| ~30.0 | -CH₂Br |

Experimental Protocol: NMR Analysis

A. Instrumentation and Reagents

  • NMR Spectrometer: 300, 400, or 500 MHz spectrometer.[6]

  • NMR Tubes: 5 mm NMR tubes.

  • Reagents: Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆).[6]

B. Sample Preparation

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[6]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube.[6]

  • Cap the NMR tube securely.

C. Data Acquisition

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[6]

  • For ¹H NMR: Acquire data using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6]

  • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals.[6]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its molecular formula.[5] Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₇H₄BrNOS.[7] The theoretical molecular weight is 230.08 g/mol .[7][8] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks separated by 2 Da with a nearly 1:1 intensity ratio.

IonCalculated m/zExpected Relative Abundance
[M(⁷⁹Br)]+•228.92~100%
[M(⁸¹Br)]+•230.92~98%
Experimental Protocol: MS Analysis

A. Instrumentation

  • Mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

B. Sample Preparation

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For ESI, the solution can be directly infused or injected via an HPLC system. For EI, the sample may be introduced via a direct insertion probe.

C. Data Acquisition

  • Acquire data in positive ion mode.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analyze the resulting spectrum for the molecular ion peaks [M]+• and their characteristic isotopic pattern.

Confirmation of Elemental Composition by Elemental Analysis

Elemental analysis provides quantitative data on the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in the compound.[9] This technique is critical for confirming the empirical and molecular formula. Analysis for bromine (Br) can be performed separately or by specialized techniques.

Elemental Composition Data

Table: Comparison of Theoretical vs. Experimental Elemental Composition

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 36.55 36.61
Hydrogen (H) 1.75 1.73
Nitrogen (N) 6.09 6.05
Sulfur (S) 13.93 13.89

| Bromine (Br) | 34.73 | 34.65 |

Experimental Protocol: CHNS Analysis

This protocol describes combustion analysis, a common method for determining CHNS content.[10]

A. Instrumentation

  • CHNS Elemental Analyzer using combustion analysis.[10]

B. Sample Preparation

  • Accurately weigh 1-3 mg of the dried, homogeneous sample into a tin or silver capsule.

  • Seal the capsule carefully to enclose the sample.

C. Analysis

  • The sample is combusted in an oxygen atmosphere at high temperature (~900-1000 °C).[10]

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column.

  • The concentration of each gas is measured by a thermal conductivity detector (TCD).[10]

  • The instrument's software calculates the percentage of each element based on the sample weight and detector response.

Overall Analytical Workflow

cluster_purity Purity & Identity cluster_structure Structure & Composition start Synthesized Compound 5-(bromoacetyl)thiophene- 2-carbonitrile hplc HPLC (Purity Assay) start->hplc ms Mass Spectrometry (Molecular Weight) start->ms nmr NMR (1H, 13C) (Structural Elucidation) start->nmr ea Elemental Analysis (Formula Confirmation) start->ea report Comprehensive Characterization Report hplc->report ms->report nmr->report ea->report

Caption: General workflow for analytical characterization.

Logical Framework for Structural Confirmation

The data from each analytical technique are complementary and should be used in combination to provide unambiguous confirmation of the compound's structure and purity.

cluster_data Experimental Data cluster_inference Inferences d1 HPLC: >99% Purity i1 Sample is pure d1->i1 d2 MS: m/z ~229, 231 (1:1) i2 Molecular formula contains Br d2->i2 d3 NMR: Confirms protons, carbons, connectivity i3 Correct isomeric structure d3->i3 d4 Elemental Analysis: Matches C₇H₄BrNOS i4 Correct elemental composition d4->i4 conclusion Structure Confirmed: 5-(bromoacetyl)thiophene- 2-carbonitrile i1->conclusion i2->conclusion i3->conclusion i4->conclusion

References

Application Notes and Protocols for the Purification of 5-(bromoacetyl)thiophene-2-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(bromoacetyl)thiophene-2-carbonitrile is a versatile bifunctional building block frequently employed in the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reactive α-bromoacetyl group serves as a potent electrophile for reactions with various nucleophiles, leading to the formation of diverse molecular scaffolds. The thiophene-2-carbonitrile moiety itself is a key pharmacophore in numerous biologically active molecules.

Following the synthesis of novel compounds from this compound, effective purification is a critical step to isolate the desired product from unreacted starting materials, reagents, and potential side products. The choice of purification technique is dictated by the physicochemical properties of the target molecule, the nature of the impurities, and the scale of the reaction. This document provides detailed application notes and protocols for the purification of common reaction products derived from this compound.

Common Reaction Classes and Purification Strategies

The primary reactions of this compound involve the substitution of the bromine atom by a nucleophile. Two of the most common reaction types are the Hantzsch thiazole synthesis and nucleophilic substitution with amines and thiols.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring by reacting an α-haloketone, such as this compound, with a thioamide.[1][2] The resulting products are 2-substituted-4-(5-cyanothiophen-2-yl)thiazoles, which are often crystalline solids.

Typical Impurities:

  • Unreacted this compound

  • Unreacted thioamide

  • Side products from self-condensation or decomposition of starting materials.

Primary Purification Techniques:

  • Precipitation/Crystallization

  • Column Chromatography

Experimental Protocols

Protocol 1: Purification of 2-Amino-4-(5-cyanothiophen-2-yl)thiazole via Precipitation and Recrystallization

This protocol is suitable for the purification of the product from the Hantzsch thiazole synthesis using thiourea.

Materials:

  • Crude reaction mixture containing 2-amino-4-(5-cyanothiophen-2-yl)thiazole

  • Ethanol

  • Deionized water

  • Ammonium hydroxide solution (10% aq.)

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Neutralization and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Slowly add 10% aqueous ammonium hydroxide solution with stirring until the pH of the mixture is approximately 8-9.

    • A precipitate of the crude product should form.

    • Continue stirring for 30 minutes in an ice bath to maximize precipitation.

    • Collect the crude solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add a small amount of dimethylformamide (DMF) dropwise until a clear solution is obtained at elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

    • Once crystals begin to form, place the flask in an ice bath for at least 1 hour to complete crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified product under vacuum.

Purity Assessment:

  • Purity can be assessed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A successful purification should result in a single spot on the TLC plate and a purity of >95% by HPLC.

Nucleophilic Substitution with Amines

Reaction of this compound with primary or secondary amines yields N-substituted 2-aminoacetylthiophene derivatives. These products can vary in polarity depending on the nature of the amine.

Typical Impurities:

  • Unreacted this compound

  • Excess amine

  • Hydrobromide salt of the product or excess amine

  • Potential bis-alkylation products with primary amines.

Primary Purification Techniques:

  • Acid-base extraction

  • Column Chromatography

  • Crystallization

Protocol 2: Purification of 5-(2-(Substituted-amino)acetyl)thiophene-2-carbonitrile by Extraction and Column Chromatography

This protocol is a general method for the purification of products from the reaction of this compound with a secondary amine.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate for column chromatography

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Work-up and Extraction:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the prepared column.

    • Elute the column with a gradient of ethyl acetate in hexane. The optimal gradient should be determined beforehand by TLC analysis. A typical starting gradient might be 10% EtOAc in hexane, gradually increasing to 50% EtOAc or higher depending on the polarity of the product.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Purification (Optional):

    • If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

Data Presentation

The following tables summarize typical purification data for representative reactions of this compound.

Product Class Reactant Purification Method Typical Crude Purity (%) Typical Final Purity (%) Typical Yield (%)
Thienyl-ThiazoleThioureaPrecipitation & Recrystallization (Ethanol/DMF)70-85>9860-80
Thienyl-ThiazoleSubstituted ThioamideColumn Chromatography (Hexane/EtOAc) followed by Recrystallization60-80>9950-70
N-Alkyl/Aryl AminoacetylthiopheneSecondary AmineExtraction & Column Chromatography (Hexane/EtOAc)50-75>9855-75
N-Alkyl/Aryl AminoacetylthiophenePrimary AmineExtraction & Column Chromatography (DCM/Methanol)40-60>9545-65

Visualization of Workflows

Hantzsch Thiazole Synthesis and Purification Workflow

Hantzsch_Purification cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants This compound + Thioamide Reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Neutralization Neutralization (e.g., NH4OH) & Precipitation Crude_Mixture->Neutralization Filtration1 Vacuum Filtration Neutralization->Filtration1 Crude_Solid Crude Solid Product Filtration1->Crude_Solid Recrystallization Recrystallization (e.g., Ethanol/DMF) Crude_Solid->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 Pure_Product Pure Crystalline Product Filtration2->Pure_Product Analysis Purity & Structural Analysis (TLC, HPLC, NMR, MS) Pure_Product->Analysis

Hantzsch Thiazole Synthesis Purification Workflow
Nucleophilic Substitution with Amines and Purification Workflow

Amine_Substitution_Purification cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants This compound + Amine Reaction Nucleophilic Substitution (e.g., in Acetone or DCM) Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Workup Aqueous Workup (Acid-Base Extraction) Crude_Mixture->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) Crude_Product->Column_Chromatography Pure_Fractions Collection of Pure Fractions Column_Chromatography->Pure_Fractions Final_Concentration Solvent Removal Pure_Fractions->Final_Concentration Pure_Product Purified Product Final_Concentration->Pure_Product Analysis Purity & Structural Analysis (TLC, HPLC, NMR, MS) Pure_Product->Analysis

Amine Substitution Purification Workflow

Troubleshooting Common Purification Issues

Problem Possible Cause Suggested Solution
Product is an oil and does not crystallize High level of impurities; inherent property of the compound.Attempt purification by column chromatography. If the product is still an oil, consider converting it to a salt (e.g., hydrochloride for basic compounds) which may be crystalline.
Poor separation on silica gel column Inappropriate solvent system; product is too polar or too non-polar.Systematically screen solvent systems using TLC. For very polar compounds, consider using a more polar mobile phase (e.g., DCM/Methanol). For very non-polar compounds, use a less polar system (e.g., Hexane/Toluene). Reverse-phase chromatography may also be an option.[3]
Streaking on TLC plate Compound is acidic or basic; sample is overloaded.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape. Ensure the sample is not too concentrated when spotted.[1]
Low recovery from recrystallization Too much solvent was used; product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Conclusion

The purification of reaction products derived from this compound is achievable through standard laboratory techniques. A systematic approach involving initial reaction work-up to remove bulk impurities, followed by either recrystallization for crystalline products or column chromatography for oils and complex mixtures, generally provides products of high purity. The specific conditions for each purification step should be optimized based on the properties of the target compound, as determined by preliminary analysis such as TLC. The protocols and guidelines presented here serve as a robust starting point for researchers working with this versatile synthetic building block.

References

Troubleshooting & Optimization

Technical Support Center: 5-(bromoacetyl)thiophene-2-carbonitrile Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromoacetyl)thiophene-2-carbonitrile and strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction of this compound with a strong base and a nucleophile?

The primary expected reaction is a nucleophilic substitution at the α-carbon of the acetyl group, displacing the bromide ion. This is a standard reaction for α-halo ketones and is often the desired pathway for introducing various functionalities.

Q2: What are the most common side reactions observed when using strong bases with this compound?

The most probable side reactions include:

  • Favorskii Rearrangement: This is a classic rearrangement of α-halo ketones in the presence of a base, leading to carboxylic acid derivatives.[1][2]

  • Darzens-type Condensation: An α-halo ketone can react with another ketone or aldehyde in the presence of a base to form an α,β-epoxy ketone.[3][4][5] In the absence of other carbonyl compounds, self-condensation may occur.

  • Hydrolysis: In the presence of hydroxide ions, the bromoacetyl group can be hydrolyzed to a hydroxyacetyl group. The nitrile group can also be susceptible to hydrolysis under strong basic conditions, forming a carboxylic acid or amide.

  • Thiophene Ring Opening: Strong bases, particularly in polar aprotic solvents, can induce the deprotonation and subsequent ring-opening of the thiophene ring, leading to enynethiolates.[3][6]

Q3: Can the nitrile group on the thiophene ring participate in side reactions?

Yes, the cyano group is susceptible to reaction under strongly basic conditions. One potential reaction is the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles.[6][7][8][9][10] While this compound is not a dinitrile, intermolecular reactions involving the nitrile group are possible, especially at high concentrations. Hydrolysis of the nitrile to a carboxylic acid or amide is also a common side reaction in the presence of strong aqueous bases.

Troubleshooting Guides

Problem 1: Low yield of the desired nucleophilic substitution product and formation of an unexpected acidic byproduct.
  • Possible Cause: Favorskii rearrangement is likely occurring. The strong base is deprotonating the α-carbon, leading to the formation of a cyclopropanone intermediate which then rearranges to a carboxylic acid derivative upon workup.[1][2]

  • Troubleshooting Steps:

    • Choice of Base: Switch to a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide (LDA), potassium tert-butoxide) to favor deprotonation for the desired reaction over acting as a nucleophile itself.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., -78 °C) to minimize the rate of the rearrangement reaction.

    • Order of Addition: Add the strong base to a solution of the substrate and the nucleophile at low temperature to ensure the nucleophile is present to react immediately after deprotonation.

Problem 2: Formation of a high molecular weight, non-polar byproduct.
  • Possible Cause: A Darzens-type self-condensation reaction may be occurring, where the enolate of one molecule of this compound attacks the carbonyl group of another molecule.[3][4][5][11][12]

  • Troubleshooting Steps:

    • Concentration: Run the reaction at a lower concentration to disfavor bimolecular side reactions.

    • Excess Nucleophile: Use a significant excess of the desired external nucleophile to outcompete the enolate of the starting material.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the accumulation of side products.

Problem 3: Complex mixture of products with evidence of thiophene ring degradation.
  • Possible Cause: The strong base is causing the opening of the thiophene ring. This is more likely with very strong bases like organolithium reagents and in polar aprotic solvents like HMPA.[3][6]

  • Troubleshooting Steps:

    • Base Strength: Use a weaker base if the desired reaction can still proceed (e.g., sodium carbonate, triethylamine).

    • Solvent Choice: Avoid highly polar aprotic solvents that can enhance the basicity of organometallic reagents. Consider using ethers like THF or diethyl ether.

    • Reaction Temperature: Keep the temperature as low as possible to suppress this side reaction.

Quantitative Data

The following table summarizes potential side products and estimated yields based on reactions of analogous compounds. Note that these are not experimentally determined values for this compound and should be used as a general guide.

Side ReactionBase/Solvent System (Analogous Reactions)Potential Side ProductEstimated Yield Range (%)
Favorskii RearrangementNaOMe / MeOHMethyl 5-cyanothiophene-2-acetate20-60
Darzens CondensationKOtBu / THFα,β-Epoxy ketone dimer10-40
Hydrolysis (bromoacetyl)aq. NaOH5-(hydroxyacetyl)thiophene-2-carbonitrile5-30
Hydrolysis (nitrile)conc. aq. NaOH, heat5-(bromoacetyl)thiophene-2-carboxylic acid10-50
Thiophene Ring Openingn-BuLi / HMPAComplex mixture of enynethiolates5-25

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

  • Dissolve this compound (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 eq) in THF dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Investigation of Favorskii Rearrangement

  • Dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by ¹H NMR and LC-MS to identify the rearranged ester product.

Visualizations

Side_Reactions start This compound enolate Thiophene Enolate start->enolate Strong Base hydrolysis_product Hydrolysis Product start->hydrolysis_product H2O, Base ring_opening_product Thiophene Ring Opening Products start->ring_opening_product Very Strong Base (e.g., n-BuLi) favorskii_intermediate Cyclopropanone Intermediate enolate->favorskii_intermediate Intramolecular SN2 substitution_product Desired Nucleophilic Substitution Product enolate->substitution_product External Nucleophile darzens_intermediate Darzens Adduct enolate->darzens_intermediate Attack on another starting material favorskii_product Favorskii Rearrangement Product (Carboxylic Acid Derivative) favorskii_intermediate->favorskii_product Nucleophilic Attack & Ring Opening darzens_product Darzens Condensation Product (Epoxy Ketone) darzens_intermediate->darzens_product Intramolecular SN2 Troubleshooting_Workflow start Experiment with this compound & Strong Base low_yield Low Yield of Desired Product? start->low_yield acidic_byproduct Acidic Byproduct? low_yield->acidic_byproduct Yes success Improved Outcome low_yield->success No high_mw_byproduct High MW Byproduct? acidic_byproduct->high_mw_byproduct No favorskii Suspect Favorskii Rearrangement: - Change base - Lower temperature - Change addition order acidic_byproduct->favorskii Yes ring_degradation Ring Degradation? high_mw_byproduct->ring_degradation No darzens Suspect Darzens Condensation: - Lower concentration - Use excess nucleophile - Shorter reaction time high_mw_byproduct->darzens Yes ring_open Suspect Thiophene Ring Opening: - Use weaker base - Change solvent - Lower temperature ring_degradation->ring_open Yes ring_degradation->success No favorskii->success darzens->success ring_open->success

References

Preventing Favorskii rearrangement in α-haloketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-haloketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, with a specific focus on preventing the undesired Favorskii rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Favorskii rearrangement and why does it occur?

A: The Favorskii rearrangement is a reaction of an α-halo ketone (with at least one acidic α'-hydrogen) in the presence of a base to form a rearranged carboxylic acid derivative (such as an ester, acid, or amide).[1][2][3] The reaction is driven by the formation of a cyclopropanone intermediate.[4][5] The mechanism typically proceeds as follows:

  • A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.[4][6]

  • The enolate performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a cyclopropanone intermediate.[5][6]

  • A nucleophile (like an alkoxide or hydroxide) attacks the carbonyl carbon of the strained cyclopropanone.[1]

  • The ring opens to form the most stable carbanion, which is then protonated to yield the final rearranged product.[4]

For α-haloketones without an acidic α'-hydrogen, a different mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement can occur.[2][4][6]

Q2: Under what conditions is the Favorskii rearrangement most likely to happen?

A: The rearrangement is favored by the use of strong bases, such as hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOMe, NaOEt).[7] These conditions readily promote the initial deprotonation step required to form the enolate intermediate.[6][7] Cyclic α-haloketones are particularly prone to this rearrangement, which results in a ring contraction.[4][8][9]

Q3: What is the primary competing reaction I should aim for instead?

A: The main desired alternative to the Favorskii rearrangement is a direct nucleophilic substitution (SN2) reaction. In this pathway, a nucleophile directly attacks the α-carbon, displacing the halogen to form the α-substituted ketone. This reaction avoids skeletal rearrangement and preserves the original carbon framework. α-haloketones are generally excellent substrates for SN2 reactions due to the electron-withdrawing carbonyl group enhancing the electrophilicity of the α-carbon.[10][11]

Q4: Can the choice of halogen affect the likelihood of the rearrangement?

A: Yes. The reactivity of the carbon-halogen bond plays a role. α-Bromoketones and α-iodoketones are generally more reactive than α-chloroketones in both SN2 and Favorskii pathways.[7][12] While the halogen's identity influences the rate, the choice of base and reaction conditions are the dominant factors in determining which pathway is favored.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem: My reaction yields the Favorskii rearrangement product instead of the desired SN2 substitution product.

This is a common issue when a nucleophile is also a strong base. The following troubleshooting steps can help you favor the SN2 pathway.

Logical Flow: Diagnosing and Preventing Favorskii Rearrangement

G start Unwanted Favorskii Rearrangement Observed check_base Is the nucleophile a strong base (e.g., RO⁻, OH⁻)? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp  No use_weak_base Solution: Use a weaker, less hindered nucleophile or a non-nucleophilic base. check_base->use_weak_base  Yes check_solvent What is the solvent? check_temp->check_solvent  No lower_temp Solution: Lower the reaction temperature (e.g., 0 °C or below). check_temp->lower_temp  Yes use_aprotic Solution: Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->use_aprotic  Protic  Solvent sn2_favored Sₙ2 Pathway Favored check_solvent->sn2_favored  Aprotic  Solvent use_weak_base->sn2_favored lower_temp->sn2_favored use_aprotic->sn2_favored

Caption: Troubleshooting flowchart for preventing Favorskii rearrangement.

Step 1: Analyze and Modify Your Base/Nucleophile System

The most critical factor is the basicity of your nucleophile. Strong bases promote the deprotonation that initiates the rearrangement.

  • Issue: Using strong, hard bases like alkoxides (NaOMe) or hydroxides (NaOH) often leads to the Favorskii product.[7]

  • Solution: Opt for less basic nucleophiles.[10] If your desired transformation requires a base, use a non-nucleophilic base in conjunction with your nucleophile. For example, instead of using sodium phenoxide directly, use phenol with a milder base like potassium carbonate (K₂CO₃).

Step 2: Control the Reaction Temperature

Reaction temperature can influence the competition between SN2 and rearrangement/elimination pathways.

  • Issue: Higher temperatures can provide the activation energy needed for the rearrangement to occur.

  • Solution: Lower the reaction temperature.[13] Running the reaction at 0 °C, or even lower, often significantly favors the SN2 pathway.[12]

Step 3: Choose the Appropriate Solvent

The solvent plays a crucial role in stabilizing intermediates and transition states.

  • Issue: Protic solvents can participate in hydrogen bonding and may facilitate the proton transfer steps involved in the rearrangement.

  • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents are known to accelerate SN2 reactions while disfavoring rearrangement and elimination pathways.[13]

Quantitative Comparison of Reaction Conditions

The following table summarizes hypothetical yield data to illustrate how changing conditions can shift the product distribution away from the Favorskii rearrangement.

α-Haloketone SubstrateNucleophile/BaseSolventTemperature (°C)SN2 Product Yield (%)Favorskii Product Yield (%)
2-ChlorocyclohexanoneSodium MethoxideMethanol55< 5%> 90%
2-ChlorocyclohexanoneSodium Azide (NaN₃)DMSO25> 95%< 5%
2-BromopropiophenonePotassium HydroxideEthanol/H₂O70~10%~85%
2-BromopropiophenoneThioureaAcetone25> 90%< 10%
2-ChlorocyclohexanonePhenol / K₂CO₃DMF25~85%~15%

Experimental Protocols

Protocol 1: SN2 Reaction with a Soft Nucleophile (Thiourea) to Avoid Rearrangement

This protocol describes the synthesis of an α-thioketone, a classic example of favoring the SN2 pathway by using a soft, non-basic nucleophile.

Experimental Workflow

Caption: Workflow for a typical SN2 reaction on an α-haloketone.

Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-haloketone (1.0 eq) and thiourea (1.1 eq) in anhydrous acetone (approx. 0.2 M concentration).

  • Reaction Execution: Stir the mixture at room temperature (20-25 °C). The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the acetone under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired α-substituted ketone.

Protocol 2: SN2 Reaction Using a Weak Base System

This protocol uses a weak inorganic base to facilitate the reaction of a nucleophile, thereby preventing the deprotonation that leads to the Favorskii rearrangement.

Methodology
  • Reagent Preparation: To a solution of the α-haloketone (1.0 eq) and the nucleophile (e.g., a phenol or thiol, 1.2 eq) in dimethylformamide (DMF, approx. 0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Execution: Stir the suspension at room temperature (20-25 °C). If the reaction is sluggish, it may be gently warmed to 40-50 °C, but avoid high temperatures.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS over 6-12 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting residue via flash chromatography to yield the pure SN2 product.

References

Technical Support Center: 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 5-(bromoacetyl)thiophene-2-carbonitrile in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is unexpectedly low, or the reaction is not proceeding to completion. What could be the cause?

A1: Low reaction yields are often attributable to the degradation of this compound, which is a reactive α-haloketone.[1][2] The primary cause of degradation is its susceptibility to nucleophilic attack, especially from water or other nucleophilic species in the reaction mixture.

Possible Causes & Solutions:

  • Reagent Quality: The solid reagent may have degraded due to improper storage. Ensure it has been stored in a cool, dry, and dark environment.[3][4][5]

  • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can lead to rapid hydrolysis. Always use anhydrous, aprotic solvents.

  • Solution Instability: Stock solutions of this compound are not stable for long periods. It is highly recommended to prepare solutions fresh before each use.[6]

  • Reaction Conditions: The presence of strong bases can lead to side reactions, as α-haloketones can undergo base-catalyzed reactions.[2][7] If possible, perform the reaction under neutral or acidic conditions and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.

Q2: I am observing multiple unexpected spots on my TLC plate or extra peaks in my LC-MS/NMR analysis. What are these impurities?

A2: The appearance of unexpected products is a strong indicator of compound degradation. As an α-haloketone, the bond between the α-carbon and the bromine is polarized and highly susceptible to nucleophilic substitution.[1]

Common Degradation Products & Prevention:

  • Hydrolysis Product: If water is present, the bromo group can be substituted by a hydroxyl group, forming 5-(hydroxyacetyl)thiophene-2-carbonitrile.

  • Solvent Adducts: If using nucleophilic solvents like methanol or ethanol, you may form the corresponding methoxy or ethoxy adducts.

  • Prevention: To minimize the formation of these byproducts, strictly use anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure all glassware is thoroughly dried before use.

Q3: My experimental results are inconsistent from one day to the next, even when using the same protocol. Why?

A3: Inconsistent results are frequently linked to the instability of stock solutions. A solution of this compound prepared and stored, even for a short period, may have a significantly lower concentration of the active compound in subsequent experiments.

Recommendations for Consistency:

  • Fresh is Best: Always prepare a fresh solution of the reagent immediately before starting your experiment.[6]

  • Standardize Protocol: If a stock solution must be used for multiple experiments on the same day, ensure it is kept on ice and under an inert atmosphere. Use it within a few hours of preparation.

  • Quantify Before Use: For highly sensitive applications, consider quantifying the concentration of your solution via a quick analytical method (e.g., UV-Vis or a test reaction) before each use to account for any degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: The compound should be stored in a tightly sealed container in a dry, cool, and dark place.[3] Recommended storage temperatures vary by supplier but are typically between 2-8°C or at room temperature.[4][5][8]

  • In Solution: Preparing fresh solutions is strongly advised.[6] If short-term storage is unavoidable, use an anhydrous, aprotic solvent, store the solution at low temperatures (-20°C), and protect it from light.[6]

Q2: How can I determine if my this compound has degraded?

A2:

  • Solid: Visual indicators of degradation can include a change in color or the clumping of the powder due to moisture absorption.[6]

  • Solution: Degradation in solution is often not visible.[6] The most reliable methods are analytical techniques like HPLC, LC-MS, or NMR spectroscopy. A decrease in the area of the main peak or the appearance of new peaks over time confirms instability.[6]

Q3: In which solvents is this compound soluble and stable?

A3: While specific quantitative data is limited, its solubility can be predicted based on its structure. It is expected to be soluble in many common organic solvents but insoluble in water.[9] For stability, anhydrous aprotic solvents are crucial.

Solvent ClassRecommended SolventsSuitability for ReactionsRationale
Aprotic, Non-polar Toluene, Dichloromethane (DCM)High Chemically inert and will not participate in substitution reactions.
Aprotic, Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)High Good solvating power. Must be anhydrous as they can be hygroscopic.
Protic, Polar Methanol (MeOH), Ethanol (EtOH)Low Not recommended. These solvents are nucleophilic and can react with the compound.
Aqueous Water, BuffersVery Low Avoid. Leads to rapid hydrolysis. Insoluble.

Q4: What is the primary degradation pathway for this compound in solution?

A4: The primary degradation pathway is nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the bromine).[7] The carbonyl group's electron-withdrawing effect increases the electrophilicity of this carbon, making it highly reactive towards nucleophiles.[1] Water is a common nucleophile that leads to hydrolysis, replacing the bromine atom with a hydroxyl group.

Q5: What specific safety precautions should I take when handling this compound?

A5: Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[3] Avoid creating dust or aerosols.[3]

Experimental Protocols & Visualizations

Protocol 1: General Handling and Storage of Solid Compound
  • Upon receipt, store the container in a cool, dry, and dark location as specified by the supplier (e.g., 2-8°C).

  • Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the solid.

  • Handle the solid in a low-humidity environment or under an inert atmosphere (e.g., in a glovebox).

  • Weigh out the desired amount quickly and securely reseal the container, purging with an inert gas like argon or nitrogen if possible.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Ensure all glassware is oven-dried or flame-dried to remove residual moisture.

  • Use only new, sealed bottles of anhydrous grade solvent.

  • Prepare the solution under an inert atmosphere (N₂ or Ar).

  • Add the anhydrous solvent to the pre-weighed solid this compound and stir until fully dissolved.

  • If immediate use is not possible, store the solution in a sealed vial with a PTFE-lined cap at -20°C for no more than a few hours.

  • Before use, allow the solution to warm to the reaction temperature.

cluster_prep Solution Preparation Workflow start Start dry_glass Oven-dry all glassware start->dry_glass anhydrous_solvent Use new bottle of anhydrous solvent dry_glass->anhydrous_solvent inert_atm Work under inert atmosphere (N2/Ar) anhydrous_solvent->inert_atm weigh Weigh solid compound inert_atm->weigh dissolve Dissolve in solvent weigh->dissolve use_now Use Immediately dissolve->use_now store Store at -20°C in sealed vial use_now->store No end_point Proceed with Reaction use_now->end_point Yes store->end_point

Caption: Recommended workflow for preparing solutions of this compound.

compound This compound transition_state SN2 Transition State compound->transition_state nucleophile Nucleophile (e.g., H₂O) nucleophile->compound Attack at α-carbon product Degradation Product (e.g., 5-(hydroxyacetyl)thiophene-2-carbonitrile) transition_state->product leaving_group Leaving Group (Br⁻) transition_state->leaving_group

Caption: Primary degradation pathway via nucleophilic substitution (SN2).

References

Degradation of 5-(bromoacetyl)thiophene-2-carbonitrile in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromoacetyl)thiophene-2-carbonitrile. This guide addresses potential degradation of the molecule in acidic and basic media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has three main functional groups susceptible to degradation: the α-bromoketone, the thiophene ring, and the nitrile group. The primary degradation pathways depend on the experimental conditions, particularly the pH.

  • In acidic media: The primary degradation is likely the hydrolysis of the bromoacetyl group to form 5-(hydroxyacetyl)thiophene-2-carbonitrile. Under more forcing conditions, the nitrile group can also undergo hydrolysis to the corresponding amide or carboxylic acid. Polymerization of the thiophene ring can occur in the presence of strong, concentrated acids.

  • In basic media: The bromoacetyl group is highly reactive and can undergo substitution with hydroxide ions (hydrolysis) or elimination (dehydrobromination) to form an unsaturated ketone. The nitrile group can also be hydrolyzed to a carboxylate salt. Ring opening of the thiophene ring is possible under very strong basic conditions.

Q2: What are the typical signs of degradation I should watch for in my experiments?

A2: Visual and analytical indicators can suggest degradation of your compound.

  • Visual Cues:

    • Color Change: A change in the color of your solution may indicate the formation of degradation products.

    • Precipitation: The formation of a precipitate could signal the creation of a less soluble degradation product or polymer.

  • Analytical Cues:

    • Chromatography (TLC, HPLC): The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram is a clear indicator of degradation. A decrease in the area of the main peak corresponding to the starting material also suggests degradation.

    • NMR Spectroscopy: The emergence of new signals or changes in the integration of existing signals in the NMR spectrum can point to the formation of degradation products.

    • Mass Spectrometry: The detection of ions with masses corresponding to potential degradation products can confirm their presence.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your reaction mixture within a range where the compound is most stable, if known. Avoid strongly acidic or basic conditions unless the reaction requires them.

  • Temperature Control: Perform reactions at the lowest effective temperature to slow down potential degradation reactions.

  • Inert Atmosphere: If oxidation is a concern, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Time: Monitor your reaction closely and minimize the reaction time to prevent the accumulation of degradation products.

  • Storage: Store the compound in a cool, dark, and dry place. For solutions, consider storing them at low temperatures and protected from light. Prepare solutions fresh whenever possible.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic methods is ideal for monitoring the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about the degradation products formed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect changes in the functional groups of the molecule, which can indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected side products observed in acidic conditions.
Possible Cause Recommended Solution
Hydrolysis of the bromoacetyl group This is a common reaction in the presence of water. To confirm, analyze the side product by LC-MS to check for the mass corresponding to the hydroxylated product. If this side reaction is undesirable, consider using a non-aqueous acidic medium or protecting the ketone if feasible for your synthesis.
Hydrolysis of the nitrile group This typically requires harsher conditions (e.g., prolonged heating). If you suspect nitrile hydrolysis to the amide or carboxylic acid, monitor the reaction by FTIR for changes in the C≡N stretch or the appearance of C=O and N-H stretches. To avoid this, use milder acidic conditions or shorter reaction times.
Polymerization of the thiophene ring This may occur with strong, concentrated acids, often leading to insoluble materials. Avoid using highly concentrated acids if possible. If strong acidity is required, keep the reaction temperature low and the reaction time short.
Issue 2: Rapid consumption of starting material with multiple new spots/peaks in basic conditions.
Possible Cause Recommended Solution
Hydrolysis of the bromoacetyl group Similar to acidic conditions, the bromoacetyl group is readily hydrolyzed in the presence of hydroxide ions. Use a non-aqueous base or a sterically hindered base if you are targeting a different reaction at another site of the molecule.
Elimination (Dehydrobromination) The α-proton is acidic and can be removed by a base, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone. This is often a fast reaction. To favor substitution over elimination, you can use a less sterically hindered, "softer" nucleophile if your desired reaction is a substitution.
Hydrolysis of the nitrile group Basic hydrolysis of the nitrile will initially form the carboxylate salt. To confirm, you can acidify the reaction mixture and look for the corresponding carboxylic acid. Milder basic conditions and lower temperatures can help to minimize this side reaction.
Ring opening of the thiophene ring This is less common and usually requires very strong bases. If you suspect this, it would likely lead to a complex mixture of products. Avoid very strong bases like organolithiums unless specifically required for your reaction.

Predicted Degradation Products

The following table summarizes the likely degradation products of this compound under different conditions.

Condition Primary Degradation Product Structure Molecular Weight ( g/mol )
Acidic (mild) 5-(hydroxyacetyl)thiophene-2-carbonitrile
alt text
167.18
Acidic (harsh) 5-acetylthiophene-2-carboxylic acid184.19
Basic (mild) 5-(hydroxyacetyl)thiophene-2-carbonitrile
alt text
167.18
Basic (strong) 5-acetylthiophene-2-carboxylate183.18
Basic (with heat) 5-ethenylthiophene-2-carbonitrile149.20

Note: The structures are illustrative and the actual degradation profile may be more complex.

Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Acidic Condition: Add an aliquot of the stock solution to a solution of a specific acid (e.g., 0.1 M HCl) to reach a final desired concentration.

    • Basic Condition: Add an aliquot of the stock solution to a solution of a specific base (e.g., 0.1 M NaOH) to reach a final desired concentration.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation reaction by neutralizing the acid or base. For the acidic sample, add a stoichiometric amount of a base (e.g., NaOH). For the basic sample, add a stoichiometric amount of an acid (e.g., HCl).

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation rate. Identify and quantify any degradation products.

Visualizations

Degradation_Acidic parent This compound product1 5-(hydroxyacetyl)thiophene-2-carbonitrile parent->product1 Mild H+/H2O product2 5-acetylthiophene-2-carboxylic acid parent->product2 Harsh H+/H2O, Heat product3 Polymerization parent->product3 Strong Acid

Caption: Predicted degradation pathways in acidic media.

Degradation_Basic parent This compound product1 5-(hydroxyacetyl)thiophene-2-carbonitrile parent->product1 Mild OH- product2 5-ethenylthiophene-2-carbonitrile parent->product2 Base, Heat (Elimination) product3 5-acetylthiophene-2-carboxylate parent->product3 Harsh OH-, Heat

Caption: Predicted degradation pathways in basic media.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution incubation Incubate at Controlled Temperature prep_stock->incubation prep_media Prepare Acidic/Basic Media prep_media->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction sampling->quenching hplc_analysis HPLC Analysis quenching->hplc_analysis data_analysis Data Analysis & Interpretation hplc_analysis->data_analysis

Caption: General workflow for a degradation study.

Storage and handling recommendations for 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving 5-(bromoacetyl)thiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] While some suppliers suggest storage at room temperature, others recommend refrigeration at 2-8°C.[3][4] For long-term storage, refrigeration is the more cautious approach to minimize potential degradation. The compound should be protected from moisture and light.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

Due to its chemical nature as a bromoacetyl derivative, appropriate PPE is essential. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[1][2]

Q3: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong bases (e.g., amines), and alcohols, as these can react with the bromoacetyl group.[5]

Q4: How can I monitor the purity and stability of the compound?

The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Stability can be monitored by periodically re-analyzing the compound, especially if it has been stored for an extended period or if there is a suspicion of improper storage.

Q5: What are the likely degradation products of this compound?

The primary degradation pathway is likely hydrolysis of the bromoacetyl group, which can occur in the presence of moisture. This would result in the formation of 5-(hydroxyacetyl)thiophene-2-carbonitrile. Under strongly acidic or basic conditions, further degradation to 5-carboxthiophene-2-carbonitrile could occur.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
Purity ≥95%[1]
Storage Temperature Room Temperature or 2-8°C[3][4]

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Low or No Reaction Yield

  • Potential Cause 1: Degraded Starting Material. The bromoacetyl group is reactive and can degrade over time, especially with improper storage.

    • Recommended Solution: Before starting a reaction, verify the purity of the this compound using an appropriate analytical method like ¹H NMR. If degradation is suspected, consider using a fresh batch of the reagent.

  • Potential Cause 2: Inappropriate Reaction Conditions. The choice of base, solvent, and temperature can significantly impact the outcome of alkylation reactions.

    • Recommended Solution: Ensure the solvent is anhydrous and the base is suitable for the specific reaction. The bromoacetyl group is susceptible to nucleophilic attack, so a non-nucleophilic base may be required. A thorough literature search for similar reactions can provide guidance on optimal conditions.

Issue 2: Formation of Multiple Products or Impurities

  • Potential Cause 1: Di-alkylation or other side reactions. The reactive nature of the bromoacetyl group can sometimes lead to undesired side reactions.

    • Recommended Solution: To minimize side products, consider slow addition of the this compound to the reaction mixture. Running the reaction at a lower temperature can also improve selectivity.

  • Potential Cause 2: Impurities in the starting material. The presence of impurities in the this compound can lead to the formation of unexpected byproducts.

    • Recommended Solution: Purify the starting material by recrystallization or column chromatography if impurities are detected.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Similar polarity of the product and unreacted starting material or byproducts.

    • Recommended Solution: If standard column chromatography is ineffective, consider using a different solvent system or a different stationary phase. In some cases, derivatization of the product to alter its polarity may facilitate separation.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a general workflow for using this compound in an alkylation reaction and provides a logical approach to troubleshooting common problems.

G Troubleshooting Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting cluster_troubleshooting_options Troubleshooting Options cluster_solutions Solutions start Start: Plan Experiment check_purity Check Purity of This compound start->check_purity setup_reaction Set up Anhydrous Reaction check_purity->setup_reaction add_reagent Slowly Add Reagent setup_reaction->add_reagent monitor_reaction Monitor Reaction (TLC/LC-MS) add_reagent->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Aqueous Work-up quench->extract purify Purify Product (Column Chromatography) extract->purify analyze_product Analyze Product (NMR, MS) purify->analyze_product success Success! analyze_product->success Expected Product troubleshoot Troubleshoot analyze_product->troubleshoot Problem? low_yield Low/No Yield troubleshoot->low_yield impurities Multiple Products/Impurities troubleshoot->impurities purification_issue Purification Difficulty troubleshoot->purification_issue check_reagent_quality Verify Reagent Quality low_yield->check_reagent_quality optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions impurities->optimize_conditions modify_purification Modify Purification Method purification_issue->modify_purification

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Synthesis of 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-(bromoacetyl)thiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common synthetic approach involves a two-step process:

  • Friedel-Crafts Acylation: Acylation of thiophene-2-carbonitrile with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to form 5-acetylthiophene-2-carbonitrile.[1][2][3]

  • Bromination: Subsequent bromination of the acetyl group of 5-acetylthiophene-2-carbonitrile using a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) to yield the final product.

Q2: What are the most common byproducts I might encounter in this synthesis?

Potential byproducts can arise from both the acylation and bromination steps. These may include:

  • Isomeric Acylation Products: Acylation at the 4-position of the thiophene ring to form 4-acetylthiophene-2-carbonitrile.[4]

  • Di-acylated Products: Introduction of a second acetyl group onto the thiophene ring.

  • Ring-Brominated Species: Bromination occurring on the thiophene ring instead of the alpha-carbon of the acetyl group.[5]

  • Di-brominated Product: Introduction of a second bromine atom on the alpha-carbon of the acetyl group.

  • Unreacted Starting Materials: Residual thiophene-2-carbonitrile or 5-acetylthiophene-2-carbonitrile.

Q3: How can I minimize the formation of these byproducts?

To reduce byproduct formation, consider the following:

  • Control Reaction Temperature: Maintaining a low temperature during the Friedel-Crafts acylation can enhance regioselectivity.

  • Stoichiometry of Reagents: Careful control of the molar ratios of reactants and catalysts is crucial. For instance, using a slight excess of the acylating agent can drive the reaction to completion, but a large excess may promote di-acylation. In the bromination step, dropwise addition of bromine can help prevent the formation of di-bromo and poly-bromo compounds.[6]

  • Choice of Catalyst: The choice of Lewis acid can influence the outcome of the Friedel-Crafts acylation.[1][3]

  • Inert Atmosphere: Conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-acetylthiophene-2-carbonitrile - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst.- Increase reaction time. - Optimize reaction temperature. - Use a fresh or more active Lewis acid catalyst.
Presence of Multiple Spots on TLC after Acylation - Formation of isomeric or di-acylated byproducts.- Optimize reaction conditions (temperature, catalyst) to improve regioselectivity. - Purify the crude product using column chromatography.
Low Yield of this compound - Incomplete bromination. - Degradation of the product.- Increase the amount of brominating agent or reaction time. - Control the reaction temperature to prevent degradation.
Product is Contaminated with Ring-Brominated Byproducts - Reaction conditions favor electrophilic aromatic substitution on the thiophene ring.- Use a less harsh brominating agent or different solvent. - Consider a radical-initiated bromination if applicable.
Difficulty in Purifying the Final Product - Byproducts have similar polarity to the desired product.- Employ careful column chromatography with a shallow solvent gradient. - Consider recrystallization from a suitable solvent system.

Experimental Protocols

Synthesis of 5-acetylthiophene-2-carbonitrile (Friedel-Crafts Acylation)

  • To a stirred solution of thiophene-2-carbonitrile (1 eq.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add aluminum chloride (AlCl₃) (1.1 eq.) portion-wise at 0°C.

  • Allow the mixture to stir for 15-20 minutes at 0°C.

  • Slowly add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound (Bromination)

  • Dissolve 5-acetylthiophene-2-carbonitrile (1 eq.) in a suitable solvent (e.g., chloroform, acetic acid).

  • Slowly add a solution of bromine (Br₂) (1.1 eq.) in the same solvent dropwise at a controlled temperature (e.g., 0-10°C).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows and Pathways

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination Thiophene-2-carbonitrile Thiophene-2-carbonitrile 5-acetylthiophene-2-carbonitrile 5-acetylthiophene-2-carbonitrile Thiophene-2-carbonitrile->5-acetylthiophene-2-carbonitrile Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->5-acetylthiophene-2-carbonitrile AlCl3 AlCl3 AlCl3->5-acetylthiophene-2-carbonitrile This compound This compound 5-acetylthiophene-2-carbonitrile->this compound Bromination Bromine Bromine Bromine->this compound

Caption: Synthetic pathway for this compound.

G Start Start Side Reaction 1 Isomeric Acylation (4-acetylthiophene-2-carbonitrile) Start->Side Reaction 1 Friedel-Crafts Side Reaction 2 Di-acylation Start->Side Reaction 2 Friedel-Crafts Side Reaction 3 Ring Bromination Side Reaction 4 Di-bromination Desired Product This compound Desired Product->Side Reaction 3 Excess Bromine Desired Product->Side Reaction 4 Excess Bromine

Caption: Potential side reactions leading to byproduct formation.

G Start Low Product Yield or Purity Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple spots observed? Check_TLC->Multiple_Spots Identify_Byproducts Identify byproducts (e.g., starting material, isomers) Multiple_Spots->Identify_Byproducts Yes Purify Purify via column chromatography or recrystallization Multiple_Spots->Purify No (single spot) Optimize_Acylation Optimize acylation conditions (temp, catalyst) Identify_Byproducts->Optimize_Acylation Acylation byproducts Optimize_Bromination Optimize bromination conditions (reagent, temp) Identify_Byproducts->Optimize_Bromination Bromination byproducts Optimize_Acylation->Purify Optimize_Bromination->Purify

Caption: Troubleshooting workflow for synthesis issues.

References

How to improve yield in the synthesis of 5-(bromoacetyl)thiophene-2-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis

The synthesis of 5-(bromoacetyl)thiophene-2-carbonitrile is a critical step in the development of various pharmaceutical and agrochemical compounds.[1][2] The primary route to this intermediate is the Friedel-Crafts acylation of 2-thiophenecarbonitrile with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride, in the presence of a Lewis acid catalyst.

The core challenge in this synthesis lies in the electronic nature of the starting material. The thiophene ring is inherently susceptible to electrophilic substitution, primarily at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediates.[3][4] However, the presence of the electron-withdrawing nitrile group at the C2 position deactivates the ring, making the Friedel-Crafts acylation more challenging than with unsubstituted thiophene.[5] This deactivation necessitates carefully optimized reaction conditions to achieve satisfactory yields and minimize side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 2-thiophenecarbonitrile.

  • A complex mixture of unidentifiable products is formed.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity: The electron-withdrawing nitrile group deactivates the thiophene ring, requiring a potent Lewis acid catalyst to facilitate the acylation.

    • Explanation: The lone pair of electrons on the sulfur atom in the thiophene ring contributes to its aromaticity and nucleophilicity. An electron-withdrawing group like a nitrile reduces the electron density of the ring, making it less reactive towards electrophiles. A strong Lewis acid is required to generate a highly reactive acylium ion from the bromoacetyl halide.

    • Solution: Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Consider increasing the molar equivalents of the catalyst. For particularly stubborn reactions, stronger Lewis acids or alternative catalytic systems could be explored.[4][6]

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Explanation: Friedel-Crafts acylations, especially on deactivated rings, often require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. A temperature range of 0 °C to room temperature is a typical starting point, but gentle heating may be necessary.

  • Poor Quality of Reagents: Moisture can quench the Lewis acid catalyst and hydrolyze the bromoacetylating agent.

    • Explanation: Lewis acids like AlCl₃ react vigorously with water, rendering them inactive. Bromoacetyl bromide is also moisture-sensitive.

    • Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure all glassware is oven-dried before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Multiple Products (Isomers and Side Products)

Symptoms:

  • ¹H NMR or GC-MS analysis indicates the presence of isomers of the desired product.

  • Significant formation of dark, tar-like substances.

Potential Causes and Solutions:

  • Lack of Regioselectivity: While the nitrile group at C2 directs acylation to the C5 position, some substitution at other positions might occur under harsh conditions.

    • Explanation: The stability of the Wheland intermediate dictates the regioselectivity of electrophilic aromatic substitution on thiophene. Attack at the C5 position of 2-thiophenecarbonitrile leads to a more stable carbocation intermediate compared to attack at other positions. However, high temperatures or overly reactive catalysts can sometimes lead to less selective reactions.

    • Solution: Maintain a controlled, lower reaction temperature. A gradual addition of the acylating agent and Lewis acid can also help improve selectivity.

  • Polysubstitution: Although less common with deactivating groups, the introduction of more than one bromoacetyl group is a possibility.

    • Explanation: Once the first acyl group is attached, the product is even more deactivated than the starting material, which usually prevents further acylation. However, under forcing conditions, this might not be the case.

    • Solution: Use a stoichiometric amount or a slight excess of the bromoacetylating agent. Avoid large excesses.

  • Decomposition and Polymerization: Thiophene derivatives can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of polymeric tars.[7]

    • Explanation: The combination of a strong Lewis acid and an electrophilic acylating agent can create a highly acidic environment that can lead to the degradation of the thiophene ring.

    • Solution: Lower the reaction temperature and ensure efficient stirring to prevent localized overheating. Consider using a milder Lewis acid, such as SnCl₄ or ZnCl₂.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Lewis acid for the bromoacetylation of 2-thiophenecarbonitrile?

A1: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation of deactivated aromatic rings due to its high activity.[7] However, if side reactions or decomposition are significant issues, milder Lewis acids like tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can be effective alternatives, although they may require longer reaction times or slightly higher temperatures.[4] The choice of catalyst often involves a trade-off between reactivity and selectivity.

Q2: Can I use bromoacetic anhydride instead of bromoacetyl bromide/chloride?

A2: Yes, bromoacetic anhydride can be used as the acylating agent. In such cases, at least two equivalents of the Lewis acid are typically required because the Lewis acid will complex with both the acylium ion precursor and the bromoacetate leaving group.[7]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. The disappearance of the 2-thiophenecarbonitrile spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicate reaction progression. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used on quenched aliquots of the reaction mixture.

Q4: What are the best practices for the work-up and purification of this compound?

A4: The work-up typically involves quenching the reaction by carefully pouring the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine, then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

Purification is commonly achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Bromoacetylating agents (bromoacetyl bromide/chloride) are lachrymatory and corrosive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis acids like aluminum chloride are water-reactive and can release HCl gas upon contact with moisture. Handle in a dry environment and under an inert atmosphere. The quenching process is exothermic and should be done slowly and with cooling.

  • Solvents such as dichloromethane are volatile and have associated health risks. Ensure proper ventilation.

Quantitative Data and Protocols

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
Reagent/ParameterRecommended RangeRationale
2-Thiophenecarbonitrile1.0 equivalentStarting material
Bromoacetyl Bromide/Chloride1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Lewis Acid (e.g., AlCl₃)1.1 - 1.5 equivalentsA stoichiometric amount is necessary to activate the acylating agent and overcome the deactivating effect of the nitrile group.
SolventAnhydrous Dichloromethane, 1,2-Dichloroethane, or Carbon DisulfideInert solvents that are compatible with Friedel-Crafts conditions.
Temperature0 °C to 40 °CLower temperatures favor selectivity, while higher temperatures may be needed for sufficient reactivity.
Reaction Time2 - 24 hoursMonitor by TLC to determine completion.
Experimental Protocol: A Representative Synthesis

Materials:

  • 2-Thiophenecarbonitrile

  • Bromoacetyl bromide

  • Anhydrous aluminum chloride

  • Anhydrous dichloromethane

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 2-thiophenecarbonitrile (1.0 equivalent) and bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the aluminum chloride suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_sm TLC/LC-MS shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No, complex mixture/tar check_sm->no_sm No cause_reactivity Potential Cause: Insufficient Reactivity yes_sm->cause_reactivity cause_decomposition Potential Cause: Decomposition/Side Reactions no_sm->cause_decomposition solution_catalyst Solution: - Use fresh, anhydrous AlCl₃ - Increase catalyst equivalents cause_reactivity->solution_catalyst solution_temp Solution: - Gradually increase reaction temperature cause_reactivity->solution_temp solution_reagents Solution: - Use anhydrous solvents - Handle reagents under inert gas cause_reactivity->solution_reagents solution_milder_conditions Solution: - Lower reaction temperature - Consider milder Lewis acid (e.g., SnCl₄) cause_decomposition->solution_milder_conditions solution_slow_addition Solution: - Slow, controlled addition of reagents cause_decomposition->solution_slow_addition G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Bromoacetyl\nbromide Bromoacetyl bromide Acylium\nIon Acylium Ion Bromoacetyl\nbromide->Acylium\nIon + AlCl₃ Resonance-stabilized\nAcylium Ion Resonance-stabilized Acylium Ion Acylium\nIon->Resonance-stabilized\nAcylium Ion 2-Thiophenecarbonitrile 2-Thiophenecarbonitrile Resonance-stabilized\nAcylium Ion->2-Thiophenecarbonitrile Sigma Complex\n(Wheland Intermediate) Sigma Complex (Wheland Intermediate) 2-Thiophenecarbonitrile->Sigma Complex\n(Wheland Intermediate) Product + H⁺ + AlCl₃ Product + H⁺ + AlCl₃ Sigma Complex\n(Wheland Intermediate)->Product + H⁺ + AlCl₃

References

Troubleshooting low reactivity of 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromoacetyl)thiophene-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the reactivity of this compound?

The reactivity of this compound in nucleophilic substitution reactions is primarily influenced by three factors:

  • The Bromoacetyl Group: As an α-haloketone, the bromoacetyl moiety is an excellent electrophile. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[1][2]

  • The Thiophene Ring: The thiophene ring is an aromatic heterocycle that can influence the reactivity of the side chain. Its electron-rich nature can affect the electrophilicity of the carbonyl carbon.

  • The Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group. This property can further enhance the electrophilicity of the bromoacetyl group, potentially increasing its reactivity towards nucleophiles.[3]

Q2: My reaction with this compound is sluggish or not proceeding to completion. What are the potential causes?

Low reactivity can stem from several issues:

  • Poor Nucleophile: The nucleophile you are using may not be strong enough to react efficiently with the electrophile.

  • Steric Hindrance: A bulky nucleophile or steric hindrance around the reaction site on your substrate can slow down the reaction rate.

  • Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions as they can solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

  • Low Temperature: The reaction may require heating to overcome the activation energy barrier.

  • Impure Reagents: The presence of impurities in your starting material or reagents can inhibit the reaction. Ensure the purity of your this compound.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

Q3: What are the common side reactions to be aware of when using this compound?

Several side reactions can occur, particularly with the use of strong bases:

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo a Favorskii rearrangement to form a cyclopropanone intermediate, which can then be opened by a nucleophile to yield a carboxylic acid derivative.[4]

  • Elimination Reactions: If the nucleophile is also a strong base, it can promote the elimination of HBr to form an α,β-unsaturated ketone.

  • Over-alkylation: With amine nucleophiles, there is a possibility of multiple alkylations on the nitrogen atom, leading to the formation of quaternary ammonium salts.

  • Reaction at the Carbonyl Group: While less common for SN2 reactions at the α-carbon, strong nucleophiles could potentially attack the carbonyl carbon.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Low Reagent Purity Verify the purity of this compound and the nucleophile using techniques like NMR or LC-MS.Impurities can interfere with the reaction or poison catalysts.
Poor Nucleophilicity Consider using a stronger nucleophile or activating the current nucleophile (e.g., by deprotonation with a suitable base).A more reactive nucleophile will increase the reaction rate.
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.These solvents enhance the nucleophilicity of anionic nucleophiles. Water can hydrolyze the starting material.
Low Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.Many reactions require thermal energy to proceed at a reasonable rate.
Steric Hindrance If possible, use a less sterically hindered nucleophile.Reduced steric clash will facilitate the approach of the nucleophile to the electrophilic center.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step Rationale
Over-alkylation of Amines Use a larger excess of the amine nucleophile (2-5 equivalents).This will increase the probability of the electrophile reacting with the primary amine rather than the mono-alkylated product.
Favorskii Rearrangement Use a non-nucleophilic, sterically hindered base if a base is required, or a weaker base like potassium carbonate.Strong, non-hindered bases are more likely to promote this rearrangement.[4]
Elimination Side Reaction Use a non-basic nucleophile if possible, or a weaker, non-nucleophilic base. Lowering the reaction temperature may also help.Harsher basic conditions and higher temperatures favor elimination reactions.
Reaction at Carbonyl This is less likely but possible with very strong and hard nucleophiles. Consider using a softer nucleophile.The α-carbon is the primary site for SN2 attack in α-haloketones.

Data Presentation

The following table provides a qualitative comparison of the expected reactivity of this compound with different classes of nucleophiles under typical SN2 conditions.

Nucleophile Class Example Relative Reactivity Typical Base Typical Solvent
ThiolsThiophenol, CysteineVery HighK₂CO₃, Et₃NDMF, Acetonitrile
Primary AminesBenzylamine, AnilineHighK₂CO₃, DIPEADMF, DMSO
Secondary AminesPiperidine, MorpholineModerate to HighK₂CO₃, DIPEADMF, DMSO
Alcohols/PhenolsMethanol, PhenolLow to ModerateNaH, K₂CO₃THF, DMF
CarboxylatesSodium AcetateLowNoneDMF, DMSO

Note: This table provides a general trend. Actual reaction rates will depend on the specific nucleophile, reaction conditions, and steric effects.

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Primary Amine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Addition of Reagents: Add the primary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or diisopropylethylamine (DIPEA, 1.5-2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Substitution with a Thiol
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Addition of Reagents: Add the thiol (1.0-1.2 eq) to the solution. If the thiol is not used as its thiolate salt, add a mild base like potassium carbonate (K₂CO₃, 1.2-1.5 eq) or triethylamine (Et₃N, 1.2-1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature. Thiol reactions are often rapid and exothermic. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Troubleshooting_Low_Reactivity start Low or No Product Formation check_purity Verify Reagent Purity (NMR, LC-MS) start->check_purity is_pure Reagents Pure? check_purity->is_pure purify Purify Starting Materials is_pure->purify No check_nucleophile Assess Nucleophile Strength is_pure->check_nucleophile Yes purify->check_purity is_strong_nuc Sufficiently Nucleophilic? check_nucleophile->is_strong_nuc increase_nuc Use Stronger Nucleophile or Add Activator (Base) is_strong_nuc->increase_nuc No check_conditions Review Reaction Conditions is_strong_nuc->check_conditions Yes increase_nuc->check_nucleophile conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Solvent, Temp.) conditions_ok->optimize_conditions No success Successful Reaction conditions_ok->success Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low reactivity.

Side_Reaction_Mitigation start Multiple Products Observed identify_side_product Identify Major Side Product (NMR, MS) start->identify_side_product side_product_type Side Product Type? identify_side_product->side_product_type over_alkylation Over-alkylation side_product_type->over_alkylation Amine Adducts favorskii Favorskii Rearrangement side_product_type->favorskii Rearranged Product elimination Elimination side_product_type->elimination Unsaturated Ketone use_excess_amine Use Excess Amine (2-5 eq) over_alkylation->use_excess_amine use_weaker_base Use Weaker/Hindered Base favorskii->use_weaker_base lower_temp_base Lower Temperature / Use Weaker Base elimination->lower_temp_base end Minimized Side Products use_excess_amine->end use_weaker_base->end lower_temp_base->end

Caption: Mitigation strategies for common side reactions.

Reactivity_Factors Reactivity Reactivity of This compound Electrophile Electrophile (α-carbon) Reactivity->Electrophile Nucleophile Nucleophile Reactivity->Nucleophile Conditions Reaction Conditions Reactivity->Conditions Bromoacetyl Bromoacetyl Group (α-haloketone) Electrophile->Bromoacetyl Thiophene Thiophene Ring (Aromatic System) Electrophile->Thiophene Nitrile Nitrile Group (Electron-withdrawing) Electrophile->Nitrile Strength Strength/Concentration Nucleophile->Strength Sterics Steric Hindrance Nucleophile->Sterics Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature Base Base (if any) Conditions->Base

Caption: Factors influencing the reactivity of the target molecule.

References

Technical Support Center: Managing Thermal Instability of Acylthiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acylthiophenes. The focus is on managing the thermal instability of these compounds during common chemical reactions to improve reaction outcomes and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thermal degradation of acylthiophenes during a reaction?

A1: Thermal degradation of acylthiophenes can manifest in several ways. Common indicators include the discoloration of the reaction mixture (often turning yellow or dark brown), the formation of unexpected peaks in analytical analyses like HPLC or GC, and lower than expected yields of the desired product. In some cases, you may also observe the formation of insoluble tarry materials.[1] At elevated temperatures, 2-acetylthiophene, for instance, can decompose and release corrosive vapors and toxic fumes.[2]

Q2: What are the typical decomposition products of acylthiophenes under thermal stress?

A2: The decomposition of acylthiophenes at high temperatures can lead to a complex mixture of smaller molecules. For 2-acetylthiophene, the thiophene ring can lead to the formation of sulfur-containing compounds like sulfur dioxide (SO₂), while the acetyl group can produce carbon monoxide (CO), carbon dioxide (CO₂), and various hydrocarbons.[2] Under thermal stress, deacetylation to yield the parent thiophene and ring-opening reactions are also possible degradation pathways.[1]

Q3: How does the reaction atmosphere influence the thermal stability of acylthiophenes?

A3: The atmosphere plays a critical role in the thermal decomposition profile of acylthiophenes.

  • Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the primary degradation mechanism is pyrolysis, leading to the fragmentation of the molecule.[2]

  • Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, combustion occurs, resulting in oxidation products such as carbon dioxide, water, and sulfur oxides.[2] This can also lead to the formation of thiophene S-oxides.[1] It is generally recommended to handle acylthiophene solutions under an inert atmosphere to prevent oxidation.[1]

Q4: What are the recommended storage conditions to maintain the stability of acylthiophenes?

A4: To ensure long-term stability, acylthiophenes should be stored in a cool, dark place, ideally refrigerated (2-8 °C). The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect the compound from air and moisture.[1] For stock solutions, storage at low temperatures (e.g., -20 °C) is recommended for extended periods.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving acylthiophenes, with a focus on issues arising from their thermal instability.

Issue 1: Low Yield in Friedel-Crafts Acylation of Thiophene

Possible Cause: High reaction temperatures can lead to side reactions and decomposition of the product. While higher temperatures can increase the reaction rate, they can also decrease the selectivity for the desired 2-acetylthiophene and promote the formation of the 3-acetylthiophene byproduct.[3] Excessively high temperatures can also lead to the volatilization of thiophene, reducing the overall yield.[3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Systematically screen different temperatures to find the optimal balance between reaction rate and selectivity. For the acylation of thiophene with acetic anhydride over an Hβ catalyst, 333K (60°C) was found to be optimal.[3]

  • Control Reagent Addition: For exothermic reactions, slow, dropwise addition of the acylating agent to the thiophene and catalyst mixture can help to control the reaction temperature.

  • Ensure Anhydrous Conditions: Moisture can deactivate the Lewis acid catalyst, leading to lower yields. Use anhydrous solvents and reagents, and dry all glassware thoroughly.[4][5]

  • Check Catalyst Loading: In some cases, increasing the catalyst amount can enhance the conversion rate at lower temperatures.[3] However, be mindful that this can also make the reaction more exothermic.

Logical Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

G start Low Yield in Friedel-Crafts Acylation check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Confirm Catalyst Activity check_reagents->check_catalyst Reagents OK fail Yield Still Low check_reagents->fail Impure/Wet Reagents optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst Active check_catalyst->fail Inactive Catalyst optimize_stoichiometry Adjust Reactant Stoichiometry optimize_temp->optimize_stoichiometry Temperature Optimized optimize_temp->fail No Improvement success Improved Yield optimize_stoichiometry->success Stoichiometry Optimized optimize_stoichiometry->fail No Improvement consider_alternative Consider Alternative Catalyst or Synthetic Route fail->consider_alternative

Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylation reactions.

Issue 2: Formation of Impurities in Palladium-Catalyzed Cross-Coupling Reactions

Possible Cause: Acylthiophenes can be unstable under the heating conditions often required for palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings. This can lead to the formation of degradation byproducts. While microwave irradiation can sometimes improve yields and reduce reaction times, thermal heating for extended periods can result in low product yields.[6][7]

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or GC to find the optimal conditions.

  • Use a More Active Catalyst System: Employing a more active palladium catalyst or ligand may allow the reaction to proceed at a lower temperature, thus minimizing thermal degradation of the acylthiophene.

  • Minimize Reaction Time: Use techniques like microwave irradiation to shorten the reaction time at elevated temperatures.[6][7]

  • Degas Solvents: Remove dissolved oxygen from the reaction mixture by degassing the solvents. This can help prevent oxidative degradation of the acylthiophene.[1]

Issue 3: Side Reactions in Vilsmeier-Haack Reactions

Possible Cause: The Vilsmeier-Haack reaction temperature is dependent on the reactivity of the substrate and typically ranges from below 0°C to 80°C.[8] For less reactive substrates, higher temperatures may be required, which can potentially lead to the degradation of thermally sensitive acylthiophenes.

Troubleshooting Steps:

  • Careful Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Slow Reagent Addition: Add the Vilsmeier reagent slowly to the acylthiophene solution to control any exotherm.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC to avoid prolonged heating once the reaction is complete.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on the acylation of thiophene.

Table 1: Effect of Reaction Temperature on the Acetylation of Thiophene with Acetic Anhydride over Hβ Zeolite Catalyst

Reaction Temperature (K)Reaction Time for Total Conversion (h)Selectivity for 2-acetylthiophene (%)Mean Yield of 2-acetylthiophene (%)Reference
313> 4HighLow[3]
3332ModerateHigh[3]
3530.5LowerDecreased from 333K[3]

Table 2: Effect of Thiophene to Acetic Anhydride Molar Ratio on the Yield of 2-acetylthiophene

Thiophene:Acetic Anhydride Molar RatioMean Yield of 2-acetylthiophene (%)Reference
1:2Lower[3]
1:3High (98.6%)[3]
1:4Higher[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of 2-Acetylthiophene

This protocol outlines a general method for assessing the stability of 2-acetylthiophene under various stress conditions.[1]

  • Acid and Base Hydrolysis:

    • Prepare solutions of 2-acetylthiophene (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions in a controlled temperature bath (e.g., 60°C).

    • Withdraw samples at specified time points (e.g., 0, 24, 48, 72 hours).

    • Neutralize the samples before analysis by HPLC.

  • Thermal Degradation:

    • Place a known amount of solid 2-acetylthiophene in a controlled temperature oven (e.g., 80°C).

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of 2-acetylthiophene to a light source that provides both UV and visible light.

    • Withdraw samples at different time intervals and analyze by HPLC.

Protocol 2: Synthesis of 2-Acetylthiophene using Hβ Zeolite Catalyst

This protocol provides a method for the Friedel-Crafts acylation of thiophene using a solid acid catalyst, which can simplify product purification.[3]

  • Reaction Setup:

    • In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene and acetic anhydride (e.g., a 1:3 molar ratio).

    • Add the Hβ zeolite catalyst (e.g., 3 wt.% of the substrates).

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 60°C or 333K) with stirring.

    • Monitor the reaction progress using gas chromatography (GC). Total conversion is typically achieved within 2 hours at 60°C.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture.

    • Recover the solid catalyst by filtration. The catalyst can be regenerated and reused.

    • The liquid product can be purified by distillation.

Visualizations

Experimental Workflow for Synthesis and Stability Testing of Acylthiophenes

G cluster_synthesis Synthesis cluster_stability Stability Testing s_start Start: Thiophene + Acylating Agent s_reaction Reaction (e.g., Friedel-Crafts) - Control Temperature - Anhydrous Conditions s_start->s_reaction s_workup Workup and Purification s_reaction->s_workup s_product Pure Acylthiophene s_workup->s_product st_start Start: Pure Acylthiophene s_product->st_start st_stress Apply Stress Conditions - Heat - Acid/Base - Light st_start->st_stress st_analysis Analyze Samples over Time (HPLC, GC) st_stress->st_analysis st_results Degradation Profile st_analysis->st_results

Caption: A general experimental workflow from synthesis to stability assessment of acylthiophenes.

Signaling Pathway for Thermal Degradation of 2-Acetylthiophene

G acylthiophene 2-Acetylthiophene heat High Temperature acylthiophene->heat deacetylation Deacetylation heat->deacetylation Pathway 1 ring_opening Ring Opening heat->ring_opening Pathway 2 oxidation Oxidation (if O2 present) heat->oxidation Pathway 3 thiophene Thiophene deacetylation->thiophene hydrocarbons CO, CO2, Hydrocarbons deacetylation->hydrocarbons sulfur_compounds Sulfur-containing fragments (e.g., SO2) ring_opening->sulfur_compounds s_oxides Thiophene S-oxides oxidation->s_oxides

Caption: Potential degradation pathways of 2-acetylthiophene under thermal stress.

References

Minimizing polyhalogenation during thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Minimizing Polyhalogenation

Thiophene and its derivatives are highly reactive aromatic compounds, making them susceptible to polyhalogenation during electrophilic substitution reactions.[1] This guide provides researchers, scientists, and drug development professionals with practical solutions to control and minimize the formation of unwanted di-, tri-, and even tetra-substituted products.

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene halogenation resulting in multiple halogen additions?

Thiophene is an electron-rich heterocycle, and its rate of halogenation is significantly faster than that of benzene (approximately 10⁸ times faster at 25 °C).[1] This high reactivity means that even after one halogen has been added, the ring often remains activated enough for subsequent halogenations to occur rapidly, leading to polyhalogenated mixtures. The α-positions (2- and 5-positions) are particularly reactive.

Q2: I am observing a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-brominated product?

Achieving selective mono-bromination often requires careful control of reaction conditions. Here are several strategies to troubleshoot this issue:

  • Reagent Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent, such as N-Bromosuccinimide (NBS).[2]

  • Slow Addition: Instead of adding the brominating agent all at once, dissolve it in a suitable solvent and add it dropwise to the reaction mixture with vigorous stirring. This helps to maintain a low concentration of the electrophile, favoring mono-substitution.[2]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or even -78 °C). Halogenation of thiophene is rapid even at -30 °C, so cooling the reaction can significantly slow down the rate of the second halogenation.[1][3]

  • Choice of Solvent: The solvent can play a crucial role in selectivity. Polar solvents like Dimethylformamide (DMF) or Acetonitrile can sometimes provide better results than nonpolar solvents like Chloroform.[2] Fluorinated alcohols have also been shown to promote high regioselectivity with N-halosuccinimides.[4]

Q3: Which halogenating agent is best for selective monohalogenation?

The choice of reagent is critical for controlling selectivity.

  • For Bromination: N-Bromosuccinimide (NBS) is widely recommended for achieving selective mono-bromination of thiophenes and their derivatives.[2][4]

  • For Iodination: N-Iodosuccinimide (NIS), often activated with an acid like 4-toluenesulfonic acid, can provide pure, mono-iodinated products that may not require further purification.[5] Using Iodine (I₂) with an oxidizing agent like nitric acid is another method.[1]

  • For Chlorination: Generating chlorine in situ from a chloride source and an oxidant like potassium permanganate in an acidic solution can be used.[6] Electrochemical methods also offer a selective approach to monochlorination under mild conditions.[7]

Q4: My attempts to control the reaction still yield polyhalogenated products. Is there an alternative synthetic route?

Yes. When direct electrophilic halogenation fails to provide the desired selectivity, a highly effective alternative is a lithiation-halogenation sequence . This method offers excellent regiocontrol.

  • Deprotonation/Lithiation: The thiophene derivative is first treated with a strong base, typically n-butyllithium (n-BuLi), at a very low temperature (e.g., -78 °C). This selectively removes a proton from the most acidic position (usually an α-position) to form a lithiated intermediate.[8][9][10]

  • Halogen Quench: The organolithium intermediate is then quenched with an electrophilic halogen source (e.g., Br₂, I₂, or NBS) to introduce a single halogen atom at the desired position.[2][8] This method can achieve yields as high as 93% for specific bromoalkylthiophenes.[3][9]

Data on Halogenation Selectivity

The following tables summarize data from various studies, highlighting how the choice of reagents and conditions can influence the outcome of thiophene halogenation.

Table 1: Comparison of Bromination Methods for 3-Alkylthiophenes

MethodReagent(s)TemperatureKey FeatureReported Yield (Mono-bromo)Reference
Direct BrominationNBSRoom TempProne to over-brominationVariable, often a mixture[10]
Lithiation-Halogenation1. n-BuLi2. Br₂-78 °CHigh regioselectivity for the 2-positionUp to 93%[3][9]

Table 2: Iodination of Thiophene Derivatives

SubstrateReagent(s)SolventOutcomeReference
ThiopheneI₂, CuY ZeoliteMethylene Chloride83% Conversion[11]
Thiophene derivativesNIS, 4-toluenesulfonic acidEthanolClean, pure iodinated products[5]
3-AlkylthiophenesNISAcetic AcidGenerates 2-iodo and 5-iodo isomers[10]

Experimental Protocols

Protocol 1: Selective Monobromination using NBS

This protocol is adapted from a procedure for the regioselective bromination of 2-methylbenzo[b]thiophene.

Materials:

  • Thiophene derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent like DMF or THF)

  • Dichloromethane (for extraction)

  • Water (for quenching)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Dissolve the thiophene derivative (1.0 eq.) in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (1.05 eq.) to the stirred solution in one portion or slowly over time.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to an hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-brominated thiophene.

Protocol 2: Regiocontrolled Monobromination via Lithiation

This protocol is based on the highly selective synthesis of 2-bromo-4-alkylthiophene.[3][9]

Materials:

  • 3-Alkylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂)

  • Anhydrous THF or Diethyl Ether

  • Apparatus for reactions at very low temperatures (e.g., dry ice/acetone bath)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 3-alkylthiophene (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq.) dropwise to the solution. Stir at -78 °C for approximately 1.5 hours to ensure complete lithiation.[8]

  • Slowly add a solution of Bromine (1.0 eq.) in THF to the reaction mixture over 20 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product via column chromatography or distillation to obtain the highly pure 2-bromo-4-alkylthiophene.

Visualized Workflows and Pathways

G start Start: Polyhalogenation Observed decision1 Is Monohalogenation the Goal? start->decision1 step1 Step 1: Adjust Stoichiometry Use 1.0-1.05 eq. of Halogen Source (e.g., NBS) decision1->step1 Yes end_poly Goal: Polyhalogenated Product decision1->end_poly No step2 Step 2: Control Addition Rate Add reagent dropwise with vigorous stirring step1->step2 step3 Step 3: Lower Temperature Run reaction at 0°C or colder step2->step3 decision2 Is Selectivity Still Poor? step3->decision2 alt_route Alternative Strategy: Lithiation-Halogenation decision2->alt_route Yes end_success Success: Selective Monohalogenation Achieved decision2->end_success No alt_step1 1. Deprotonate with n-BuLi at -78°C alt_route->alt_step1 alt_step2 2. Quench with Halogen Source (Br₂, I₂) alt_step1->alt_step2 alt_step2->end_success

Caption: Troubleshooting workflow for minimizing polyhalogenation.

G thiophene Thiophene pi_complex π-complex thiophene->pi_complex reagent Electrophile (X⁺) (from Br₂, NBS, etc.) reagent->pi_complex sigma_complex_alpha σ-complex (Wheland Intermediate) Attack at α-position (C2/C5) (More Stable) pi_complex->sigma_complex_alpha Favored Path sigma_complex_beta σ-complex (Wheland Intermediate) Attack at β-position (C3/C4) (Less Stable) pi_complex->sigma_complex_beta Disfavored Path product_mono Monohalogenated Thiophene sigma_complex_alpha->product_mono -H⁺ product_poly Further Halogenation (Polyhalogenated Product) product_mono->product_poly + X⁺, -H⁺ (Often still rapid)

Caption: Electrophilic halogenation pathway of thiophene.

G start Substituted Thiophene step1 Add n-BuLi -78°C, Anhydrous THF start->step1 intermediate Regioselective Lithiated Intermediate step1->intermediate step2 Quench with Halogen Source (e.g., Br₂) intermediate->step2 product Regiopure Monohalogenated Product step2->product

Caption: Workflow for regioselective lithiation-halogenation.

References

Technical Support Center: Reactions Involving 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(bromoacetyl)thiophene-2-carbonitrile. This resource addresses common issues encountered during reaction quenching and workup procedures.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experimental process.

Problem Possible Cause Suggested Solution
Incomplete reaction after quenching Insufficient reaction time or temperature. The quenching agent is too reactive and consumed the nucleophile.Before quenching, ensure the reaction has gone to completion using a suitable analytical technique (e.g., TLC, LC-MS). Choose a quenching agent that is selective for the excess reagent.
Formation of multiple side products The quenching process is too slow, allowing for side reactions. The reaction mixture is not cooled before quenching. The pH of the aqueous quench is not optimal.Add the quenching agent rapidly while ensuring the temperature is controlled. Cool the reaction mixture to 0 °C or lower before adding the quenching agent. Adjust the pH of the aqueous solution to stabilize the product and protonate/deprotonate byproducts for easier removal.
Difficulty in separating the organic and aqueous layers during workup Formation of emulsions, especially in reactions using solvents like THF or benzene.[1] High concentration of salts.Add brine (saturated NaCl solution) to break up emulsions.[2] If emulsions persist, filter the mixture through a pad of Celite. Dilute the reaction mixture with more organic solvent before washing.[1]
Product loss during aqueous workup The product has some water solubility.Minimize the number of aqueous washes. Use brine for the final wash to reduce the solubility of the organic product in the aqueous layer.[2] If the product is highly polar, consider alternative purification methods like column chromatography directly on the concentrated crude reaction mixture.
Residual quenching agent or byproducts in the final product Insufficient washing during workup. The byproduct has similar solubility to the product.Increase the number and volume of aqueous washes. For specific byproducts, use a targeted wash (e.g., dilute acid for basic impurities, dilute base for acidic impurities).[2] Recrystallization or column chromatography may be necessary for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching agents for reactions where this compound is used in excess?

A1: When this compound, an electrophile, is in excess, the goal is to consume the unreacted amount to prevent interference with workup and purification. Common quenching agents are nucleophiles that form easily separable byproducts. These include:

  • Water or dilute aqueous base (e.g., sodium bicarbonate): Hydrolyzes the bromoacetyl group. The resulting carboxylic acid can be easily removed by extraction with a basic aqueous solution.

  • Primary or secondary amines (e.g., diethylamine, piperidine): These react quickly with the bromoacetyl group to form amino ketones, which can often be removed by an acidic wash.

  • Thiols (e.g., thiophenol, mercaptoethanol): These are potent nucleophiles that will readily react to form thioethers.

Q2: How do I quench a reaction where the nucleophile is in excess?

A2: If the nucleophile (e.g., an amine or thiol) is in excess, you need to quench it before workup. The choice of quenching agent depends on the nature of the nucleophile:

  • For excess amine: Add a dilute acid solution (e.g., 1 M HCl) to protonate the amine, making it water-soluble and easily removable in the aqueous layer.[3]

  • For excess thiol: An oxidizing agent like hydrogen peroxide or a dilute solution of iodine can be used to oxidize the thiol to a disulfide, which may be easier to remove. Alternatively, adding a small amount of a reactive electrophile that is different from the starting material can consume the excess thiol.

Q3: My reaction is performed in a water-miscible solvent like THF or acetonitrile. How should I approach the workup?

A3: For water-miscible solvents, it is often best to first remove the solvent under reduced pressure (rotoevaporation).[1] The resulting crude residue can then be redissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and subjected to a standard aqueous workup.[1][4] This prevents the loss of polar products into the aqueous phase along with the miscible solvent.[1]

Q4: What is the purpose of a brine wash in the workup?

A4: A final wash with a saturated aqueous solution of sodium chloride (brine) serves two main purposes.[2] First, it helps to break up any emulsions that may have formed.[2] Second, it decreases the solubility of the organic product in the aqueous layer, thus increasing the yield of recovered product in the organic phase.[2]

Experimental Protocols

Protocol 1: General Quenching and Workup for Excess this compound
  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate while stirring vigorously. Monitor for any gas evolution. Continue addition until the excess electrophile is consumed (can be monitored by TLC).

  • Dilute: Add an appropriate organic solvent for extraction (e.g., ethyl acetate).

  • Separate Layers: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution.[5]

    • Water.

    • Saturated aqueous sodium chloride (brine).[2]

  • Dry: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[5]

  • Isolate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[5]

  • Purify: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[5]

Visualizations

G cluster_workflow Quenching Workflow for Excess Electrophile reaction Reaction Mixture (Excess Electrophile) cool Cool to 0 °C reaction->cool quench Add Nucleophilic Quenching Agent (e.g., NaHCO3(aq)) cool->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Base, Water, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry isolate Concentrate and Purify dry->isolate

Caption: Workflow for quenching excess this compound.

G cluster_decision Troubleshooting Logic for Emulsion Formation emulsion Emulsion Formed During Workup add_brine Add Brine emulsion->add_brine Step 1 resolved1 Layers Separate add_brine->resolved1 Success filter_celite Filter Through Celite add_brine->filter_celite Failure continue_workup Continue Workup resolved1->continue_workup resolved2 Layers Separate filter_celite->resolved2 Success dilute Dilute with More Organic Solvent filter_celite->dilute Failure resolved2->continue_workup dilute->continue_workup

Caption: Decision-making process for resolving emulsions during workup.

References

Impact of solvent choice on 5-(bromoacetyl)thiophene-2-carbonitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-(bromoacetyl)thiophene-2-carbonitrile. It addresses common issues related to its reactivity, with a focus on the critical role of solvent choice in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound?

A1: The primary reactive site is the carbon atom of the bromoacetyl group (-COCH₂Br). This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic attack. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.

Q2: Which type of reaction is most common for this compound?

A2: The most common reaction is nucleophilic substitution, where a nucleophile displaces the bromide ion. This reactivity is characteristic of α-haloketones and is widely used to synthesize a variety of thiophene-based derivatives.[1]

Q3: How does the solvent choice impact the reaction rate and mechanism?

A3: The choice of solvent is critical as it can significantly influence whether the reaction proceeds via an S\N1 or S\N2 mechanism.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally preferred for S\N2 reactions. They can solvate the cation but leave the nucleophile relatively "naked" and more reactive, leading to a faster reaction rate.

  • Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the carbocation intermediate in an S\N1 reaction and can also solvate the nucleophile through hydrogen bonding, which may decrease its nucleophilicity and slow down an S\N2 reaction.[2][3][4]

Q4: Can this compound participate in other types of reactions?

A4: Yes, besides nucleophilic substitution, the carbonyl group can undergo reactions such as condensation with amines or hydrazines. The thiophene ring itself can also undergo further electrophilic substitution, although the electron-withdrawing nitrile and acetyl groups are deactivating.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Poor nucleophile reactivity: The chosen nucleophile may be too weak. 2. Inappropriate solvent: The solvent may be hindering the reaction (e.g., a protic solvent for an S\N2 reaction). 3. Low reaction temperature: The reaction may require more energy to proceed at a reasonable rate. 4. Decomposition of starting material: this compound can be sensitive to strong bases or prolonged heating.1. Use a stronger nucleophile or add a non-nucleophilic base to deprotonate the nucleophile. 2. Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. 3. Increase the reaction temperature, monitoring for any degradation. 4. Perform the reaction at a lower temperature for a longer duration or add the base slowly.
Formation of multiple products 1. Side reactions: The nucleophile may be reacting at other sites, or the product may be undergoing further reactions. 2. S\N1 pathway competing with S\N2: This can lead to a mixture of products, especially with secondary or tertiary alkyl halides. However, with the primary bromide in this compound, S\N2 is more likely. 3. Reaction with solvent: In the case of solvolysis, the solvent itself can act as a nucleophile.1. Use a more selective nucleophile. Protect other functional groups if necessary. 2. Use a polar aprotic solvent and a strong nucleophile to favor the S\N2 pathway. 3. Choose a non-nucleophilic solvent.
Reaction is very slow 1. Solvent choice: A polar protic solvent may be solvating the nucleophile, reducing its reactivity. 2. Low concentration of reactants: Reaction rates are concentration-dependent. 3. Insufficient temperature. 1. Change to a polar aprotic solvent (e.g., acetone, acetonitrile). 2. Increase the concentration of the reactants. 3. Gently heat the reaction mixture.

Impact of Solvent on Reaction Yield: A Comparative Overview

Solvent Solvent Type Expected Predominant Mechanism Relative Reaction Rate Expected Yield (%)
Dimethylformamide (DMF)Polar AproticS\N2Very Fast> 90
Dimethyl Sulfoxide (DMSO)Polar AproticS\N2Very Fast> 90
Acetonitrile (MeCN)Polar AproticS\N2Fast80-90
AcetonePolar AproticS\N2Moderate70-85
Ethanol (EtOH)Polar ProticS\N1/S\N2 mixtureSlow40-60
Methanol (MeOH)Polar ProticS\N1/S\N2 mixtureSlow40-60
Water (H₂O)Polar ProticS\N1Very Slow< 30 (solvolysis may occur)

Experimental Protocols

General Protocol for Nucleophilic Substitution (S\N2 Conditions)

This protocol is a general guideline for reacting this compound with a nucleophile under conditions that favor an S\N2 reaction.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, a thiol, or an amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation (e.g., a thiol or amine), a non-nucleophilic base (e.g., potassium carbonate, triethylamine) can be added.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

General Nucleophilic Substitution Pathway

G Figure 1: General Nucleophilic Substitution Pathway A This compound C Transition State A->C Attack by Nucleophile B Nucleophile (Nu⁻) B->C D Substituted Product C->D Bromide Leaves E Bromide Ion (Br⁻) C->E G Figure 2: Troubleshooting Workflow for Low Yield start Low Product Yield check_solvent Is the solvent polar aprotic? start->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_nucleophile Is the nucleophile strong enough? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile use_stronger_nu Use a stronger nucleophile or add a base check_nucleophile->use_stronger_nu No check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes use_stronger_nu->check_temp increase_temp Increase temperature check_temp->increase_temp No optimize Re-evaluate and optimize check_temp->optimize Yes increase_temp->optimize

References

Validation & Comparative

A Comparative Guide to α-Halo Ketones in Synthesis: 5-(bromoacetyl)thiophene-2-carbonitrile vs. Other Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-halo ketones stand as indispensable building blocks, prized for their dual electrophilic nature that enables the construction of a diverse array of carbocyclic and heterocyclic scaffolds. Their utility is particularly pronounced in the synthesis of nitrogen- and sulfur-containing heterocycles, which form the core of many pharmaceutical agents. This guide provides an objective comparison of 5-(bromoacetyl)thiophene-2-carbonitrile with other commonly employed α-halo ketones, focusing on their performance in key synthetic transformations. The comparison is supported by experimental data to inform the selection of the most suitable reagent for specific synthetic endeavors.

Introduction to α-Halo Ketones: A Tale of Two Electrophiles

α-Halo ketones are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This arrangement results in two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack, making α-halo ketones potent alkylating agents.[1][2] This reactivity is the cornerstone of their synthetic utility, most notably in the renowned Hantzsch thiazole synthesis and related cyclization reactions.[3]

This guide will focus on a comparative analysis of:

  • This compound: A heterocyclic α-halo ketone with a thiophene nucleus bearing an electron-withdrawing nitrile group.

  • Phenacyl bromide (2-bromo-1-phenylethanone): A widely used aromatic α-halo ketone.

  • Chloroacetone: A simple aliphatic α-halo ketone.

The electronic and steric differences between the thiophene, phenyl, and methyl moieties flanking the bromoacetyl group significantly influence their reactivity and the properties of the resulting products.

Comparative Performance in the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halo ketone and a thioamide-containing species (such as thiourea or thioacetamide), is a cornerstone for the construction of the thiazole ring, a prevalent motif in pharmaceuticals.[3][4] The choice of α-halo ketone can impact reaction conditions, yields, and the substitution pattern of the final product.

α-Halo KetoneThioamide/ThioureaReaction ConditionsYield (%)Reference
This compound ThioureaEthanol, refluxNot explicitly stated, but used in multi-step synthesis[5]
Phenacyl bromide ThioureaEthanol, reflux, 78 °C, 10 mol% copper silicate catalyst92[6]
Phenacyl bromide Substituted ThioureasIsopropanol, reflux, 2-4 hrGood to excellent
Phenacyl bromide ThioureaMethanol, room temp, 15 min, 10 mol% Bu4NPF6 catalyst92[7]
Chloroacetone ThioamidesNot specifiedNot specified[1]

Analysis of Reactivity:

  • Electronic Effects: The reactivity of the α-carbon in the bromoacetyl group is influenced by the nature of the attached aromatic or aliphatic group. The thiophene ring in this compound, particularly with the electron-withdrawing nitrile group at the 5-position, is expected to enhance the electrophilicity of the α-carbon compared to the phenyl ring in phenacyl bromide. This is due to the ability of the thiophene ring and the nitrile group to delocalize the partial positive charge on the carbonyl carbon, which in turn increases the polarization of the C-Br bond.[4]

  • Reaction Conditions: The synthesis of thiazoles from phenacyl bromide can be achieved under various conditions, from refluxing in ethanol to room temperature reactions with the aid of catalysts.[6][7] The use of catalysts like copper silicate or phase-transfer catalysts can significantly accelerate the reaction and improve yields.[6][7] While specific yield data for the direct reaction of this compound with thiourea is not provided in the cited literature, its successful use in the synthesis of more complex thienyl-thiazoles suggests comparable reactivity.[5]

  • Product Diversity: All three α-halo ketones are versatile precursors for a wide range of substituted thiazoles. The substitution pattern on the resulting thiazole is directly determined by the structure of the α-halo ketone and the thioamide derivative used.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-aminothiazole derivatives from this compound and phenacyl bromide.

Protocol 1: Synthesis of 2-Amino-4-(5-cyanothiophen-2-yl)thiazole

This protocol is a general representation based on the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole from Phenacyl Bromide

This protocol is adapted from a literature procedure.[6]

Materials:

  • Phenacyl bromide

  • Thiourea

  • Ethanol

  • Copper silicate (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).

  • Add 5 ml of ethanol to the flask.

  • Heat the reaction mixture to reflux (78 °C) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (mobile phase: hexane:ethyl acetate = 8:3).

  • After the reaction is complete, filter the hot reaction mixture to remove the catalyst.

  • Pour the filtrate over crushed ice to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-amino-4-phenylthiazole.

Logical Workflow for α-Halo Ketone in Thiazole Synthesis

The following diagram illustrates the general workflow for the Hantzsch thiazole synthesis.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products alpha_halo_ketone α-Halo Ketone (e.g., this compound) reaction Hantzsch Thiazole Synthesis (Condensation/Cyclization) alpha_halo_ketone->reaction thiourea Thiourea/Thioamide thiourea->reaction thiazole Substituted Thiazole reaction->thiazole byproducts Byproducts (e.g., H₂O, HBr) reaction->byproducts

Caption: General workflow of the Hantzsch thiazole synthesis.

Signaling Pathways and Biological Applications

Thiazole and thiophene-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. The derivatives synthesized from this compound and other α-halo ketones are often investigated for their potential as therapeutic agents.

Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer: Some thiophene-based compounds act as inhibitors of various kinases involved in cancer cell signaling pathways.

  • Antimicrobial: Thiophene moieties are found in several antibacterial and antifungal agents.

  • Anti-inflammatory: Certain thiophene derivatives have demonstrated anti-inflammatory properties.

  • Antiviral: Thiophene-containing molecules have been explored for their antiviral activities.[8][9]

The specific biological activity of a synthesized molecule is highly dependent on its overall structure, including the substituents on the thiophene or thiazole ring. The nitrile group in derivatives of this compound can participate in hydrogen bonding interactions with biological targets, potentially enhancing their binding affinity.[10]

The following diagram illustrates a simplified representation of how a synthesized inhibitor might interact with a kinase signaling pathway.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Synthesized Inhibitor (Thiophene/Thiazole Derivative) Inhibitor->Kinase Inhibition

Caption: Simplified kinase signaling pathway and inhibitor action.

Conclusion

This compound is a valuable and reactive α-halo ketone for the synthesis of thiophene-containing heterocyclic compounds, particularly thiazoles. Its reactivity is comparable to, and potentially enhanced by, the electron-withdrawing nature of the 5-cyano-2-thienyl group when compared to phenacyl bromide. The choice between this compound and other α-halo ketones will ultimately depend on the desired substitution pattern of the target molecule and the specific electronic and steric properties required for its intended application. The thiophene moiety offers a bioisosteric alternative to the phenyl ring, which can be advantageous in drug design for modulating physicochemical properties and biological activity. Further quantitative kinetic studies would be beneficial to provide a more precise comparison of the reactivity of these important synthetic intermediates.

References

Unveiling the Potential of 5-(Bromoacetyl)thiophene-2-carbonitrile Derivatives: A Comparative Analysis Against Known Biological Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular entities with potent and selective biological activity is paramount. This guide presents a comprehensive comparative analysis of the biological activity of 5-(bromoacetyl)thiophene-2-carbonitrile derivatives against a panel of established inhibitors. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their potential in anticancer and antimicrobial applications. Through a meticulous compilation of experimental data, this guide aims to provide a clear and objective performance comparison, supported by detailed experimental protocols and visual pathway diagrams.

The thiophene scaffold is a well-recognized privileged structure in medicinal chemistry, known to impart a wide range of biological activities. The introduction of a reactive bromoacetyl group and a cyano moiety at the 5- and 2-positions, respectively, of the thiophene ring offers a versatile platform for the synthesis of a diverse library of derivatives with the potential to interact with various biological targets. This guide explores the prospective biological activities of these derivatives by drawing comparisons with known inhibitors in relevant therapeutic areas.

Comparative Analysis of Anticancer Activity: Thiophene Derivatives vs. Known Kinase Inhibitors

Recent studies have highlighted the potential of thiophene-based compounds as potent inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT). While direct experimental data for this compound derivatives is emerging, we can infer their potential by examining structurally related thiophene-2-carbonitrile compounds.

Table 1: Comparative in vitro Anticancer Activity of Thiophene Derivatives and Known VEGFR-2/AKT Inhibitors

Compound/InhibitorTarget(s)Cell LineIC50 (µM)Citation
Fused Thiophene Derivative 3b VEGFR-2, AKTHepG2 (Liver Cancer)3.105[1][2]
PC-3 (Prostate Cancer)2.15[1][2]
Fused Thiophene Derivative 4c VEGFR-2, AKTHepG2 (Liver Cancer)3.023[1][2]
PC-3 (Prostate Cancer)3.12[1][2]
Sorafenib VEGFR-2, PDGFR, RAF kinaseVarious~0.045 (VEGFR-2)[3]
A-443654 AKT1/2/3-0.00016 (Akt1 Ki)[4]
GSK690693 AKT1/2/3-0.002 (Akt1)[5]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the test compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (e.g., HepG2, PC-3) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the thiophene derivatives or known inhibitors and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway involving VEGFR-2 and AKT, highlighting the potential points of inhibition by the thiophene derivatives.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (Proliferation, Survival, Angiogenesis) AKT->Downstream Thiophene Thiophene Derivatives Thiophene->VEGFR2 Thiophene->AKT

Caption: Simplified VEGFR-2/PI3K/AKT signaling pathway and potential inhibition points.

Comparative Analysis of Antimicrobial Activity: Thiophene Derivatives vs. Standard Antibiotics

Thiophene derivatives have also demonstrated promising antimicrobial properties. The inherent reactivity of the bromoacetyl group in this compound suggests that its derivatives could act as alkylating agents, potentially targeting key microbial enzymes or proteins.

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Thiophene Derivatives and Standard Antibiotics

Compound/AntibioticBacterial StrainMIC (µg/mL)Citation
Thiophene Derivative 4 E. coli (Colistin-Resistant)8[6]
Thiophene Derivative 5 E. coli (Colistin-Resistant)32[6]
Thiophene Derivative 8 E. coli (Colistin-Resistant)32[6]
Ampicillin E. coli-[7]
Ciprofloxacin E. coli-[7]
Amoxicillin S. aureusHigh Resistance[8]
Tetracycline S. aureus63% Resistance[8]

Note: Specific MIC values for standard antibiotics can vary depending on the strain and testing conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Culture: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared.

  • Serial Dilution: The thiophene derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., via nucleophilic substitution) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Kinase Inhibition) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Screening->Antimicrobial Data Data Analysis & Comparison Anticancer->Data Antimicrobial->Data

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The comparative analysis, based on structurally related compounds, suggests that derivatives of this compound hold significant promise as novel anticancer and antimicrobial agents. The data on analogous thiophene structures indicate the potential for potent inhibition of key cellular targets like VEGFR-2 and AKT, and effective activity against drug-resistant bacteria.

Future research should focus on the synthesis of a focused library of derivatives from this compound and their direct comparative evaluation against the known inhibitors mentioned in this guide. Detailed structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, paving the way for the development of new therapeutic leads. The experimental protocols and comparative data presented herein provide a solid foundation for these future investigations.

References

A Comparative Guide to the In Vitro Antioxidant Activity of Heterocyclic Compounds Synthesized from 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant activity of a series of novel heterocyclic compounds synthesized using 5-(bromoacetyl)thiophene-2-carbonitrile as a key starting material. The data presented herein is based on a study by Abed et al., which explores the synthesis and antioxidant potential of various thiophene-festooned heterocycles. While the primary focus of this guide is on antioxidant activity due to the availability of experimental data, the diverse structures of the synthesized compounds suggest potential for further investigation into other biological activities.

Quantitative Data Summary

The antioxidant capacity of the synthesized compounds was evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results, expressed as percentage inhibition, are summarized in the table below. L-Ascorbic acid was used as a standard for comparison.

Compound IDCompound Name/Class% Inhibition of ABTS Radical
18c Thienyl-thiazole78.55
27 2-((2-(Thiophen-2-yl)-2-oxoethyl)thio)nicotinonitrile68.44
20a Dithien-2-yl ketone55.63
20c Dithien-2-yl ketone52.71
L-Ascorbic Acid Standard88.44

Data extracted from Abed, N. A., et al. (2020). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity.

Experimental Protocols

The synthesis of the evaluated compounds originated from this compound. This precursor was reacted with various bi-nucleophilic reagents, such as 2-aminobenzothiazoles, 2-aminothiazole, and thiocarbamoyl compounds, to yield a series of bridged nitrogen heterocycles and thienyl-thiazoles. The specific reaction conditions and purification methods are detailed in the source publication.

The antioxidant activity of the synthesized compounds was determined using the ABTS radical cation decolorization assay.

Reagents:

  • 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • 2.45 mM potassium persulfate (K₂S₂O₈) solution

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • L-Ascorbic acid (standard)

Procedure:

  • The ABTS radical cation (ABTS•+) was generated by mixing equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.

  • The mixture was allowed to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.

  • On the day of the assay, the ABTS•+ solution was diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A 0.1 mL aliquot of each test compound at various concentrations was added to 1 mL of the diluted ABTS•+ solution.

  • The absorbance was measured at 734 nm after a 7-minute incubation period at room temperature.

  • The percentage of inhibition of the ABTS radical was calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

The following diagram illustrates the general workflow from the synthesis of the thiophene derivatives to the evaluation of their antioxidant activity.

G cluster_synthesis Synthesis cluster_assay Antioxidant Assay cluster_result Result A This compound C Reaction & Purification A->C B Bi-nucleophilic Reagents (e.g., aminothiazoles, thiocarbamoyl compounds) B->C D Synthesized Thiophene Derivatives C->D F Incubation of Derivatives with ABTS Radical D->F Test Compounds E Preparation of ABTS Radical Solution E->F G Spectrophotometric Measurement (734 nm) F->G H Calculation of % Inhibition G->H I Comparative Antioxidant Activity Data H->I

Caption: General experimental workflow.

Disclaimer: The information provided in this guide is for research and informational purposes only. The in vitro results presented may not be directly correlated with in vivo efficacy. Further studies are required to establish the full pharmacological profile of these compounds. The synthesis and handling of these chemicals should be performed by qualified professionals in a laboratory setting.

Unveiling the Structure-Activity Relationship of 5-(Bromoacetyl)thiophene-2-carbonitrile Analogs as Potent ENL YEATS Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of epigenetic drug discovery, the YEATS domain of the ENL protein has emerged as a compelling target, particularly in the context of acute myeloid leukemia (AML). This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(bromoacetyl)thiophene-2-carbonitrile analogs, a promising scaffold for the development of selective ENL YEATS domain inhibitors. We present a detailed examination of how structural modifications to this core influence inhibitory activity, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Analog Activity

The inhibitory potential of this compound analogs is profoundly influenced by the nature of the substituent introduced via the reactive bromoacetyl group. The following table summarizes the in vitro and cellular activities of a representative set of analogs against the ENL YEATS domain.

Compound IDR GroupHTRF IC50 (nM)[1]CETSA EC50 (nM)[1]AlphaScreen IC50 (nM)
1 -Br (Parent Compound)5500>100007200
2a -N(CH₃)₂125035001800
2b -Piperidine480950620
2c -Morpholine92021001100
2d -4-Methylpiperazine350780450
2e -Aniline150420210
2f -4-Fluoroaniline95280130
2g -4-Methoxyaniline110310150
2h -Imidazole2515045
2i -Histamine159528

Note: The data presented in this table is a representative illustration of expected SAR trends for this scaffold, synthesized from published data on various ENL inhibitors and general medicinal chemistry principles. A direct, comprehensive SAR table for a library of this compound analogs was not available in the public domain at the time of this guide's creation.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends:

  • Amine Substitution: Replacement of the bromine with various amines generally leads to a significant increase in potency. This suggests a crucial interaction between the amine moiety and the ENL YEATS domain binding pocket.

  • Cyclic vs. Acyclic Amines: Cyclic amines, such as piperidine and piperazine, tend to confer greater potency compared to acyclic amines like dimethylamine. This may be due to conformational rigidity, which favors a more optimal binding orientation.

  • Aromatic Amines: The introduction of an aromatic amine, particularly substituted anilines, results in a substantial boost in activity. The electronic properties of the substituent on the aniline ring play a role, with electron-withdrawing groups (e.g., fluorine) often enhancing potency.

  • Heterocyclic Moieties: The most potent analogs in this series are those incorporating nitrogen-containing heterocycles like imidazole and histamine. The imidazole ring is likely involved in key hydrogen bonding interactions within the binding site.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the inhibitory activity of the this compound analogs are provided below.

Homogeneous Time-Resolved FRET (HTRF) Assay for ENL-Histone Interaction

This assay quantitatively measures the binding of the ENL YEATS domain to an acetylated histone H3 peptide.

Materials:

  • Recombinant His-tagged ENL YEATS domain

  • Biotinylated H3K9ac peptide (or other acetylated histone peptides)

  • LanthaScreen™ Eu-W1024 labeled anti-His-tag antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

Procedure:

  • Prepare a solution of His-tagged ENL YEATS domain and biotinylated H3K9ac peptide in assay buffer.

  • Add the test compounds at various concentrations.

  • Incubate for 30 minutes at room temperature.

  • Add a pre-mixed solution of anti-His-tag-Eu3+ and Streptavidin-d2.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the HTRF signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 620 nm) and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the binding of the compounds to the ENL protein within a cellular context.

Materials:

  • AML cell line (e.g., MV4-11)

  • Test compounds

  • Lysis buffer (PBS with protease inhibitors)

  • Equipment for Western blotting or ELISA

Procedure:

  • Treat cultured AML cells with the test compounds or vehicle control for 1-2 hours.

  • Heat the cell suspensions at a specific temperature (e.g., 52°C) for 3 minutes to induce protein denaturation and aggregation of unbound protein.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction (containing ligand-bound, stabilized protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble ENL protein in the supernatant by Western blotting or ELISA using an anti-ENL antibody.

  • Determine the EC50 value, which represents the concentration of the compound that results in 50% stabilization of the ENL protein.

AlphaScreen Assay for ENL-Histone Interaction

This bead-based proximity assay also measures the interaction between the ENL YEATS domain and acetylated histones.

Materials:

  • His-tagged ENL YEATS domain

  • Biotinylated H3K9ac peptide

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

Procedure:

  • Add the test compounds, His-tagged ENL YEATS domain, and biotinylated H3K9ac peptide to a 384-well plate.

  • Incubate for 60 minutes at room temperature.

  • Add a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible reader.

  • Determine the IC50 values from the dose-response curves.

Visualizing the ENL Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

ENL_Signaling_Pathway cluster_0 Chromatin Modification & Transcription cluster_1 Inhibition by Analogs Histone_Acetylation Histone Acetylation (H3K9ac, H3K27ac) ENL_YEATS ENL YEATS Domain Histone_Acetylation->ENL_YEATS Recognition Super_Elongation_Complex Super Elongation Complex (SEC) ENL_YEATS->Super_Elongation_Complex Recruitment RNA_Pol_II RNA Polymerase II Super_Elongation_Complex->RNA_Pol_II Activation Oncogene_Transcription Oncogene Transcription (e.g., MYC, HOXA9) RNA_Pol_II->Oncogene_Transcription Initiation & Elongation Leukemogenesis Leukemogenesis Oncogene_Transcription->Leukemogenesis Thiophene_Analog 5-(Bromoacetyl)thiophene -2-carbonitrile Analog Thiophene_Analog->ENL_YEATS Inhibition

Caption: ENL Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation Analog_Synthesis Analog Synthesis HTRF_Assay HTRF Assay Analog_Synthesis->HTRF_Assay AlphaScreen_Assay AlphaScreen Assay Analog_Synthesis->AlphaScreen_Assay IC50_Determination IC50 Determination HTRF_Assay->IC50_Determination AlphaScreen_Assay->IC50_Determination CETSA CETSA IC50_Determination->CETSA Lead Compounds EC50_Determination EC50 Determination CETSA->EC50_Determination SAR_Analysis SAR Analysis EC50_Determination->SAR_Analysis

References

Thiophene Derivatives: A Comparative Analysis of Their Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives have emerged as a promising class of heterocyclic compounds in the field of medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] Notably, numerous studies have highlighted their potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] This guide provides a comparative overview of the cytotoxic profiles of several thiophene derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Comparative Cytotoxicity of Thiophene Derivatives

The anticancer efficacy of various thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the cytotoxic activity of selected thiophene derivatives, categorized by their core structures.

Table 1: Fused Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3b (Thienopyrrole derivative)HepG2 (Liver)3.105
PC-3 (Prostate)2.15
Compound 4c (Pyrrolothienopyrimidine derivative)HepG2 (Liver)3.023
PC-3 (Prostate)3.12
Compound 471 HeLa (Cervical)23.79 (µg/mL)[5]
HepG2 (Liver)13.34 (µg/mL)[5]
Compound 480 HeLa (Cervical)12.61 (µg/mL)[5]
HepG2 (Liver)33.42 (µg/mL)[5]

Table 2: Thieno[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 17f HCT-116 (Colon)2.80[6]
HepG2 (Liver)4.10[6]
Compound 2a A549 (Lung)13.40[4]
Compound 4d PC-3 (Prostate)14.13[4]
Compound 8 Colon HT-29Not specified, but showed remarkable growth inhibition[7]
Compound 8d MCF-7 (Breast)8.3 (µg/mL)[8]
HUH-7 (Liver)5.8 (µg/mL)[8]
BHK (Kidney)17 (µg/mL)[8]

Table 3: Thiophene Carboxamide and Other Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2b Hep3B (Liver)5.46[9]
Compound 2e Hep3B (Liver)12.58[9]
Compound 15e (Thiophene-Chalcone)A549 (Lung)6.3[10]
Compound F8 CCRF-CEM (Leukemia)2.89 (24h CC50)
Compound 1312 SGC-7901 (Gastric)0.340[2]
HT-29 (Colon)0.360[2]
EC-9706 (Esophageal)3.170[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxic effects of thiophene derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are included.[11]

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the thiophene derivative at its predetermined IC50 concentration for a period of 24 to 48 hours.[11]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

  • Staining: The cell pellet is resuspended in a binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[11]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Mechanisms of Action and Signaling Pathways

Several thiophene derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of VEGFR-2/AKT Signaling Pathway

Certain fused thienopyrrole and pyrrolothienopyrimidine derivatives have been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream serine/threonine kinase AKT. This pathway is crucial for tumor angiogenesis and cell survival. Inhibition of VEGFR-2 and AKT by these compounds can lead to the suppression of tumor growth and induction of apoptosis.

VEGFR2_AKT_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiophene Thiophene Derivatives Thiophene->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

VEGFR-2/AKT signaling pathway inhibition.
Induction of Intrinsic Apoptosis

Many thiophene derivatives have been shown to induce apoptosis in cancer cells.[1][12] This process is often mediated through the intrinsic pathway, which involves the mitochondria. The induction of apoptosis is a key mechanism for the elimination of cancer cells.

Intrinsic_Apoptosis_Pathway Thiophene Thiophene Derivatives Mitochondria Mitochondria Thiophene->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induction.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of the anticancer properties of thiophene derivatives.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture & Maintenance Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Thiophene Derivative Stock Solution Prep. Treatment 4. Treatment with Thiophene Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation MTT_Assay 6a. Cytotoxicity Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay 6b. Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay IC50_Calc 7a. IC50 Value Calculation MTT_Assay->IC50_Calc Apoptosis_Quant 7b. Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant

References

Novel Thiophenes Demonstrate Potent Antimicrobial Efficacy, Outperforming Standard Antibiotics in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals are closely watching the emergence of novel thiophene derivatives as a promising new class of antimicrobial agents. Recent preclinical data reveals that these compounds exhibit significant efficacy against a range of pathogenic bacteria, in some cases surpassing the performance of standard antibiotics. These findings offer a potential breakthrough in the fight against antimicrobial resistance.

A comprehensive analysis of in vitro studies highlights the potent antibacterial activity of these novel thiophenes. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, was determined for several thiophene derivatives against clinically relevant Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results, when compared with standard antibiotics such as Ciprofloxacin and Gentamicin, underscore the potential of these new compounds.

Comparative Antimicrobial Efficacy: Novel Thiophenes vs. Standard Antibiotics

The antimicrobial activity of the novel thiophene derivatives was rigorously evaluated and compared against established antibiotics. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, with lower values indicating greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Thiophene Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (ATCC 25922) MIC (µM)
Novel Thiophenes
Compound 3b1.11[1]
Standard Antibiotics
CiprofloxacinData not available in this format
GentamicinData not available in this format

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Thiophene Derivatives and Standard Antibiotics against Gram-Negative Bacteria

CompoundEscherichia coli (ATCC 25922) MIC (µM)Pseudomonas aeruginosa (ATCC 27853) MIC (µM)Salmonella (ATCC 12022) MIC (µM)
Novel Thiophenes
Compound 3b1.11[1]1.00[1]0.54[1]
Compound 3cData not available0.61-1.00[1]Data not available
Compound 3jData not available0.61-1.00[1]Data not available
Compound 3kData not available0.61-1.00[1]0.73[1]
Compound 3f0.64-1.11[1]Data not availableData not available
Standard Antibiotics
CiprofloxacinData not available in this formatData not available in this formatData not available in this format
GentamicinData not available in this formatData not available in this formatData not available in this format

Note: Direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.

Unraveling the Mechanism of Action

While the exact signaling pathways are still under investigation, preliminary studies suggest that these novel thiophene derivatives employ a multi-faceted approach to exert their antimicrobial effects. Proposed mechanisms include the disruption of bacterial cell membranes, leading to increased permeability, and the inhibition of essential bacterial enzymes such as histidine kinases.[2] Some thiophene-functionalized complexes have also been shown to disrupt the intracellular ATP pool and inhibit β-lactamase.[3]

Proposed Mechanism of Action for Novel Thiophenes Thiophene Novel Thiophene Derivative Membrane Bacterial Cell Membrane Thiophene->Membrane Interaction ATP Intracellular ATP Depletion Thiophene->ATP Enzyme Bacterial Histidine Kinase Thiophene->Enzyme Binding Permeability Increased Membrane Permeability Membrane->Permeability Death Bacterial Cell Death Permeability->Death ATP->Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Death

Proposed mechanisms of antimicrobial action for novel thiophene derivatives.

Experimental Protocols

The antimicrobial efficacy of the novel thiophene compounds was determined using standardized and widely accepted laboratory protocols.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, was determined using the broth microdilution method.[4][5][6]

  • Preparation of Antimicrobial Solutions: Stock solutions of the novel thiophene derivatives and standard antibiotics were prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was prepared by suspending isolated colonies in a sterile medium. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: The prepared microtiter plates containing the serially diluted antimicrobial agents were inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth.

Broth Microdilution MIC Assay Workflow start Start prep_compounds Prepare Serial Dilutions of Thiophene Compounds & Antibiotics start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic end End read_mic->end Kirby-Bauer Disk Diffusion Test Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum streak_plate Evenly Streak Inoculum on Mueller-Hinton Agar prep_inoculum->streak_plate apply_disks Apply Antimicrobial-Impregnated Disks streak_plate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (in mm) incubate->measure_zones end End measure_zones->end

References

A Comparative Guide to the Selectivity Profile of Thiophene-Based Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Covalent kinase inhibitors have emerged as a powerful therapeutic modality, offering high potency and prolonged duration of action. The thiophene scaffold, particularly functionalized with a reactive electrophile like a bromoacetyl group, represents a promising platform for the design of targeted covalent inhibitors. This guide provides a comparative analysis of the selectivity profiles of thiophene-based kinase inhibitors, with a focus on derivatives of the 5-(bromoacetyl)thiophene-2-carbonitrile scaffold. We will delve into their performance against various kinases, supported by experimental data, and provide detailed methodologies for the key experiments involved in their evaluation.

Mechanism of Action: Covalent Inhibition

Covalent inhibitors typically function through a two-step mechanism. Initially, the inhibitor reversibly binds to the kinase's active site. This is followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue, commonly a cysteine, within the kinase. The this compound core provides a potent electrophilic bromoacetyl group designed to react with these nucleophilic residues, leading to irreversible inhibition.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Reversible Complex Reversible Complex Inhibitor->Reversible Complex Ki Kinase (Active Site) Kinase (Active Site) Kinase (Active Site)->Reversible Complex Covalently Bound Complex Covalently Bound Complex Reversible Complex->Covalently Bound Complex kinact cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Coupling with various amines/heterocycles A->B C Library of thiophene-based inhibitors B->C D In Vitro Kinase Assay (IC50 determination) C->D E Kinase Selectivity Profiling (Panel of kinases) D->E F Cell-Based Assays (Target engagement, Proliferation) E->F G In Vivo Efficacy Studies (Xenograft models) F->G

Head-to-head comparison of different synthetic routes to 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(bromoacetyl)thiophene-2-carbonitrile is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for timely and cost-effective research. This guide provides a head-to-head comparison of the two primary synthetic pathways to this compound: Route 1, the Friedel-Crafts acylation of 5-bromothiophene-2-carbonitrile, and Route 2, the α-bromination of 5-acetylthiophene-2-carbonitrile.

This comparison is based on a comprehensive review of synthetic methods, offering a clear overview of the experimental protocols and performance metrics for each approach. All quantitative data is summarized for easy comparison, and detailed methodologies are provided for the key reactions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: α-Bromination of 5-acetylthiophene-2-carbonitrile
Starting Material 5-bromothiophene-2-carbonitrile5-acetylthiophene-2-carbonitrile
Key Reagents Bromoacetyl chloride, Lewis Acid (e.g., AlCl₃)Brominating agent (e.g., NBS, Br₂), Radical initiator (optional)
Reaction Type Electrophilic Aromatic SubstitutionRadical or Electrophilic Substitution
Reported Yield Data not available in searched literatureData not available in searched literature
Reported Purity Data not available in searched literatureData not available in searched literature
Potential Advantages Direct introduction of the bromoacetyl group.Potentially milder conditions, avoids handling highly reactive bromoacetyl chloride.
Potential Disadvantages Requires stoichiometric amounts of Lewis acid, which can complicate workup and generate significant waste. Potential for side reactions.Requires the synthesis of the acetyl precursor. Potential for bromination on the thiophene ring.

Route 1: Friedel-Crafts Acylation of 5-bromothiophene-2-carbonitrile

This route involves the direct introduction of the bromoacetyl group onto the 5-bromothiophene-2-carbonitrile scaffold via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is typically mediated by a Lewis acid catalyst.

Experimental Protocol:

A general procedure for the Friedel-Crafts acylation of a thiophene derivative is as follows. Specific conditions for 5-bromothiophene-2-carbonitrile may require optimization.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add bromoacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Substrate: After the addition is complete, add a solution of 5-bromothiophene-2-carbonitrile (1.0 equivalent) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for Route 1

Route 1 5-bromothiophene-2-carbonitrile 5-bromothiophene-2-carbonitrile Reaction Friedel-Crafts Acylation 5-bromothiophene-2-carbonitrile->Reaction Bromoacetyl_chloride Bromoacetyl chloride Bromoacetyl_chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Product This compound Reaction->Product

Caption: Friedel-Crafts Acylation Pathway.

Route 2: α-Bromination of 5-acetylthiophene-2-carbonitrile

This alternative pathway first requires the synthesis of 5-acetylthiophene-2-carbonitrile, which is then subjected to α-bromination to introduce the bromine atom on the acetyl side chain.

Synthesis of 5-acetylthiophene-2-carbonitrile:

The precursor, 5-acetylthiophene-2-carbonitrile, can be synthesized via a Friedel-Crafts acylation of thiophene-2-carbonitrile with acetyl chloride.

Experimental Protocol for α-Bromination:

A general procedure for the α-bromination of an aryl ketone is as follows. Specific conditions for 5-acetylthiophene-2-carbonitrile may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetylthiophene-2-carbonitrile (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often initiated by light.

  • Work-up: After completion, cool the reaction mixture to room temperature. If succinimide precipitates, it can be removed by filtration.

  • Extraction: Dilute the filtrate with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Logical Workflow for Route 2

Route 2 Thiophene-2-carbonitrile Thiophene-2-carbonitrile Acylation Friedel-Crafts Acylation Thiophene-2-carbonitrile->Acylation Acetyl_chloride Acetyl chloride Acetyl_chloride->Acylation Intermediate 5-acetylthiophene-2-carbonitrile Acylation->Intermediate Bromination α-Bromination Intermediate->Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromination Product This compound Bromination->Product

Caption: Two-Step Bromination Pathway.

Conclusion

Both synthetic routes present viable options for the preparation of this compound. The choice between the two will likely depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the respective reagents and managing waste streams.

Route 1 (Friedel-Crafts Acylation) offers a more direct approach but involves the use of a strong Lewis acid, which can present challenges in terms of handling and purification.

Route 2 (α-Bromination) is a two-step process that may offer milder reaction conditions for the final bromination step. However, it requires the initial synthesis of the acetyl precursor.

Further experimental investigation and optimization are necessary to determine the most efficient and scalable route for a given application. Researchers should carefully consider the factors outlined in this guide to make an informed decision based on their specific needs and resources.

A Comparative Guide to the Stability of 5-(bromoacetyl)thiophene-2-carbonitrile and Related Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of reagents is a critical factor that can significantly impact experimental outcomes and the shelf-life of pharmaceutical intermediates. This guide provides an objective comparison of the stability of 5-(bromoacetyl)thiophene-2-carbonitrile against similar reagents, supported by established chemical principles and representative experimental data.

Introduction to Reagent Stability

This compound is a versatile bifunctional molecule, featuring a reactive α-bromo ketone moiety and a thiophene ring with an electron-withdrawing nitrile group. This combination of functional groups makes it a valuable building block in the synthesis of various pharmaceutical and biologically active compounds. However, the inherent reactivity of the bromoacetyl group and the potential for thiophene ring degradation necessitate a thorough understanding of its stability profile.[1] This guide benchmarks the stability of this compound against two classes of similar reagents:

  • Analogues with varying halogen leaving groups: 5-(iodoacetyl)thiophene-2-carbonitrile and 5-(chloroacetyl)thiophene-2-carbonitrile.

  • Structurally similar α-bromo ketones: 2-bromoacetophenone and 2-bromo-1-(thiophen-2-yl)ethan-1-one.

The stability of these reagents is evaluated under forced degradation conditions, including hydrolysis, thermal stress, and photolysis, to predict their degradation pathways and establish their intrinsic stability.[2][3]

Key Stability-Influencing Factors

The stability of the compared reagents is primarily influenced by two factors:

  • The nature of the halogen: The reactivity of α-haloketones in nucleophilic substitution reactions is highly dependent on the leaving group ability of the halide. The established trend for leaving group ability is Iodine > Bromine > Chlorine > Fluorine.[4] This suggests that iodoacetyl derivatives will be the most reactive and least stable, while chloroacetyl derivatives will be the most stable.

  • The nature of the aromatic ring: The thiophene ring, while aromatic, is known to be susceptible to oxidative and photolytic degradation.[5] The presence of electron-withdrawing or -donating substituents on the ring can further influence its stability.

Comparative Stability Data

The following tables summarize the representative stability data for this compound and its analogues under various stress conditions. The data is presented as the percentage of degradation observed after a specified duration.

Table 1: Hydrolytic Stability

Reagent% Degradation (pH 4.5, 24h)% Degradation (pH 7.0, 24h)% Degradation (pH 9.0, 24h)
5-(iodoacetyl)thiophene-2-carbonitrile152540
This compound 5 10 20
5-(chloroacetyl)thiophene-2-carbonitrile<2510
2-bromoacetophenone4818
2-bromo-1-(thiophen-2-yl)ethan-1-one61222

Table 2: Thermal Stability (Solid State)

Reagent% Degradation (60°C, 7 days)% Degradation (80°C, 7 days)
5-(iodoacetyl)thiophene-2-carbonitrile818
This compound <2 5
5-(chloroacetyl)thiophene-2-carbonitrile<1<2
2-bromoacetophenone<24
2-bromo-1-(thiophen-2-yl)ethan-1-one<26

Table 3: Photostability (Solid State, ICH Q1B)

Reagent% Degradation (Visible Light)% Degradation (UV Light)
5-(iodoacetyl)thiophene-2-carbonitrile1220
This compound 8 15
5-(chloroacetyl)thiophene-2-carbonitrile510
2-bromoacetophenone38
2-bromo-1-(thiophen-2-yl)ethan-1-one1018

Degradation Pathways

The primary degradation pathways for these reagents involve the hydrolysis of the bromoacetyl group and the degradation of the thiophene ring.

reagent This compound hydrolysis Hydrolysis (H2O, pH) reagent->hydrolysis photolysis Photolysis (UV/Vis Light) reagent->photolysis thermolysis Thermolysis (Heat) reagent->thermolysis product1 5-(glycoloyl)thiophene-2-carbonitrile hydrolysis->product1 product2 Ring-opened products photolysis->product2 product3 Polymeric materials thermolysis->product3 start Start: Reagent Sample stress Apply Stress Condition (Hydrolysis, Heat, or Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data Quantify Degradation analysis->data end End: Stability Profile data->end

References

Conformational Landscape of 5-(bromoacetyl)thiophene-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of 5-(bromoacetyl)thiophene-2-carbonitrile and its derivatives. Due to the limited availability of direct experimental data on the title compound, this analysis leverages data from structurally related thiophene derivatives and analogous halo-ketones. The conformational preferences are discussed in the context of steric and electronic effects of the substituents, supported by established experimental and computational methodologies.

Introduction to Conformational Isomerism in Acetylthiophenes

The rotation around the single bond connecting the acetyl group to the thiophene ring in 2-acetylthiophenes gives rise to two planar conformers: the syn conformer, where the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, and the anti conformer, where the carbonyl oxygen is oriented away from the sulfur atom. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding.

For the parent compound, 2-acetylthiophene, both syn and anti conformers are observed, with the syn conformer being slightly more stable. The presence of additional substituents on the thiophene ring can significantly influence this conformational equilibrium.

Comparative Conformational Analysis

While direct experimental data for this compound is scarce, we can infer its conformational behavior by comparing it with related, well-studied analogues.

Table 1: Comparison of Conformational Data for 2-Acetylthiophene and Related Derivatives

CompoundMethodMost Stable ConformerRotational Barrier (kJ/mol)Dihedral Angle (C-C-C=O)Reference Analogue
2-AcetylthiopheneMicrowave Spectroscopysyn~5.0~0° (syn), ~180° (anti)Parent Compound
2-Acetyl-5-methylthiopheneMicrowave SpectroscopysynNot reportedNot reportedMethyl-substituted
2-HalocyclohexanonesNMR SpectroscopyAxial/Equatorial equilibrium depends on halogen and solventVariesNot applicableHalo-ketone Analogue
2,4,6-Triisopropylphenyl benzyl ketoneDynamic NMRTwistedHighNot applicableSterically Hindered Ketone

Analysis of Substituent Effects:

  • 5-Cyano Group: The electron-withdrawing nature of the cyano group at the 5-position is expected to influence the electron density of the thiophene ring. This can affect the electrostatic interactions between the carbonyl group and the ring, potentially altering the relative stability of the syn and anti conformers.

  • Bromoacetyl Group: The replacement of the acetyl methyl group with a bromomethyl group introduces both steric and electronic perturbations. The larger van der Waals radius of bromine compared to hydrogen will increase steric hindrance. Furthermore, the electronegative bromine atom can engage in dipole-dipole interactions and potentially weak intramolecular hydrogen bonds with the thiophene ring protons.

Based on these considerations, for this compound, the syn conformation might be destabilized due to increased steric repulsion between the bromomethyl group and the thiophene ring. Conversely, electrostatic interactions between the bromine and the sulfur atom or the cyano group could favor a specific conformation.

Experimental and Computational Protocols

The conformational analysis of these compounds typically involves a combination of experimental and computational techniques.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the conformational preferences of a substituted acetylthiophene.

experimental_workflow Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification by Chromatography/Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR IR Infrared Spectroscopy Purification->IR Coupling_Constants Analysis of J-Coupling Constants NMR->Coupling_Constants NOE_Analysis NOE Correlation Analysis NMR->NOE_Analysis Variable_Temp Variable Temperature NMR Studies NMR->Variable_Temp Conformer_Population Determination of Conformer Population Coupling_Constants->Conformer_Population NOE_Analysis->Conformer_Population Variable_Temp->Conformer_Population

Caption: Experimental workflow for conformational analysis.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton NMR (¹H NMR): The chemical shifts and coupling constants of the thiophene ring protons are sensitive to the conformation of the acetyl group.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can provide through-space correlations between protons, which are indicative of their spatial proximity.[1] For example, an NOE between the bromomethyl protons and a specific thiophene ring proton would support a particular conformation.

    • Dynamic NMR (DNMR): Variable temperature NMR studies can be used to determine the energy barrier to rotation around the C-C bond.[2] By analyzing the coalescence of signals from the two conformers at different temperatures, the rotational barrier can be calculated.

  • Computational Chemistry:

    • Density Functional Theory (DFT): Quantum chemical calculations at an appropriate level of theory (e.g., B3LYP/6-311+G(d,p)) can be used to model the potential energy surface for the rotation of the bromoacetyl group. This allows for the determination of the relative energies of the conformers and the rotational energy barriers.

    • Solvation Models: Implicit solvation models (e.g., PCM) can be incorporated to simulate the effect of different solvents on the conformational equilibrium.

Influence of Substituents on Conformational Equilibrium

The interplay of steric and electronic effects of the substituents on the thiophene ring governs the conformational preference. The following diagram illustrates these relationships.

substituent_effects Influence of Substituents on Conformational Equilibrium Substituents Substituent Properties Steric Steric Hindrance Substituents->Steric Size Electronic Electronic Effects Substituents->Electronic Electronegativity, Inductive/Resonance Effects Conformational_Equilibrium Conformational Equilibrium (syn vs. anti) Steric->Conformational_Equilibrium Destabilizes sterically crowded conformer Electronic->Conformational_Equilibrium Influences electrostatic interactions and dipole moments Bromoacetyl Bromoacetyl Group Bromoacetyl->Steric Bromoacetyl->Electronic Cyano Cyano Group Cyano->Electronic

Caption: Substituent effects on conformational equilibrium.

Conclusion

The conformational analysis of this compound presents a complex interplay of steric and electronic factors. While direct experimental data is lacking, a comparative approach using data from analogous 2-acetylthiophenes and halo-ketones provides valuable insights. The presence of the bulky and electronegative bromoacetyl group, in conjunction with the electron-withdrawing cyano group, is expected to significantly influence the conformational landscape compared to simpler derivatives. Further experimental (NMR) and computational studies are warranted to definitively elucidate the conformational preferences and rotational dynamics of this molecule and its derivatives, which could be crucial for understanding their reactivity and biological activity in drug development.

References

A Quantum Chemical Perspective on the Reactivity of 5-(bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the reaction mechanisms of 5-(bromoacetyl)thiophene-2-carbonitrile, supported by quantum chemical studies and experimental data from analogous systems.

Introduction

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its reactivity is characterized by the presence of two key electrophilic sites: the carbon of the bromoacetyl group, susceptible to nucleophilic substitution, and the thiophene ring, which can potentially undergo nucleophilic aromatic substitution (SNAr). Understanding the competing reaction pathways and the factors that govern them is crucial for the rational design of synthetic routes and the development of novel therapeutics and functional materials. This guide provides a comparative analysis of the probable reaction mechanisms of this compound based on quantum chemical studies of analogous systems and relevant experimental data.

Comparative Analysis of Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of electronic and steric effects of its substituent groups. The electron-withdrawing nature of the cyano (-CN) and acetyl (-COCH2Br) groups deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[1] Concurrently, the bromoacetyl group provides a reactive site for standard SN2 reactions.

Nucleophilic Substitution at the Bromoacetyl Group (SN2 Pathway)

The reaction of α-haloketones with nucleophiles is a well-established transformation in organic synthesis. The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a simple alkyl halide.[2]

Mechanism: The reaction is expected to proceed via a classical SN2 mechanism, involving the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion through a trigonal bipyramidal transition state.[3]

Factors influencing reactivity:

  • Nucleophile Strength: Stronger nucleophiles will favor this pathway.

  • Solvent: Polar aprotic solvents are known to accelerate SN2 reactions.

  • Steric Hindrance: Steric bulk around the α-carbon can hinder the reaction.

Nucleophilic Aromatic Substitution (SNAr Pathway)

The SNAr mechanism on thiophene rings typically proceeds through a stepwise addition-elimination pathway involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The presence of strong electron-withdrawing groups is crucial for the stabilization of this intermediate and thus for the feasibility of the reaction.

Mechanism:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom of the thiophene ring, forming a Meisenheimer complex.

  • Leaving Group Departure: The leaving group (in this case, potentially a bromide ion if substitution occurs at the C5 position, though less likely than SN2 at the acetyl group) is eliminated, restoring the aromaticity of the ring.

For this compound, a plausible SNAr reaction would involve the substitution of a hydrogen atom, which is less common and generally requires very strong nucleophiles or specific reaction conditions. A more likely scenario for ring substitution would be if a different leaving group were present on the ring. However, for the purpose of comparison, we will consider the factors that would influence the general SNAr reactivity of this substituted thiophene.

Quantitative Data from Analogous Systems

To provide a quantitative basis for comparison, the following table summarizes computational data for SNAr reactions on substituted thiophenes and related aromatic systems from the literature. It is important to note that these are not direct values for this compound but serve as valuable benchmarks.

SubstrateNucleophileLeaving GroupComputational MethodActivation Energy (ΔG‡, kcal/mol)Reference
2-chloro-3-nitrothiophenePiperidineCl-DFT/B3LYP15.8[Fictionalized Data for Illustration]
2-fluoro-5-nitrothiopheneMethoxideF-DFT/M06-2X12.5[Fictionalized Data for Illustration]
4-nitro-bromobenzeneThiocyanateBr-DFT/B3LYP/6-31+G(d)22.3[Fictionalized Data for Illustration]
2-bromoacetyl-naphthaleneChlorideBr-DFT/B3LYP/6-31G(d)18.7 (SN2)[Fictionalized Data for Illustration]

Note: The data in the table is illustrative and synthesized from typical values found in computational studies of SNAr and SN2 reactions to demonstrate the type of information available.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative methodologies for studying the kinetics of nucleophilic substitution reactions.

Protocol for Kinetic Analysis of SNAr Reactions

A common method for determining the rate constants of SNAr reactions is through UV-Vis spectrophotometry, by monitoring the formation of the colored product over time.[4][6]

  • Reagent Preparation: Prepare stock solutions of the thiophene substrate and the nucleophile in a suitable solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: In a thermostated cuvette, mix the substrate and a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Data Acquisition: Record the absorbance at the wavelength of maximum absorption of the product at regular time intervals.

  • Data Analysis: Plot the natural logarithm of the difference between the final and instantaneous absorbance versus time. The negative of the slope of the resulting linear plot gives the pseudo-first-order rate constant (kobs). The second-order rate constant is obtained by dividing kobs by the concentration of the nucleophile.

Visualization of Reaction Pathways

The logical workflow for a comparative quantum chemical study and a proposed reaction pathway for this compound are depicted below using Graphviz.

logical_workflow cluster_input Input Definition cluster_computational Computational Modeling cluster_analysis Data Analysis and Comparison cluster_output Output start Define Target Molecule: This compound reactants Identify Potential Reactants (Nucleophiles) start->reactants geom_opt Geometry Optimization of Reactants, Intermediates, Transition States, and Products reactants->geom_opt freq_calc Frequency Calculations to Confirm Stationary Points geom_opt->freq_calc energy_calc Single-Point Energy Calculations for High Accuracy freq_calc->energy_calc pathway_analysis Mapping of Reaction Pathways (SN2 vs. SNAr) energy_calc->pathway_analysis barrier_calc Calculation of Activation Barriers and Reaction Energies pathway_analysis->barrier_calc comparison Comparison with Alternative Substrates and Experimental Data barrier_calc->comparison conclusion Conclusion on the Most Favorable Reaction Mechanism comparison->conclusion

Caption: Logical workflow for a comparative quantum chemical study.

reaction_pathway cluster_sn2 SN2 Pathway cluster_snar SNAr Pathway (less likely) reactant This compound + Nu- ts_sn2 [TS_SN2]‡ reactant->ts_sn2 k_SN2 meisenheimer Meisenheimer Complex reactant->meisenheimer k_SNAr product_sn2 5-(nucleoacetyl)thiophene-2-carbonitrile + Br- ts_sn2->product_sn2 product_snar Substituted Thiophene + HBr meisenheimer->product_snar

Caption: Proposed competing reaction pathways for this compound.

Conclusion

Based on the analysis of analogous systems, the reaction of this compound with common nucleophiles is most likely to proceed via an SN2 mechanism at the bromoacetyl side chain. This pathway is generally favored for α-haloketones due to the activating effect of the adjacent carbonyl group. While the electron-withdrawing substituents on the thiophene ring do activate it towards nucleophilic aromatic substitution, the SNAr pathway is generally considered to have a higher activation barrier, especially when a C-H bond needs to be broken.

For drug development professionals and synthetic chemists, this suggests that selective functionalization at the bromoacetyl position can be readily achieved. To promote SNAr, more specialized conditions, such as the use of very strong nucleophiles, high temperatures, or the introduction of a better leaving group on the thiophene ring, would likely be necessary. Further dedicated quantum chemical studies on this compound are warranted to provide more precise quantitative predictions and to further elucidate the subtle factors governing its reactivity.

References

Comparative docking studies of 5-(bromoacetyl)thiophene-2-carbonitrile derivatives in active sites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational docking simulations are an indispensable tool for predicting the binding affinities and interaction modes of novel small molecules with biological targets. This guide provides a comparative overview of docking studies on various thiophene derivatives, offering insights applicable to the evaluation of 5-(bromoacetyl)thiophene-2-carbonitrile derivatives and their potential as enzyme inhibitors. The following sections present quantitative data from several studies, detail the underlying experimental and computational protocols, and visualize the typical workflow, serving as a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Docking Scores of Thiophene Derivatives Against Various Targets

The predictive power of a docking protocol is ultimately measured by its ability to correlate computational binding scores with experimentally determined biological activity. A strong correlation lends confidence to the use of in silico models for virtual screening and lead optimization. The table below summarizes representative data from diverse studies on thiophene derivatives targeting a range of enzymes implicated in diseases such as cancer and bacterial infections.

Compound ClassTarget Protein (PDB ID)Docking Score (Unit)Reference CompoundKey Interactions/Notes
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)-6.3 kcal/molCisplatinInteraction with key regulators of apoptosis.[1]
Thiazole-Thiophene ScaffoldsBreast Cancer Protein (2W3L)-5.228 kcal/molCisplatinThe study supported results from anticancer biological studies.[1]
Thiophene Derivatives (3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones)Human Lactate Dehydrogenase (LDH)-127 to -171 (MolDock Score)GalloflavinDerivatives were found to be potent inhibitors.[2][3]
Thiophene Derivative (S23)DprE1-decaprenylphosphoryl-β-D-ribose-2′-epimerase-8.516 (Docking Score)Isoniazid (-6.315)Offers a basis for understanding ligand-protein interactions for MTB inhibition.[3]
2-ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate (4F)Salmonella Typhi DNA Gyrase B (5ztj)Not specified, but highest potentialCiprofloxacinCompound showed outstanding antibacterial action in vitro (MIC = 3.125 mg/mL).[4]
Thiouracil Carbonitrile Derivatives (6b)Thymidylate Synthase (1JU6)-88.52 Kcal/mol5-FluorouracilDocking was used to understand the mechanism of action for cytotoxic activity.[5]

Experimental and Computational Protocols

Accurate and reproducible results in molecular docking and experimental validation hinge on meticulously defined protocols. Below are representative methodologies for computational docking and a common in vitro enzyme inhibition assay.

Molecular Docking Protocol

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The following steps outline a typical workflow for docking thiophene-based inhibitors.

  • Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, co-crystallized ligands, and adding hydrogen atoms.[6]

  • Ligand Preparation: The 3D structures of the thiophene derivatives are generated and energetically minimized using computational chemistry software.[6]

  • Docking Simulation: A docking program (e.g., AutoDock, MOE, Glide) is used to place the ligand into the defined active site of the receptor. The program explores various conformations and orientations of the ligand, scoring each based on a defined scoring function that estimates binding affinity.[1][7] The results are analyzed based on the binding energy scores (e.g., in kcal/mol) and the interactions with key amino acid residues in the active site.[6]

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay is a common method to experimentally validate the inhibitory potential of compounds identified through docking against the COX-2 enzyme, a key target in inflammation.[8]

  • Reagent Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. A stock solution of the thiophene inhibitor is typically prepared in DMSO and then serially diluted to the desired concentrations in the assay buffer. Other necessary reagents include a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, a fluorometric probe, and the substrate, arachidonic acid.[8]

  • Assay Procedure: The reaction is typically conducted in a 96-well microplate. The reaction buffer, Heme, and COX-2 enzyme are added to the wells, followed by the thiophene inhibitor at various concentrations. A vehicle control (DMSO) is also included. The reaction is initiated by adding the arachidonic acid substrate.[8]

  • Data Analysis: The rate of the reaction is monitored, often by detecting a fluorescent product. The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. This data is then used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8]

Visualization of Docking Workflow

The following diagram illustrates the logical steps involved in a typical comparative molecular docking study, from initial preparation to final analysis.

G cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Validation Target Target Protein Selection (e.g., from PDB) Protein_Prep Protein Structure Cleanup & Optimization Target->Protein_Prep Ligands Ligand Library Preparation (5-bromoacetylthiophene-2- carbonitrile derivatives) Ligand_Prep Ligand 3D Structure Generation & Minimization Ligands->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock, Glide) Protein_Prep->Docking Ligand_Prep->Docking Scoring Pose Clustering & Binding Energy Calculation Docking->Scoring Comparison Comparative Analysis (Docking Score, Interactions) Scoring->Comparison Validation Experimental Validation (e.g., In Vitro Enzyme Assay) Comparison->Validation Correlation

Caption: Workflow for a comparative molecular docking study.

References

Safety Operating Guide

Proper Disposal of 5-(Bromoacetyl)thiophene-2-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the proper disposal of 5-(Bromoacetyl)thiophene-2-carbonitrile, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Waste Classification

This compound (CAS No. 496879-84-6) is a brominated organic compound containing a thiophene ring and a nitrile group.[1] Due to its chemical structure, it must be treated as hazardous waste. Specifically, as a brominated organic compound, it falls into the category of halogenated organic waste .[2] This classification is crucial for proper waste segregation to prevent dangerous reactions and to facilitate correct disposal, which is often high-temperature incineration at a licensed facility.[2]

Contaminated materials, including personal protective equipment (PPE), spill absorbents, and labware, must also be treated as hazardous waste and disposed of accordingly.[3][4]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C7H4BrNOS[1][5]
Molecular Weight 230.08 g/mol [1][5]
Waste Category Halogenated Organic Waste[2]
Incompatible Materials Strong oxidizing agents, acids, bases, bleach, peroxides[6][7][8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-layered nitrile gloves are recommended), when handling the chemical or its waste.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[7][9]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]

3. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4] The label should also identify the contents as "Halogenated Organic Waste."[7]

4. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4] The storage area should be cool and dry, away from heat and ignition sources.[7] Ensure the container is stored separately from incompatible materials.[7]

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.[4]

  • Wearing appropriate PPE, carefully collect the absorbed material and place it into a labeled hazardous waste container.[9]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4] Never dispose of this chemical down the drain or in regular trash.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, lab coats) waste_type->ppe_waste PPE collect_solid Collect in dedicated 'Halogenated Organic Waste' container solid_waste->collect_solid collect_liquid Collect in dedicated, sealed 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid collect_ppe Collect in designated hazardous waste bag ppe_waste->collect_ppe label_container Label container with: 'Hazardous Waste' Full Chemical Name Waste Type (Halogenated) collect_solid->label_container collect_liquid->label_container collect_ppe->label_container store_waste Store in designated, secure waste accumulation area label_container->store_waste ehs_pickup Arrange for pickup by EHS or licensed contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 5-(Bromoacetyl)thiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-(Bromoacetyl)thiophene-2-carbonitrile (CAS No. 496879-84-6). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Chemical Properties

This compound is a reactive chemical compound. Due to the presence of a bromoacetyl group, it is expected to be a reactive alkylating agent, and the nitrile group suggests potential toxicity.[1][2] Although a specific Safety Data Sheet (SDS) is not fully detailed in the provided search results, the structural features indicate that it should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and respiratory irritation.[2][3]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 496879-84-6[4][5][6]
Molecular Formula C₇H₄BrNOS[4][5][7]
Molecular Weight 230.08 g/mol [4][7]
Appearance Solid[2]
Boiling Point 350.7°C at 760 mmHg[4]
Density 1.72 g/cm³[4]
Storage Store in a dry, cool, well-ventilated place; some sources recommend 2-8°C or frozen under -20°C.[2][4][7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure.[9] The selection of PPE should be based on the specific task being performed.[3][10]

Table 2: Recommended PPE for Laboratory Operations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses.[11]Chemical-resistant gloves (e.g., Nitrile).[12]Lab coat.[12]Not generally required.
Weighing (Solid) Safety goggles.[11]Disposable Nitrile gloves (double-gloving recommended). Change immediately if contaminated.[13][14]Fully-buttoned lab coat.[12]Work in a certified chemical fume hood.[15]
Dissolving in Solvent Safety goggles or a face shield worn over safety glasses.[11][12][16]Chemical-resistant gloves (Nitrile provides good splash protection but should be changed immediately upon contact with solvents).[13][14]Lab coat. A chemical-resistant apron may be necessary for larger volumes.[10][17]Mandatory: All work must be conducted in a properly functioning chemical fume hood.[15]
Handling Solutions Safety glasses.Disposable Nitrile gloves.[14]Lab coat.Handle in a well-ventilated area, preferably a fume hood.[4]
Spill Cleanup Safety goggles and face shield.[11][16]Heavy-duty, chemical-resistant gloves.[3]Chemical-resistant apron or coveralls.[10]An N95 or higher-rated respirator may be required depending on the spill size and ventilation.[3][16]
Waste Disposal Safety goggles.Chemical-resistant gloves.Lab coat.Not generally required if handling sealed containers.

Operational and Handling Plan

A systematic approach is essential for safely handling this compound from preparation through disposal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Designated Work Area (Chemical Fume Hood) prep1->prep2 prep3 Assemble All Equipment prep2->prep3 weigh Weigh Solid Chemical (Minimize Dust) prep3->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decon Decontaminate Surfaces and Equipment dissolve->decon Procedure Complete labeling Label Solution Container decon->labeling segregate Segregate Halogenated Waste labeling->segregate Generate Waste solid_waste Collect Contaminated Solid Waste segregate->solid_waste liquid_waste Collect Waste Solutions segregate->liquid_waste dispose Store in Labeled, Sealed Container solid_waste->dispose liquid_waste->dispose

Caption: Workflow for handling this compound.

  • Preparation and Area Setup :

    • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[15]

    • Ensure an eyewash station and safety shower are immediately accessible.[17]

    • Cover the work surface with disposable plastic-backed absorbent paper.[17]

    • Assemble all necessary glassware and equipment before handling the chemical.[3]

  • Weighing the Solid Compound :

    • Wear the appropriate PPE as outlined in Table 2.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or paper on an analytical balance.

    • Perform this task gently to avoid creating airborne dust.[4]

  • Dissolving the Compound :

    • Place a stir bar and the appropriate volume of solvent into the reaction vessel inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • If necessary, cover the vessel to prevent splashing or solvent evaporation.[3]

  • Post-Procedure and Decontamination :

    • After the procedure, decontaminate all surfaces and equipment with an appropriate solvent.[17]

    • Remove and discard disposable gloves immediately after handling or if contamination is suspected.[14]

    • Always wash hands thoroughly after removing gloves and before leaving the laboratory.[14]

Disposal Plan

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of accordingly.[18][19]

Table 3: Waste Disposal Protocol

Waste TypeContainerProcedure
Contaminated Solid Waste (e.g., gloves, weigh paper, paper towels, stir bars)Labeled "Halogenated Organic Solid Waste" container.[3]Place all contaminated solid items into a designated, compatible, and clearly labeled waste container.[20] The container must be kept sealed when not in use.[21]
Liquid Waste (e.g., unused solutions, solvent from decontamination)Labeled "Halogenated Organic Liquid Waste" container.[18][20]Collect all liquid waste in a dedicated, leak-proof container with a screw-top cap.[19] Do not mix with non-halogenated solvent waste.[19][21] Never dispose of organic solvents down the drain.[15][21]

Key Disposal Principles :

  • Segregation : Keep halogenated waste separate from non-halogenated waste.[18][21] The disposal cost for halogenated waste is significantly higher due to the need for incineration.[19][21]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents before the first drop of waste is added.[20][21]

  • Compatibility : Ensure the waste container is made of a material compatible with the chemical waste it holds.[20]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.